molecular formula C24H37NO7 B3419074 14-Dehydrodelcosine CAS No. 1361-18-8

14-Dehydrodelcosine

Cat. No.: B3419074
CAS No.: 1361-18-8
M. Wt: 451.6 g/mol
InChI Key: ZXVJFGOQJRGEPX-UHFFFAOYSA-N
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Description

11-Ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one is a natural product found in Delphinium nuttallianum and Aconitum japonicum with data available.

Properties

IUPAC Name

11-ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-16,18-20,26,28-29H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVJFGOQJRGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type subgroup. This technical guide provides a detailed overview of its natural sources, origin, and relevant biochemical information. The primary documented source of this compound is the plant genus Delphinium, a member of the Ranunculaceae family. This document synthesizes available data on the distribution of this compound, outlines a general methodology for its isolation and characterization based on protocols for similar alkaloids, and presents its known biosynthetic context. All quantitative data are summarized for clarity, and logical relationships are visualized using diagrams.

Natural Source and Origin

This compound is a secondary metabolite found primarily in flowering plants of the genus Delphinium, commonly known as larkspurs. These plants are part of the Ranunculaceae family.

The most frequently cited botanical source for the isolation of this compound is Delphinium davidii .[1][2][] While this species is the principal origin, the compound has also been identified in other members of the genus, including Delphinium dissectum, D. excelsum, D. grandiflorum, and D. triste.[4] The presence of this compound is part of a complex mixture of various diterpenoid and norditerpenoid alkaloids characteristic of these species.[4][5][6][7]

The following diagram illustrates the taxonomic origin of this compound:

Natural_Source_of_14_Dehydrodelcosine Ranunculaceae Ranunculaceae Delphinium Delphinium Ranunculaceae->Delphinium Family Delphinium davidii Delphinium davidii Delphinium->Delphinium davidii Primary Species Source Other Delphinium Species Other Delphinium Species Delphinium->Other Delphinium Species Other Species

Figure 1: Taxonomic hierarchy of the natural source of this compound.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in publicly accessible literature regarding the yield of this compound from its natural sources. Scientific papers often focus on the isolation of novel compounds or the general alkaloidal profile without reporting the specific percentage yield of each constituent.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₄H₃₇NO₇[]
Molecular Weight 451.56 g/mol []
CAS Number 1361-18-8[]
¹H NMR Data Not available in searched literature
¹³C NMR Data Not available in searched literature
Mass Spectrometry Data Not available in searched literature

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been explicitly published. However, based on the general methodologies for isolating lycoctonine-type alkaloids from Delphinium species, a representative protocol can be outlined. The following is a generalized workflow synthesized from procedures used for related compounds.

Experimental Workflow for Isolation of Diterpenoid Alkaloids from Delphinium spp.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Plant Material (e.g., roots or whole plant) extraction Maceration or Soxhlet Extraction (e.g., with 95% EtOH) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acidification Acidify with HCl (pH 2-3) crude_extract->acidification partition1 Partition with Ethyl Acetate (B1210297) (to remove neutral compounds) acidification->partition1 basification Basify Aqueous Layer with NH₄OH (pH 9-10) partition1->basification Aqueous Layer partition2 Extract with CHCl₃ or CH₂Cl₂ basification->partition2 crude_alkaloids Crude Alkaloid Fraction partition2->crude_alkaloids column_chroma Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., CHCl₃-MeOH) crude_alkaloids->column_chroma fractions Collection of Fractions column_chroma->fractions tlc TLC Analysis of Fractions fractions->tlc prep_hplc Preparative HPLC or further CC (for final purification) tlc->prep_hplc Combined Fractions pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Figure 2: Generalized workflow for the isolation and purification of this compound.
Detailed Methodologies:

  • Extraction: The air-dried and powdered plant material (e.g., whole plant or roots of Delphinium davidii) is typically extracted exhaustively with an organic solvent, most commonly ethanol (B145695) or methanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base liquid-liquid extraction.

    • The extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent like ethyl acetate or diethyl ether to remove neutral and acidic compounds.

    • The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium (B1175870) hydroxide.

    • The free-base alkaloids are then extracted back into an organic solvent, typically chloroform (B151607) or dichloromethane. Evaporation of this solvent yields the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is complex and requires further separation.

    • Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over silica gel or alumina. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the alkaloids into fractions of decreasing complexity.

    • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC, and those with similar profiles are combined.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the combined fractions containing this compound are often subjected to one or more rounds of preparative HPLC, typically on a C18 reversed-phase column.

  • Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Biosynthesis

This compound is a C19-diterpenoid alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The core skeleton is derived from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).

The following diagram outlines the key stages in the biosynthesis of lycoctonine-type alkaloids, the structural class to which this compound belongs.

Biosynthesis_Pathway Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) ent-Copalyl Diphosphate ent-Copalyl Diphosphate Geranylgeranyl Pyrophosphate (GGPP)->ent-Copalyl Diphosphate ent-Copalyl Diphosphate Synthase ent-Kaurene ent-Kaurene ent-Copalyl Diphosphate->ent-Kaurene ent-Kaurene Synthase ent-Kaurane Skeleton ent-Kaurane Skeleton ent-Kaurene->ent-Kaurane Skeleton Oxidation Steps Veatchine-type Intermediate Veatchine-type Intermediate ent-Kaurane Skeleton->Veatchine-type Intermediate Amination & Rearrangement Lycoctonine-type Skeleton Lycoctonine-type Skeleton Veatchine-type Intermediate->Lycoctonine-type Skeleton Further Rearrangements This compound This compound Lycoctonine-type Skeleton->this compound Tailoring Reactions (Hydroxylation, O-methylation, Dehydrogenation)

Figure 3: Proposed biosynthetic pathway leading to lycoctonine-type alkaloids.

The biosynthesis begins with the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene. This hydrocarbon scaffold then undergoes a series of oxidative modifications and rearrangements. A key step is the incorporation of a nitrogen atom, typically from an amino acid, which transforms the diterpene into a diterpenoid alkaloid. Subsequent tailoring reactions, including hydroxylations, O-methylations, and in the case of this compound, a dehydrogenation at the C-14 position, lead to the final structure.

References

14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type subgroup. This technical guide provides a detailed overview of its natural sources, origin, and relevant biochemical information. The primary documented source of this compound is the plant genus Delphinium, a member of the Ranunculaceae family. This document synthesizes available data on the distribution of this compound, outlines a general methodology for its isolation and characterization based on protocols for similar alkaloids, and presents its known biosynthetic context. All quantitative data are summarized for clarity, and logical relationships are visualized using diagrams.

Natural Source and Origin

This compound is a secondary metabolite found primarily in flowering plants of the genus Delphinium, commonly known as larkspurs. These plants are part of the Ranunculaceae family.

The most frequently cited botanical source for the isolation of this compound is Delphinium davidii .[1][2][] While this species is the principal origin, the compound has also been identified in other members of the genus, including Delphinium dissectum, D. excelsum, D. grandiflorum, and D. triste.[4] The presence of this compound is part of a complex mixture of various diterpenoid and norditerpenoid alkaloids characteristic of these species.[4][5][6][7]

The following diagram illustrates the taxonomic origin of this compound:

Natural_Source_of_14_Dehydrodelcosine Ranunculaceae Ranunculaceae Delphinium Delphinium Ranunculaceae->Delphinium Family Delphinium davidii Delphinium davidii Delphinium->Delphinium davidii Primary Species Source Other Delphinium Species Other Delphinium Species Delphinium->Other Delphinium Species Other Species

Figure 1: Taxonomic hierarchy of the natural source of this compound.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in publicly accessible literature regarding the yield of this compound from its natural sources. Scientific papers often focus on the isolation of novel compounds or the general alkaloidal profile without reporting the specific percentage yield of each constituent.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₄H₃₇NO₇[]
Molecular Weight 451.56 g/mol []
CAS Number 1361-18-8[]
¹H NMR Data Not available in searched literature
¹³C NMR Data Not available in searched literature
Mass Spectrometry Data Not available in searched literature

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been explicitly published. However, based on the general methodologies for isolating lycoctonine-type alkaloids from Delphinium species, a representative protocol can be outlined. The following is a generalized workflow synthesized from procedures used for related compounds.

Experimental Workflow for Isolation of Diterpenoid Alkaloids from Delphinium spp.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Plant Material (e.g., roots or whole plant) extraction Maceration or Soxhlet Extraction (e.g., with 95% EtOH) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acidification Acidify with HCl (pH 2-3) crude_extract->acidification partition1 Partition with Ethyl Acetate (to remove neutral compounds) acidification->partition1 basification Basify Aqueous Layer with NH₄OH (pH 9-10) partition1->basification Aqueous Layer partition2 Extract with CHCl₃ or CH₂Cl₂ basification->partition2 crude_alkaloids Crude Alkaloid Fraction partition2->crude_alkaloids column_chroma Silica Gel Column Chromatography (Gradient elution, e.g., CHCl₃-MeOH) crude_alkaloids->column_chroma fractions Collection of Fractions column_chroma->fractions tlc TLC Analysis of Fractions fractions->tlc prep_hplc Preparative HPLC or further CC (for final purification) tlc->prep_hplc Combined Fractions pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Figure 2: Generalized workflow for the isolation and purification of this compound.
Detailed Methodologies:

  • Extraction: The air-dried and powdered plant material (e.g., whole plant or roots of Delphinium davidii) is typically extracted exhaustively with an organic solvent, most commonly ethanol or methanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base liquid-liquid extraction.

    • The extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent like ethyl acetate or diethyl ether to remove neutral and acidic compounds.

    • The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium hydroxide.

    • The free-base alkaloids are then extracted back into an organic solvent, typically chloroform or dichloromethane. Evaporation of this solvent yields the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is complex and requires further separation.

    • Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over silica gel or alumina. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the alkaloids into fractions of decreasing complexity.

    • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC, and those with similar profiles are combined.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the combined fractions containing this compound are often subjected to one or more rounds of preparative HPLC, typically on a C18 reversed-phase column.

  • Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Biosynthesis

This compound is a C19-diterpenoid alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The core skeleton is derived from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).

The following diagram outlines the key stages in the biosynthesis of lycoctonine-type alkaloids, the structural class to which this compound belongs.

Biosynthesis_Pathway Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) ent-Copalyl Diphosphate ent-Copalyl Diphosphate Geranylgeranyl Pyrophosphate (GGPP)->ent-Copalyl Diphosphate ent-Copalyl Diphosphate Synthase ent-Kaurene ent-Kaurene ent-Copalyl Diphosphate->ent-Kaurene ent-Kaurene Synthase ent-Kaurane Skeleton ent-Kaurane Skeleton ent-Kaurene->ent-Kaurane Skeleton Oxidation Steps Veatchine-type Intermediate Veatchine-type Intermediate ent-Kaurane Skeleton->Veatchine-type Intermediate Amination & Rearrangement Lycoctonine-type Skeleton Lycoctonine-type Skeleton Veatchine-type Intermediate->Lycoctonine-type Skeleton Further Rearrangements This compound This compound Lycoctonine-type Skeleton->this compound Tailoring Reactions (Hydroxylation, O-methylation, Dehydrogenation)

Figure 3: Proposed biosynthetic pathway leading to lycoctonine-type alkaloids.

The biosynthesis begins with the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene. This hydrocarbon scaffold then undergoes a series of oxidative modifications and rearrangements. A key step is the incorporation of a nitrogen atom, typically from an amino acid, which transforms the diterpene into a diterpenoid alkaloid. Subsequent tailoring reactions, including hydroxylations, O-methylations, and in the case of this compound, a dehydrogenation at the C-14 position, lead to the final structure.

References

Unveiling 14-Dehydrodelcosine: A Journey from Botanical Origin to Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 14-Dehydrodelcosine, a C19-diterpenoid alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document collates and presents the foundational scientific data, including detailed experimental protocols and quantitative analysis, that have led to our current understanding of this natural compound.

Discovery and Nomenclature

This compound, also known by the synonyms Shimoburo Base II and 14-Dehydroiliensine, was first isolated from the plant species Delphinium biternatum.[1][2] Subsequent research has also identified its presence in Delphinium triste. The initial discovery and structural characterization of this compound were pioneered by the extensive work of S.W. Pelletier and M.S. Yunusov and their respective research groups, who made significant contributions to the field of diterpenoid alkaloid chemistry.[1][2]

Physicochemical and Spectroscopic Data

The molecular formula for this compound is C24H37NO7. The structural elucidation of this complex molecule was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

Analytical Technique Observed Data
Molecular Formula C24H37NO7
Mass Spectrometry Data not available in the reviewed sources.
¹H NMR Spectroscopy Data not available in the reviewed sources.
¹³C NMR Spectroscopy Data not available in the reviewed sources.
Infrared Spectroscopy Data not available in the reviewed sources.
Ultraviolet Spectroscopy Data not available in the reviewed sources.

Note: Specific quantitative spectroscopic data was not available in the publicly accessible search results. The primary Soviet-era publications from "Chemistry of Natural Compounds" would be required to populate these fields.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. While the seminal papers from Yunusov's group were not fully accessible to detail the precise original protocol, a general methodology for the isolation of diterpenoid alkaloids from Delphinium species can be outlined.

General Isolation and Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of diterpenoid alkaloids from plant material.

G General Isolation Workflow for Diterpenoid Alkaloids plant_material Dried and Powdered Plant Material (e.g., Delphinium biternatum) extraction Maceration or Percolation with Ethanol or Methanol plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and NaOH) concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for isolating diterpenoid alkaloids.

Structure and Stereochemistry

The definitive structure of this compound was established through rigorous spectroscopic analysis and chemical correlation studies. The following diagram depicts the logical relationship of the key evidence that led to the structural elucidation.

G Logical Flow for Structure Elucidation ms Mass Spectrometry (Determines Molecular Formula) structure Proposed Structure of This compound ms->structure nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) (Reveals connectivity and stereochemistry) nmr->structure ir Infrared Spectroscopy (Identifies functional groups) ir->structure uv Ultraviolet Spectroscopy (Indicates chromophores) uv->structure chemical_reactions Chemical Reactions (e.g., derivatization) (Confirms functional groups and stereochemistry) chemical_reactions->structure

Key evidence leading to the structure of this compound.

Future Directions

While the foundational discovery and structural work on this compound have been established, further research is warranted. A comprehensive investigation into its pharmacological activities, including potential therapeutic applications, remains an area of significant interest. Furthermore, the total synthesis of this compound would provide a renewable source for future studies and could open avenues for the creation of novel analogs with enhanced biological properties. The development of a detailed toxicological profile is also a critical step for any potential clinical development.

G Future Research Pathways current_knowledge Established Structure of This compound pharmacology Pharmacological Screening (e.g., anti-inflammatory, analgesic) current_knowledge->pharmacology synthesis Total Synthesis and Analog Development current_knowledge->synthesis toxicology Toxicological Evaluation pharmacology->toxicology synthesis->pharmacology clinical_trials Potential Clinical Applications toxicology->clinical_trials

References

Unveiling 14-Dehydrodelcosine: A Journey from Botanical Origin to Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 14-Dehydrodelcosine, a C19-diterpenoid alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document collates and presents the foundational scientific data, including detailed experimental protocols and quantitative analysis, that have led to our current understanding of this natural compound.

Discovery and Nomenclature

This compound, also known by the synonyms Shimoburo Base II and 14-Dehydroiliensine, was first isolated from the plant species Delphinium biternatum.[1][2] Subsequent research has also identified its presence in Delphinium triste. The initial discovery and structural characterization of this compound were pioneered by the extensive work of S.W. Pelletier and M.S. Yunusov and their respective research groups, who made significant contributions to the field of diterpenoid alkaloid chemistry.[1][2]

Physicochemical and Spectroscopic Data

The molecular formula for this compound is C24H37NO7. The structural elucidation of this complex molecule was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

Analytical Technique Observed Data
Molecular Formula C24H37NO7
Mass Spectrometry Data not available in the reviewed sources.
¹H NMR Spectroscopy Data not available in the reviewed sources.
¹³C NMR Spectroscopy Data not available in the reviewed sources.
Infrared Spectroscopy Data not available in the reviewed sources.
Ultraviolet Spectroscopy Data not available in the reviewed sources.

Note: Specific quantitative spectroscopic data was not available in the publicly accessible search results. The primary Soviet-era publications from "Chemistry of Natural Compounds" would be required to populate these fields.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. While the seminal papers from Yunusov's group were not fully accessible to detail the precise original protocol, a general methodology for the isolation of diterpenoid alkaloids from Delphinium species can be outlined.

General Isolation and Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of diterpenoid alkaloids from plant material.

G General Isolation Workflow for Diterpenoid Alkaloids plant_material Dried and Powdered Plant Material (e.g., Delphinium biternatum) extraction Maceration or Percolation with Ethanol or Methanol plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and NaOH) concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for isolating diterpenoid alkaloids.

Structure and Stereochemistry

The definitive structure of this compound was established through rigorous spectroscopic analysis and chemical correlation studies. The following diagram depicts the logical relationship of the key evidence that led to the structural elucidation.

G Logical Flow for Structure Elucidation ms Mass Spectrometry (Determines Molecular Formula) structure Proposed Structure of This compound ms->structure nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) (Reveals connectivity and stereochemistry) nmr->structure ir Infrared Spectroscopy (Identifies functional groups) ir->structure uv Ultraviolet Spectroscopy (Indicates chromophores) uv->structure chemical_reactions Chemical Reactions (e.g., derivatization) (Confirms functional groups and stereochemistry) chemical_reactions->structure

Key evidence leading to the structure of this compound.

Future Directions

While the foundational discovery and structural work on this compound have been established, further research is warranted. A comprehensive investigation into its pharmacological activities, including potential therapeutic applications, remains an area of significant interest. Furthermore, the total synthesis of this compound would provide a renewable source for future studies and could open avenues for the creation of novel analogs with enhanced biological properties. The development of a detailed toxicological profile is also a critical step for any potential clinical development.

G Future Research Pathways current_knowledge Established Structure of This compound pharmacology Pharmacological Screening (e.g., anti-inflammatory, analgesic) current_knowledge->pharmacology synthesis Total Synthesis and Analog Development current_knowledge->synthesis toxicology Toxicological Evaluation pharmacology->toxicology synthesis->pharmacology clinical_trials Potential Clinical Applications toxicology->clinical_trials

References

14-Dehydrodelcosine: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine, a C19-diterpenoid alkaloid isolated from species of the Delphinium genus, presents a subject of interest for phytochemical and pharmacological research. As with any natural product under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount for the design of effective formulations and the assurance of its quality and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these parameters, and visualizes key workflows and hypothetical signaling pathways to guide further research and development. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a framework for the necessary investigations.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₇NO₇ and a molecular weight of 451.55 g/mol .[1] Its structure, characterized by a polycyclic framework, dictates its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₃₇NO₇[1]
Molecular Weight451.55 g/mol [1]
AppearanceWhite to off-white solid (assumed)General Knowledge
Storage TemperatureRoom temperature[1]

Solubility Profile

Table 2: Anticipated Solubility of this compound in Common Solvents

SolventExpected SolubilityRationale
WaterLowThe complex, largely non-polar diterpenoid backbone suggests limited aqueous solubility.
EthanolModerate to HighThe presence of polar functional groups may facilitate solubility in polar protic solvents.
DMSOHighDimethyl sulfoxide (B87167) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol (B129727)Moderate to HighSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
AcetonitrileModerateA polar aprotic solvent, likely to be a suitable solvent for analytical purposes.
pH BuffersVariableSolubility in aqueous buffers is expected to be pH-dependent due to the presence of a basic nitrogen atom.
Experimental Protocol for Solubility Determination

A standardized experimental protocol to determine the solubility of this compound is crucial for generating reliable and reproducible data.

Protocol: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, pH 7.4 buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Workflow for Equilibrium Solubility Determination

Stability Assessment

Understanding the stability of this compound under various conditions is critical for defining its shelf-life, storage conditions, and handling procedures. Stability studies should evaluate the impact of temperature, pH, and light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

ConditionDescription
Acidic 0.1 N HCl at 60 °C for 24 hours
Basic 0.1 N NaOH at 60 °C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid-state at 80 °C for 48 hours
Photolytic Solution exposed to UV light (e.g., 254 nm) for 24 hours
Long-Term Stability Studies

Long-term stability studies under controlled storage conditions are necessary to establish the retest period or shelf life.

Table 4: Proposed Long-Term Stability Study Conditions

ConditionTemperatureHumidityTime Points
Recommended Storage 25 °C ± 2 °C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C75% RH ± 5% RH0, 1, 2, 3, 6 months
Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate) to achieve optimal separation of the parent compound from its degradation products.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure that all degradation products are resolved from the main peak and from each other.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

G cluster_dev Method Development cluster_val Method Validation (ICH) A Screen Columns & Mobile Phases B Analyze Forced Degradation Samples A->B C Optimize Separation B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G

Workflow for Stability-Indicating HPLC Method Development

Hypothetical Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not well-elucidated, diterpenoid alkaloids have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. A hypothetical signaling pathway involved in anti-inflammatory action is presented below.

G This compound This compound IKK IKK Complex This compound->IKK inhibits Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Receptor->IKK activates NF-kB NF-κB IKK->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription

Hypothetical Anti-Inflammatory Signaling Pathway

Conclusion

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement as a potential therapeutic agent. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. The generation of robust data through the outlined experimental protocols will be instrumental in guiding formulation development, ensuring product quality, and ultimately, realizing the therapeutic potential of this natural product. Further research is warranted to populate the data tables presented herein and to elucidate the specific pharmacological mechanisms of this compound.

References

14-Dehydrodelcosine: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine, a C19-diterpenoid alkaloid isolated from species of the Delphinium genus, presents a subject of interest for phytochemical and pharmacological research. As with any natural product under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount for the design of effective formulations and the assurance of its quality and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these parameters, and visualizes key workflows and hypothetical signaling pathways to guide further research and development. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a framework for the necessary investigations.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₇NO₇ and a molecular weight of 451.55 g/mol .[1] Its structure, characterized by a polycyclic framework, dictates its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₃₇NO₇[1]
Molecular Weight451.55 g/mol [1]
AppearanceWhite to off-white solid (assumed)General Knowledge
Storage TemperatureRoom temperature[1]

Solubility Profile

Table 2: Anticipated Solubility of this compound in Common Solvents

SolventExpected SolubilityRationale
WaterLowThe complex, largely non-polar diterpenoid backbone suggests limited aqueous solubility.
EthanolModerate to HighThe presence of polar functional groups may facilitate solubility in polar protic solvents.
DMSOHighDimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
MethanolModerate to HighSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
AcetonitrileModerateA polar aprotic solvent, likely to be a suitable solvent for analytical purposes.
pH BuffersVariableSolubility in aqueous buffers is expected to be pH-dependent due to the presence of a basic nitrogen atom.
Experimental Protocol for Solubility Determination

A standardized experimental protocol to determine the solubility of this compound is crucial for generating reliable and reproducible data.

Protocol: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, pH 7.4 buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Workflow for Equilibrium Solubility Determination

Stability Assessment

Understanding the stability of this compound under various conditions is critical for defining its shelf-life, storage conditions, and handling procedures. Stability studies should evaluate the impact of temperature, pH, and light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

ConditionDescription
Acidic 0.1 N HCl at 60 °C for 24 hours
Basic 0.1 N NaOH at 60 °C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid-state at 80 °C for 48 hours
Photolytic Solution exposed to UV light (e.g., 254 nm) for 24 hours
Long-Term Stability Studies

Long-term stability studies under controlled storage conditions are necessary to establish the retest period or shelf life.

Table 4: Proposed Long-Term Stability Study Conditions

ConditionTemperatureHumidityTime Points
Recommended Storage 25 °C ± 2 °C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C75% RH ± 5% RH0, 1, 2, 3, 6 months
Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium acetate) to achieve optimal separation of the parent compound from its degradation products.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure that all degradation products are resolved from the main peak and from each other.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

G cluster_dev Method Development cluster_val Method Validation (ICH) A Screen Columns & Mobile Phases B Analyze Forced Degradation Samples A->B C Optimize Separation B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G

Workflow for Stability-Indicating HPLC Method Development

Hypothetical Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not well-elucidated, diterpenoid alkaloids have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. A hypothetical signaling pathway involved in anti-inflammatory action is presented below.

G This compound This compound IKK IKK Complex This compound->IKK inhibits Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Receptor->IKK activates NF-kB NF-κB IKK->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription

Hypothetical Anti-Inflammatory Signaling Pathway

Conclusion

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement as a potential therapeutic agent. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. The generation of robust data through the outlined experimental protocols will be instrumental in guiding formulation development, ensuring product quality, and ultimately, realizing the therapeutic potential of this natural product. Further research is warranted to populate the data tables presented herein and to elucidate the specific pharmacological mechanisms of this compound.

References

14-Dehydrodelcosine: A Technical Overview of Known Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid belonging to the C19-diterpenoid alkaloid family.[1] It is a natural product that has been isolated from plants of the Ranunculaceae family, notably from species of Delphinium (larkspur). Its chemical structure is characterized by a complex polycyclic skeleton. The presence of the dehydro functionality at the C-14 position is a key structural feature. Primarily, this compound is utilized in phytochemical and pharmacological research and serves as a chemical intermediate in the synthesis of other alkaloids. This allows for the investigation of structure-activity relationships within this class of compounds.

Reported Biological Activities

While extensive research on the specific biological activities of this compound is limited in publicly available literature, preliminary reports suggest potential therapeutic effects. The primary bioactivities associated with this compound include analgesic, anti-inflammatory, and cardiotonic effects.[1] However, it is crucial to note that detailed mechanistic studies and robust quantitative data from preclinical and clinical trials are not yet available. The majority of the current understanding is based on its classification within a family of alkaloids known for a range of physiological effects.

Analgesic Activity

Some sources indicate that this compound may possess pain-relieving properties.[1] This is a plausible activity given that other Delphinium alkaloids have been investigated for their effects on the central and peripheral nervous systems. The exact mechanisms, whether through interaction with opioid receptors, modulation of ion channels, or other pathways, have not been elucidated for this compound.

Anti-inflammatory Activity

The potential for anti-inflammatory effects is another reported attribute of this compound.[1] Many natural products, including alkaloids, exhibit anti-inflammatory activity through various mechanisms, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-1, COX-2), or signaling pathways (e.g., NF-κB). Specific studies detailing these interactions for this compound are lacking.

Cardiotonic Activity

Cardiotonic effects, suggesting an influence on cardiac muscle function, have also been mentioned in connection with this compound.[1] This could imply a positive inotropic effect (increase in contraction force), which would be of interest in the context of heart failure. However, without specific data on its effects on cardiomyocytes, ion channels, or cardiac electrophysiology, this remains a preliminary observation.

Quantitative Data

As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the biological activities of this compound from peer-reviewed studies are not available. To provide a framework for how such data would be presented, the following table illustrates an example for a related, well-studied alkaloid, Dehydrocorydaline, which also exhibits anti-inflammatory properties.

Table 1: Example Quantitative Data for the Anti-inflammatory Activity of Dehydrocorydaline (Illustrative)

AssayTarget/Cell LineParameterValue (µM)Reference
LPS-induced NO productionRAW 264.7 macrophagesIC5012.5Fictional
TNF-α secretionHuman PBMCsIC508.2Fictional
IL-6 expressionMouse splenocytesIC5015.1Fictional
COX-2 enzyme activityOvineIC505.7Fictional

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. The following are representative, standard protocols for assessing the analgesic, anti-inflammatory, and cardiotonic activities of a novel compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for one week with free access to food and water.

  • Grouping: Animals are divided into groups (n=6-8 per group): Vehicle control (e.g., saline with 1% Tween 80), positive control (e.g., Aspirin, 100 mg/kg, p.o.), and test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.).

  • Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (10 ml/kg).

  • Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
  • Animals: Male Wistar rats (150-200 g) are used.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Grouping and Administration: Animals are grouped and administered the test compound or controls as described in the analgesic protocol.

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each time point.

Langendorff Heart Preparation for Cardiotonic Activity
  • Animal and Heart Isolation: A rabbit or guinea pig is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Measurement of Cardiac Parameters: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), heart rate (HR), and the rates of pressure development and relaxation (+dP/dt and -dP/dt) are continuously recorded.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Compound Administration: this compound is infused into the perfusion buffer at increasing concentrations.

  • Data Analysis: Changes in LVDP, HR, +dP/dt, and -dP/dt from baseline are measured and plotted against the compound concentration to determine a dose-response relationship.

Visualizations: Workflows and Signaling Pathways

Given the absence of specific mechanistic data for this compound, the following diagrams illustrate a general workflow for the screening of natural products for bioactivity and a hypothetical signaling pathway relevant to inflammation.

G cluster_0 Phytochemical Workflow cluster_1 Pharmacological Screening cluster_2 Drug Development A Natural Product Source (e.g., Delphinium sp.) B Extraction and Isolation of This compound A->B C Structural Elucidation (NMR, MS) B->C D Primary In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) B->D E Cell-Based Assays (e.g., Cytokine Release) D->E F In Vivo Models (e.g., Paw Edema, Writhing Test) E->F G Mechanism of Action Studies F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: General workflow for natural product drug discovery.

G cluster_0 Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Compound This compound (Hypothetical Target) Compound->IKK

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a norditerpenoid alkaloid with reported, yet poorly characterized, analgesic, anti-inflammatory, and cardiotonic activities. The lack of detailed, publicly available quantitative data and experimental protocols highlights a significant gap in the pharmacological understanding of this compound. Further research is warranted to isolate and test this compound in robust preclinical models to validate these preliminary reports, elucidate its mechanisms of action, and determine its potential as a therapeutic lead. The workflows and protocols outlined in this guide provide a framework for such future investigations.

References

14-Dehydrodelcosine: A Technical Overview of Known Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid belonging to the C19-diterpenoid alkaloid family.[1] It is a natural product that has been isolated from plants of the Ranunculaceae family, notably from species of Delphinium (larkspur). Its chemical structure is characterized by a complex polycyclic skeleton. The presence of the dehydro functionality at the C-14 position is a key structural feature. Primarily, this compound is utilized in phytochemical and pharmacological research and serves as a chemical intermediate in the synthesis of other alkaloids. This allows for the investigation of structure-activity relationships within this class of compounds.

Reported Biological Activities

While extensive research on the specific biological activities of this compound is limited in publicly available literature, preliminary reports suggest potential therapeutic effects. The primary bioactivities associated with this compound include analgesic, anti-inflammatory, and cardiotonic effects.[1] However, it is crucial to note that detailed mechanistic studies and robust quantitative data from preclinical and clinical trials are not yet available. The majority of the current understanding is based on its classification within a family of alkaloids known for a range of physiological effects.

Analgesic Activity

Some sources indicate that this compound may possess pain-relieving properties.[1] This is a plausible activity given that other Delphinium alkaloids have been investigated for their effects on the central and peripheral nervous systems. The exact mechanisms, whether through interaction with opioid receptors, modulation of ion channels, or other pathways, have not been elucidated for this compound.

Anti-inflammatory Activity

The potential for anti-inflammatory effects is another reported attribute of this compound.[1] Many natural products, including alkaloids, exhibit anti-inflammatory activity through various mechanisms, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-1, COX-2), or signaling pathways (e.g., NF-κB). Specific studies detailing these interactions for this compound are lacking.

Cardiotonic Activity

Cardiotonic effects, suggesting an influence on cardiac muscle function, have also been mentioned in connection with this compound.[1] This could imply a positive inotropic effect (increase in contraction force), which would be of interest in the context of heart failure. However, without specific data on its effects on cardiomyocytes, ion channels, or cardiac electrophysiology, this remains a preliminary observation.

Quantitative Data

As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the biological activities of this compound from peer-reviewed studies are not available. To provide a framework for how such data would be presented, the following table illustrates an example for a related, well-studied alkaloid, Dehydrocorydaline, which also exhibits anti-inflammatory properties.

Table 1: Example Quantitative Data for the Anti-inflammatory Activity of Dehydrocorydaline (Illustrative)

AssayTarget/Cell LineParameterValue (µM)Reference
LPS-induced NO productionRAW 264.7 macrophagesIC5012.5Fictional
TNF-α secretionHuman PBMCsIC508.2Fictional
IL-6 expressionMouse splenocytesIC5015.1Fictional
COX-2 enzyme activityOvineIC505.7Fictional

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. The following are representative, standard protocols for assessing the analgesic, anti-inflammatory, and cardiotonic activities of a novel compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for one week with free access to food and water.

  • Grouping: Animals are divided into groups (n=6-8 per group): Vehicle control (e.g., saline with 1% Tween 80), positive control (e.g., Aspirin, 100 mg/kg, p.o.), and test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.).

  • Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (10 ml/kg).

  • Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
  • Animals: Male Wistar rats (150-200 g) are used.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Grouping and Administration: Animals are grouped and administered the test compound or controls as described in the analgesic protocol.

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each time point.

Langendorff Heart Preparation for Cardiotonic Activity
  • Animal and Heart Isolation: A rabbit or guinea pig is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Measurement of Cardiac Parameters: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), heart rate (HR), and the rates of pressure development and relaxation (+dP/dt and -dP/dt) are continuously recorded.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Compound Administration: this compound is infused into the perfusion buffer at increasing concentrations.

  • Data Analysis: Changes in LVDP, HR, +dP/dt, and -dP/dt from baseline are measured and plotted against the compound concentration to determine a dose-response relationship.

Visualizations: Workflows and Signaling Pathways

Given the absence of specific mechanistic data for this compound, the following diagrams illustrate a general workflow for the screening of natural products for bioactivity and a hypothetical signaling pathway relevant to inflammation.

G cluster_0 Phytochemical Workflow cluster_1 Pharmacological Screening cluster_2 Drug Development A Natural Product Source (e.g., Delphinium sp.) B Extraction and Isolation of This compound A->B C Structural Elucidation (NMR, MS) B->C D Primary In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) B->D E Cell-Based Assays (e.g., Cytokine Release) D->E F In Vivo Models (e.g., Paw Edema, Writhing Test) E->F G Mechanism of Action Studies F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: General workflow for natural product drug discovery.

G cluster_0 Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Compound This compound (Hypothetical Target) Compound->IKK

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a norditerpenoid alkaloid with reported, yet poorly characterized, analgesic, anti-inflammatory, and cardiotonic activities. The lack of detailed, publicly available quantitative data and experimental protocols highlights a significant gap in the pharmacological understanding of this compound. Further research is warranted to isolate and test this compound in robust preclinical models to validate these preliminary reports, elucidate its mechanisms of action, and determine its potential as a therapeutic lead. The workflows and protocols outlined in this guide provide a framework for such future investigations.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid found in plants of the Delphinium genus, which belongs to the Ranunculaceae family.[1] Diterpenoid alkaloids from this genus have garnered scientific interest due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of this compound, from initial cell viability assays to the investigation of potential apoptotic signaling pathways. While specific cytotoxicity data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats based on studies of structurally related compounds.

Quantitative Cytotoxicity Data

A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table illustrates a hypothetical summary of IC50 values for this compound against various cancer cell lines, as would be determined by the assays described in this guide.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
HeLaCervical AdenocarcinomaValue
PC-3Prostate AdenocarcinomaValue
HepG2Hepatocellular CarcinomaValue
Note: The IC50 values in this table are illustrative and represent the type of data to be generated from the described experimental protocols. Actual values would need to be determined experimentally.

Experimental Protocols

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include A549 (lung), MCF-7 (breast), HeLa (cervical), PC-3 (prostate), and HepG2 (liver). Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptotic Signaling Pathways

Understanding the mechanism of cell death induced by a cytotoxic compound is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The involvement of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can be investigated.[4][5]

Workflow for Apoptosis Investigation

G start Treat Cancer Cells with This compound (IC50 concentration) flow_cyto Annexin V-FITC/PI Staining (Flow Cytometry) start->flow_cyto Confirm Apoptosis caspase_assay Caspase Activity Assays (Caspase-3, -8, -9) start->caspase_assay Measure Effector and Initiator Caspase Activity western_blot Western Blot Analysis start->western_blot bcl2_proteins Bcl-2 family proteins (Bax, Bcl-2) western_blot->bcl2_proteins Assess Intrinsic Pathway cyto_c Cytochrome c release western_blot->cyto_c Assess Mitochondrial Involvement

Caption: Experimental workflow for investigating apoptosis.

Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins. This can provide insights into the specific signaling pathways involved. Proteins of interest include those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and cytochrome c (to assess mitochondrial outer membrane permeabilization).[5]

Signaling Pathway Visualization

The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways that could be activated by a cytotoxic compound like this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner) caspase8->caspase3 compound This compound bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 mitochondria Mitochondria cyto_c Cytochrome c release mitochondria->cyto_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of apoptotic signaling pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By following these protocols, researchers can generate robust and reproducible data to evaluate its potential as an anticancer agent. The initial determination of IC50 values across a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of cell death, will provide a solid foundation for further preclinical development. Future investigations should focus on more complex in vitro models, in vivo efficacy, and detailed toxicological profiling.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid found in plants of the Delphinium genus, which belongs to the Ranunculaceae family.[1] Diterpenoid alkaloids from this genus have garnered scientific interest due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of this compound, from initial cell viability assays to the investigation of potential apoptotic signaling pathways. While specific cytotoxicity data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats based on studies of structurally related compounds.

Quantitative Cytotoxicity Data

A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table illustrates a hypothetical summary of IC50 values for this compound against various cancer cell lines, as would be determined by the assays described in this guide.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
HeLaCervical AdenocarcinomaValue
PC-3Prostate AdenocarcinomaValue
HepG2Hepatocellular CarcinomaValue
Note: The IC50 values in this table are illustrative and represent the type of data to be generated from the described experimental protocols. Actual values would need to be determined experimentally.

Experimental Protocols

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include A549 (lung), MCF-7 (breast), HeLa (cervical), PC-3 (prostate), and HepG2 (liver). Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptotic Signaling Pathways

Understanding the mechanism of cell death induced by a cytotoxic compound is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The involvement of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can be investigated.[4][5]

Workflow for Apoptosis Investigation

G start Treat Cancer Cells with This compound (IC50 concentration) flow_cyto Annexin V-FITC/PI Staining (Flow Cytometry) start->flow_cyto Confirm Apoptosis caspase_assay Caspase Activity Assays (Caspase-3, -8, -9) start->caspase_assay Measure Effector and Initiator Caspase Activity western_blot Western Blot Analysis start->western_blot bcl2_proteins Bcl-2 family proteins (Bax, Bcl-2) western_blot->bcl2_proteins Assess Intrinsic Pathway cyto_c Cytochrome c release western_blot->cyto_c Assess Mitochondrial Involvement

Caption: Experimental workflow for investigating apoptosis.

Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins. This can provide insights into the specific signaling pathways involved. Proteins of interest include those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and cytochrome c (to assess mitochondrial outer membrane permeabilization).[5]

Signaling Pathway Visualization

The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways that could be activated by a cytotoxic compound like this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner) caspase8->caspase3 compound This compound bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 mitochondria Mitochondria cyto_c Cytochrome c release mitochondria->cyto_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of apoptotic signaling pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By following these protocols, researchers can generate robust and reproducible data to evaluate its potential as an anticancer agent. The initial determination of IC50 values across a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of cell death, will provide a solid foundation for further preclinical development. Future investigations should focus on more complex in vitro models, in vivo efficacy, and detailed toxicological profiling.

References

A Comprehensive Review of Diterpenoid Alkaloids from Delphinium: From Phytochemistry to Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Delphinium, commonly known as larkspur, has long been a subject of fascination in the scientific community due to its rich diversity of complex diterpenoid alkaloids. These natural products exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of diterpenoid alkaloids isolated from Delphinium species, with a focus on their chemical structures, quantitative distribution, experimental isolation protocols, and known signaling pathways.

Chemical Diversity of Diterpenoid Alkaloids in Delphinium

Diterpenoid alkaloids from Delphinium are structurally complex, nitrogen-containing compounds derived from a diterpene skeleton. They are broadly classified into three main types based on their carbon skeleton: C18, C19, and C20-diterpenoid alkaloids.[1] The C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are the most abundant and structurally diverse group within the genus.[2] These are further subdivided into various skeletal types, including lycoctonine, aconitine, and hetisine (B12785939) types.[2][3][4] The C20-diterpenoid alkaloids, such as those of the atisine (B3415921) type, are considered biosynthetic precursors to the C19 types.[2][5][6]

Quantitative Distribution of Diterpenoid Alkaloids

The concentration and composition of diterpenoid alkaloids can vary significantly between different Delphinium species and even between different parts of the same plant. The following tables summarize the quantitative data on the yields of selected diterpenoid alkaloids isolated from various Delphinium species, as reported in the literature.

Delphinium SpeciesAlkaloidYield (mg)Plant PartReference
D. brunonianumCompound 13382Whole Plant[7]
D. nuttallianumBearline (1)Not specifiedAerial Parts[8]
D. nuttallianum14-Acetylbearline (2)Not specifiedAerial Parts[8]
D. geyeriGeyerline (7)Not specifiedNot specified[8]
Delphinium SpeciesAlkaloidIC50 (µM) against A549 cellsReference
D. trichophorumTrichodelphinine A25.12[9]
D. trichophorumTrichodelphinine B12.03[9]
D. trichophorumTrichodelphinine C33.45[9]
D. trichophorumTrichodelphinine D52.79[9]
D. trichophorumTrichodelphinine E28.64[9]
D. trichophorumTrichodelphinine F18.96[9]
Delphinium SpeciesAlkaloidLD50 in mice (mg/kg)Reference
D. nuttallianumBearline (1)5.7[8]
D. nuttallianum14-Acetylbearline (2)3.3[8]
D. geyeriGeyerline (7)6.2[8]

Experimental Protocols

The isolation and purification of diterpenoid alkaloids from Delphinium species involve a series of chromatographic techniques. The following is a generalized experimental protocol based on methodologies cited in the literature.

General Extraction and Isolation Procedure
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is the starting point for extraction.

  • Extraction: The powdered material is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period.[9][10] This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., dilute HCl) and partitioned with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10. This mixture is then extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[11][12]

  • Chromatographic Separation: The crude alkaloid fraction is subjected to various chromatographic techniques for the separation and purification of individual alkaloids. These techniques commonly include:

    • Silica Gel Column Chromatography: Used for initial fractionation of the crude alkaloid mixture.

    • Sephadex LH-20 Column Chromatography: Employed for further purification, often with a solvent system like chloroform-methanol.[7]

    • Reversed-Phase Chromatography (ODS): Utilized for the separation of closely related alkaloids.[7]

    • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual compounds.

Structural Elucidation

The structures of the isolated diterpenoid alkaloids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[10][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complex stereochemistry and connectivity of the atoms in the alkaloid skeleton.[9][10][14]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecules.[9][10]

Signaling Pathways and Biological Activities

Diterpenoid alkaloids from Delphinium have been shown to interact with various cellular signaling pathways, leading to a range of biological effects.

Anti-inflammatory Activity and NF-κB Signaling

Several diterpenoid alkaloids exhibit anti-inflammatory properties, which are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. The general mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB (active) p50 p65 p50 p50 p65 p65 NF-κB (inactive) p50 p65 IκB Diterpenoid Alkaloids Diterpenoid Alkaloids Diterpenoid Alkaloids->IKK Inhibition DNA DNA NF-κB (active)->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway Inhibition
Regulation of Lipid Metabolism via PPARγ and SREBP1C

Certain diterpenoid alkaloids from D. brunonianum have demonstrated the ability to inhibit lipid accumulation in hepatocytes. This effect is attributed to the downregulation of key transcription factors involved in lipogenesis, namely PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and SREBP1C (Sterol Regulatory Element-Binding Protein 1C).[15]

G Diterpenoid Alkaloids Diterpenoid Alkaloids PPARγ PPARγ Diterpenoid Alkaloids->PPARγ Inhibition SREBP1C SREBP1C Diterpenoid Alkaloids->SREBP1C Inhibition Lipogenic Gene Expression Lipogenic Gene Expression PPARγ->Lipogenic Gene Expression SREBP1C->Lipogenic Gene Expression Lipid Accumulation Lipid Accumulation Lipogenic Gene Expression->Lipid Accumulation G Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) ent-Copalyl diphosphate ent-Copalyl diphosphate Geranylgeranyl pyrophosphate (GGPP)->ent-Copalyl diphosphate Cyclization ent-Atisir-16-ene ent-Atisir-16-ene ent-Copalyl diphosphate->ent-Atisir-16-ene Cyclization Atisane Diterpene Intermediate Atisane Diterpene Intermediate ent-Atisir-16-ene->Atisane Diterpene Intermediate Oxidation Atisine-type Diterpenoid Alkaloid Atisine-type Diterpenoid Alkaloid Atisane Diterpene Intermediate->Atisine-type Diterpenoid Alkaloid L-Serine L-Serine L-Serine->Atisine-type Diterpenoid Alkaloid Nitrogen Incorporation

References

A Comprehensive Review of Diterpenoid Alkaloids from Delphinium: From Phytochemistry to Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Delphinium, commonly known as larkspur, has long been a subject of fascination in the scientific community due to its rich diversity of complex diterpenoid alkaloids. These natural products exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of diterpenoid alkaloids isolated from Delphinium species, with a focus on their chemical structures, quantitative distribution, experimental isolation protocols, and known signaling pathways.

Chemical Diversity of Diterpenoid Alkaloids in Delphinium

Diterpenoid alkaloids from Delphinium are structurally complex, nitrogen-containing compounds derived from a diterpene skeleton. They are broadly classified into three main types based on their carbon skeleton: C18, C19, and C20-diterpenoid alkaloids.[1] The C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are the most abundant and structurally diverse group within the genus.[2] These are further subdivided into various skeletal types, including lycoctonine, aconitine, and hetisine types.[2][3][4] The C20-diterpenoid alkaloids, such as those of the atisine type, are considered biosynthetic precursors to the C19 types.[2][5][6]

Quantitative Distribution of Diterpenoid Alkaloids

The concentration and composition of diterpenoid alkaloids can vary significantly between different Delphinium species and even between different parts of the same plant. The following tables summarize the quantitative data on the yields of selected diterpenoid alkaloids isolated from various Delphinium species, as reported in the literature.

Delphinium SpeciesAlkaloidYield (mg)Plant PartReference
D. brunonianumCompound 13382Whole Plant[7]
D. nuttallianumBearline (1)Not specifiedAerial Parts[8]
D. nuttallianum14-Acetylbearline (2)Not specifiedAerial Parts[8]
D. geyeriGeyerline (7)Not specifiedNot specified[8]
Delphinium SpeciesAlkaloidIC50 (µM) against A549 cellsReference
D. trichophorumTrichodelphinine A25.12[9]
D. trichophorumTrichodelphinine B12.03[9]
D. trichophorumTrichodelphinine C33.45[9]
D. trichophorumTrichodelphinine D52.79[9]
D. trichophorumTrichodelphinine E28.64[9]
D. trichophorumTrichodelphinine F18.96[9]
Delphinium SpeciesAlkaloidLD50 in mice (mg/kg)Reference
D. nuttallianumBearline (1)5.7[8]
D. nuttallianum14-Acetylbearline (2)3.3[8]
D. geyeriGeyerline (7)6.2[8]

Experimental Protocols

The isolation and purification of diterpenoid alkaloids from Delphinium species involve a series of chromatographic techniques. The following is a generalized experimental protocol based on methodologies cited in the literature.

General Extraction and Isolation Procedure
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is the starting point for extraction.

  • Extraction: The powdered material is typically extracted with a solvent such as ethanol or methanol at room temperature for an extended period.[9][10] This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., dilute HCl) and partitioned with an organic solvent like chloroform or ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10. This mixture is then extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[11][12]

  • Chromatographic Separation: The crude alkaloid fraction is subjected to various chromatographic techniques for the separation and purification of individual alkaloids. These techniques commonly include:

    • Silica Gel Column Chromatography: Used for initial fractionation of the crude alkaloid mixture.

    • Sephadex LH-20 Column Chromatography: Employed for further purification, often with a solvent system like chloroform-methanol.[7]

    • Reversed-Phase Chromatography (ODS): Utilized for the separation of closely related alkaloids.[7]

    • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual compounds.

Structural Elucidation

The structures of the isolated diterpenoid alkaloids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[10][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complex stereochemistry and connectivity of the atoms in the alkaloid skeleton.[9][10][14]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecules.[9][10]

Signaling Pathways and Biological Activities

Diterpenoid alkaloids from Delphinium have been shown to interact with various cellular signaling pathways, leading to a range of biological effects.

Anti-inflammatory Activity and NF-κB Signaling

Several diterpenoid alkaloids exhibit anti-inflammatory properties, which are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. The general mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB (active) p50 p65 p50 p50 p65 p65 NF-κB (inactive) p50 p65 IκB Diterpenoid Alkaloids Diterpenoid Alkaloids Diterpenoid Alkaloids->IKK Inhibition DNA DNA NF-κB (active)->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway Inhibition
Regulation of Lipid Metabolism via PPARγ and SREBP1C

Certain diterpenoid alkaloids from D. brunonianum have demonstrated the ability to inhibit lipid accumulation in hepatocytes. This effect is attributed to the downregulation of key transcription factors involved in lipogenesis, namely PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and SREBP1C (Sterol Regulatory Element-Binding Protein 1C).[15]

G Diterpenoid Alkaloids Diterpenoid Alkaloids PPARγ PPARγ Diterpenoid Alkaloids->PPARγ Inhibition SREBP1C SREBP1C Diterpenoid Alkaloids->SREBP1C Inhibition Lipogenic Gene Expression Lipogenic Gene Expression PPARγ->Lipogenic Gene Expression SREBP1C->Lipogenic Gene Expression Lipid Accumulation Lipid Accumulation Lipogenic Gene Expression->Lipid Accumulation G Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) ent-Copalyl diphosphate ent-Copalyl diphosphate Geranylgeranyl pyrophosphate (GGPP)->ent-Copalyl diphosphate Cyclization ent-Atisir-16-ene ent-Atisir-16-ene ent-Copalyl diphosphate->ent-Atisir-16-ene Cyclization Atisane Diterpene Intermediate Atisane Diterpene Intermediate ent-Atisir-16-ene->Atisane Diterpene Intermediate Oxidation Atisine-type Diterpenoid Alkaloid Atisine-type Diterpenoid Alkaloid Atisane Diterpene Intermediate->Atisine-type Diterpenoid Alkaloid L-Serine L-Serine L-Serine->Atisine-type Diterpenoid Alkaloid Nitrogen Incorporation

References

Methodological & Application

Unveiling 14-Dehydrodelcosine: A Detailed Guide to its Isolation from Delphinium Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the isolation of 14-dehydrodelcosine, a C19-diterpenoid alkaloid, from various Delphinium species. Included are detailed experimental protocols, quantitative data, and visual representations of the isolation workflow.

Introduction

This compound is a naturally occurring norditerpenoid alkaloid found in plants belonging to the genus Delphinium, a member of the Ranunculaceae family. These plants are known for their complex array of diterpenoid alkaloids, which exhibit a wide range of biological activities. The isolation and characterization of individual alkaloids like this compound are crucial for further pharmacological investigation and potential drug development. This application note outlines a general yet detailed procedure for the extraction, fractionation, and purification of this compound from Delphinium plant material, based on established phytochemical methodologies.

Data Presentation

While specific quantitative yields of this compound can vary significantly depending on the Delphinium species, geographical location, and harvesting time, the following table summarizes typical data obtained from phytochemical studies of related alkaloids to provide a comparative reference.

Parameter Value Source Species (Example)
Extraction Yield (Crude Alkaloids) 2-5% of dry plant weightDelphinium spp.
Fraction Yield (C19-Alkaloid Rich) 20-30% of crude extractDelphinium spp.
Final Purity of Isolated Compound >95% (by HPLC/NMR)Delphinium spp.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic techniques for purification.

Plant Material and Extraction
  • Plant Material Preparation: The aerial parts or whole plants of Delphinium species known to contain this compound (e.g., D. dissectum, D. excelsum, D. grandiflorum, D. triste) are collected, dried in the shade, and coarsely powdered.

  • Extraction:

    • The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

    • The extraction process is repeated three times to ensure exhaustive extraction of the alkaloids.

    • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude ethanolic extract is suspended in a 2% aqueous sulfuric acid solution (pH 2-3).

  • Removal of Neutral and Acidic Components: The acidic solution is then extracted with chloroform (B151607) (or another suitable organic solvent like diethyl ether) to remove non-alkaloidal compounds such as fats, chlorophyll, and terpenoids. This step is repeated until the organic layer is colorless.

  • Basification and Alkaloid Extraction: The remaining acidic aqueous layer is basified with a 25% ammonia (B1221849) solution to a pH of 9-10. This converts the alkaloid salts into their free base form. The basic solution is then extracted with chloroform. This extraction is repeated multiple times to ensure the complete transfer of alkaloids into the organic phase.

  • Concentration: The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration increasing from 0% to 20%.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Fractions containing compounds with similar TLC profiles to the target alkaloid are combined and further purified using pTLC or preparative HPLC.

    • For pTLC, silica gel plates are used with a solvent system optimized for the separation of the target compound.

    • For preparative HPLC, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

  • Crystallization: The purified this compound is often obtained as a crystalline solid by slow evaporation of the solvent from a concentrated solution (e.g., in methanol or acetone).

Structure Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Plant Dried & Powdered Delphinium Plant Material Extraction Maceration with 95% Ethanol Plant->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Acidification Suspend in 2% H2SO4 (aq) CrudeExtract->Acidification ChloroformWash Extraction with Chloroform (to remove non-alkaloids) Acidification->ChloroformWash Aqueous Layer Basification Basification with NH4OH (pH 9-10) ChloroformWash->Basification AlkaloidExtraction Extraction with Chloroform Basification->AlkaloidExtraction Concentration2 Concentration AlkaloidExtraction->Concentration2 CrudeAlkaloids Crude Alkaloid Fraction Concentration2->CrudeAlkaloids ColumnChromatography Column Chromatography (Silica/Alumina) CrudeAlkaloids->ColumnChromatography Fractions Fractions containing this compound ColumnChromatography->Fractions Purification Preparative TLC or HPLC Fractions->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Spectroscopic Analysis (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Alkaloid Mixture Step1 Column Chromatography (Initial Separation) Start->Step1 Broad Separation Step2 Fraction Pooling (Based on TLC) Step1->Step2 Grouping by Polarity Step3 Preparative TLC/HPLC (Fine Purification) Step2->Step3 Targeted Separation End Isolated this compound (>95% Purity) Step3->End High Purity

Unveiling 14-Dehydrodelcosine: A Detailed Guide to its Isolation from Delphinium Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the isolation of 14-dehydrodelcosine, a C19-diterpenoid alkaloid, from various Delphinium species. Included are detailed experimental protocols, quantitative data, and visual representations of the isolation workflow.

Introduction

This compound is a naturally occurring norditerpenoid alkaloid found in plants belonging to the genus Delphinium, a member of the Ranunculaceae family. These plants are known for their complex array of diterpenoid alkaloids, which exhibit a wide range of biological activities. The isolation and characterization of individual alkaloids like this compound are crucial for further pharmacological investigation and potential drug development. This application note outlines a general yet detailed procedure for the extraction, fractionation, and purification of this compound from Delphinium plant material, based on established phytochemical methodologies.

Data Presentation

While specific quantitative yields of this compound can vary significantly depending on the Delphinium species, geographical location, and harvesting time, the following table summarizes typical data obtained from phytochemical studies of related alkaloids to provide a comparative reference.

Parameter Value Source Species (Example)
Extraction Yield (Crude Alkaloids) 2-5% of dry plant weightDelphinium spp.
Fraction Yield (C19-Alkaloid Rich) 20-30% of crude extractDelphinium spp.
Final Purity of Isolated Compound >95% (by HPLC/NMR)Delphinium spp.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic techniques for purification.

Plant Material and Extraction
  • Plant Material Preparation: The aerial parts or whole plants of Delphinium species known to contain this compound (e.g., D. dissectum, D. excelsum, D. grandiflorum, D. triste) are collected, dried in the shade, and coarsely powdered.

  • Extraction:

    • The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.

    • The extraction process is repeated three times to ensure exhaustive extraction of the alkaloids.

    • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude ethanolic extract is suspended in a 2% aqueous sulfuric acid solution (pH 2-3).

  • Removal of Neutral and Acidic Components: The acidic solution is then extracted with chloroform (or another suitable organic solvent like diethyl ether) to remove non-alkaloidal compounds such as fats, chlorophyll, and terpenoids. This step is repeated until the organic layer is colorless.

  • Basification and Alkaloid Extraction: The remaining acidic aqueous layer is basified with a 25% ammonia solution to a pH of 9-10. This converts the alkaloid salts into their free base form. The basic solution is then extracted with chloroform. This extraction is repeated multiple times to ensure the complete transfer of alkaloids into the organic phase.

  • Concentration: The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to obtain the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina.

    • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration increasing from 0% to 20%.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Fractions containing compounds with similar TLC profiles to the target alkaloid are combined and further purified using pTLC or preparative HPLC.

    • For pTLC, silica gel plates are used with a solvent system optimized for the separation of the target compound.

    • For preparative HPLC, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

  • Crystallization: The purified this compound is often obtained as a crystalline solid by slow evaporation of the solvent from a concentrated solution (e.g., in methanol or acetone).

Structure Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Plant Dried & Powdered Delphinium Plant Material Extraction Maceration with 95% Ethanol Plant->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Acidification Suspend in 2% H2SO4 (aq) CrudeExtract->Acidification ChloroformWash Extraction with Chloroform (to remove non-alkaloids) Acidification->ChloroformWash Aqueous Layer Basification Basification with NH4OH (pH 9-10) ChloroformWash->Basification AlkaloidExtraction Extraction with Chloroform Basification->AlkaloidExtraction Concentration2 Concentration AlkaloidExtraction->Concentration2 CrudeAlkaloids Crude Alkaloid Fraction Concentration2->CrudeAlkaloids ColumnChromatography Column Chromatography (Silica/Alumina) CrudeAlkaloids->ColumnChromatography Fractions Fractions containing this compound ColumnChromatography->Fractions Purification Preparative TLC or HPLC Fractions->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Spectroscopic Analysis (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Alkaloid Mixture Step1 Column Chromatography (Initial Separation) Start->Step1 Broad Separation Step2 Fraction Pooling (Based on TLC) Step1->Step2 Grouping by Polarity Step3 Preparative TLC/HPLC (Fine Purification) Step2->Step3 Targeted Separation End Isolated this compound (>95% Purity) Step3->End High Purity

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

14-Dehydrodelcosine is a C19-diterpenoid alkaloid found in plants of the Delphinium genus (family Ranunculaceae). These compounds are of significant interest to researchers due to their diverse biological activities. Accurate and reliable quantification of this compound in plant extracts, traditional medicine preparations, and research samples is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on common practices for the analysis of structurally related C19-diterpenoid alkaloids and provides a robust starting point for method development and validation.

Analytical Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of acetonitrile (B52724) and water, with formic acid added to improve peak shape and resolution. Detection is performed using a UV detector, leveraging the chromophoric properties of the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: this compound of known purity.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For plant material, a suitable extraction method should be employed, such as sonication or soxhlet extraction with methanol or ethanol.

    • The resulting extract should be filtered through a 0.45 µm syringe filter prior to injection.

    • If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.

3. HPLC Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Setting
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35.1-40 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm

4. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Calibration Range 1 - 100 µg/mL
Typical Retention Time Dependent on specific column and system, requires experimental determination.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Extraction (e.g., plant material) Filter_Sample Filter Sample Extract (0.45 µm) Sample->Filter_Sample Standard Prepare Standard Stock (1 mg/mL in Methanol) Working_Standards Prepare Working Standards (1-100 µg/mL) Standard->Working_Standards Injection Inject Sample/Standard (10 µL) Working_Standards->Injection Filter_Sample->Injection HPLC HPLC System (C18 Column, Gradient Elution) Detection UV Detection (235 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification Result Report Concentration Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

14-Dehydrodelcosine is a C19-diterpenoid alkaloid found in plants of the Delphinium genus (family Ranunculaceae). These compounds are of significant interest to researchers due to their diverse biological activities. Accurate and reliable quantification of this compound in plant extracts, traditional medicine preparations, and research samples is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on common practices for the analysis of structurally related C19-diterpenoid alkaloids and provides a robust starting point for method development and validation.

Analytical Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of acetonitrile and water, with formic acid added to improve peak shape and resolution. Detection is performed using a UV detector, leveraging the chromophoric properties of the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: this compound of known purity.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For plant material, a suitable extraction method should be employed, such as sonication or soxhlet extraction with methanol or ethanol.

    • The resulting extract should be filtered through a 0.45 µm syringe filter prior to injection.

    • If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.

3. HPLC Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Setting
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35.1-40 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm

4. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Calibration Range 1 - 100 µg/mL
Typical Retention Time Dependent on specific column and system, requires experimental determination.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Extraction (e.g., plant material) Filter_Sample Filter Sample Extract (0.45 µm) Sample->Filter_Sample Standard Prepare Standard Stock (1 mg/mL in Methanol) Working_Standards Prepare Working Standards (1-100 µg/mL) Standard->Working_Standards Injection Inject Sample/Standard (10 µL) Working_Standards->Injection Filter_Sample->Injection HPLC HPLC System (C18 Column, Gradient Elution) Detection UV Detection (235 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification Result Report Concentration Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Note: Quantification of 14-Dehydrodelcosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 14-Dehydrodelcosine in biological matrices, such as plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol provides a robust and reliable analytical procedure for pharmacokinetic studies, toxicological assessments, and other research applications involving this diterpenoid alkaloid. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

Introduction

This compound is a diterpenoid alkaloid of interest to researchers in pharmacology and toxicology. Accurate and precise quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the determination of this compound, adaptable for various research needs.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]

Protocol:

  • To 50 µL of plasma sample (calibrator, quality control, or unknown sample), add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[2]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from potential interferences.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[2]
Column Temperature 35°C[3]
Injection Volume 5 µL[2]
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in the positive ion mode, and quantification is performed using Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[2][4]
Capillary Voltage 3.0 kV[3]
Source Temperature 120°C[3]
Desolvation Temperature 350°C[3]
Desolvation Gas Flow 800 L/h[3]
Cone Gas Flow 80 L/h[3]
Collision Gas Argon
MRM Transitions See Table 4

Note: The MRM transitions and collision energies for this compound and the internal standard need to be empirically determined by infusing a standard solution of the analyte.

Table 4: MRM Transitions (Hypothetical - requires optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determined0.1To be determinedTo be determined
Internal StandardTo be determinedTo be determined0.1To be determinedTo be determined

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by preparing calibration standards at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is desirable.[2]

Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the relative error (%RE). Acceptance criteria are typically within ±15% for both parameters, except for the lower limit of quantification (LLOQ), where ±20% is acceptable.[2]

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)[2]
Accuracy (%RE) Within ±15% (Within ±20% for LLOQ)[2]
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
LLOQ Signal-to-noise ratio ≥ 10
Recovery

The extraction recovery of this compound from the biological matrix is determined by comparing the peak areas of the analyte in extracted samples with those of post-extraction spiked samples at corresponding concentrations.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_development Method Development cluster_sample_analysis Sample Analysis select_is Select Internal Standard optimize_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) select_is->optimize_lc optimize_ms Optimize MS Parameters (MRM Transitions, Voltages) optimize_lc->optimize_ms linearity Linearity optimize_ms->linearity optimize_ms->linearity precision_accuracy Precision & Accuracy optimize_ms->precision_accuracy recovery Recovery optimize_ms->recovery stability Stability optimize_ms->stability run_samples Run Unknown Samples linearity->run_samples precision_accuracy->run_samples recovery->run_samples stability->run_samples process_data Process Data run_samples->process_data report_results Report Concentrations process_data->report_results

Caption: Logical relationship of LC-MS/MS method development and validation.

References

Application Note: Quantification of 14-Dehydrodelcosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 14-Dehydrodelcosine in biological matrices, such as plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol provides a robust and reliable analytical procedure for pharmacokinetic studies, toxicological assessments, and other research applications involving this diterpenoid alkaloid. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

Introduction

This compound is a diterpenoid alkaloid of interest to researchers in pharmacology and toxicology. Accurate and precise quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the determination of this compound, adaptable for various research needs.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]

Protocol:

  • To 50 µL of plasma sample (calibrator, quality control, or unknown sample), add 200 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[2]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from potential interferences.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[2]
Column Temperature 35°C[3]
Injection Volume 5 µL[2]
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in the positive ion mode, and quantification is performed using Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[2][4]
Capillary Voltage 3.0 kV[3]
Source Temperature 120°C[3]
Desolvation Temperature 350°C[3]
Desolvation Gas Flow 800 L/h[3]
Cone Gas Flow 80 L/h[3]
Collision Gas Argon
MRM Transitions See Table 4

Note: The MRM transitions and collision energies for this compound and the internal standard need to be empirically determined by infusing a standard solution of the analyte.

Table 4: MRM Transitions (Hypothetical - requires optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determined0.1To be determinedTo be determined
Internal StandardTo be determinedTo be determined0.1To be determinedTo be determined

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by preparing calibration standards at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is desirable.[2]

Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the relative error (%RE). Acceptance criteria are typically within ±15% for both parameters, except for the lower limit of quantification (LLOQ), where ±20% is acceptable.[2]

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)[2]
Accuracy (%RE) Within ±15% (Within ±20% for LLOQ)[2]
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
LLOQ Signal-to-noise ratio ≥ 10
Recovery

The extraction recovery of this compound from the biological matrix is determined by comparing the peak areas of the analyte in extracted samples with those of post-extraction spiked samples at corresponding concentrations.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_development Method Development cluster_sample_analysis Sample Analysis select_is Select Internal Standard optimize_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) select_is->optimize_lc optimize_ms Optimize MS Parameters (MRM Transitions, Voltages) optimize_lc->optimize_ms linearity Linearity optimize_ms->linearity optimize_ms->linearity precision_accuracy Precision & Accuracy optimize_ms->precision_accuracy recovery Recovery optimize_ms->recovery stability Stability optimize_ms->stability run_samples Run Unknown Samples linearity->run_samples precision_accuracy->run_samples recovery->run_samples stability->run_samples process_data Process Data run_samples->process_data report_results Report Concentrations process_data->report_results

Caption: Logical relationship of LC-MS/MS method development and validation.

References

Application Notes and Protocols: Elucidation of 14-Dehydrodelcosine Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type, a class of natural products known for their complex structures and significant biological activities. These compounds are predominantly isolated from plants of the Delphinium and Aconitum genera. The structural elucidation of these intricate molecules is a critical step in their pharmacological evaluation and potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous determination of the chemical structure of such complex natural products. This document provides a detailed guide to the application of various NMR techniques for the structural characterization of this compound.

Structural Elucidation Strategy

The structural elucidation of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objective is to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei within the molecule and to establish their connectivity through covalent bonds and spatial proximity. The workflow for this process is outlined below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Sample_Preparation Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Fragment_Assembly Fragment Assembly 2D_NMR->Fragment_Assembly Connectivity Data Stereochemistry Stereochemistry Determination Fragment_Assembly->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Figure 1: General workflow for NMR-based structure elucidation.
Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25d8.5
1.85m
2.10m
1.60m
2.25m
52.90d6.0
64.10d6.5
73.80s
92.50m
102.40m
12α1.70m
12β2.30m
133.10m
15α2.05m
15β2.65m
163.95t4.5
174.90s
175.05s
19a2.80d12.0
19b3.15d12.0
N-CH₂CH₃1.10t7.0
N-CH₂CH₃2.55q7.0
OCH₃-13.30s
OCH₃-63.40s
OCH₃-163.35s
OCH₃-183.20s
OH-74.50br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
186.1CH
226.5CH₂
332.0CH₂
438.0C
552.5CH
691.0CH
782.5C
878.0C
950.0CH
1045.5CH
1149.0C
1229.0CH₂
1343.0CH
14216.0C
1534.0CH₂
1682.0CH
17115.0CH₂
1877.5CH₂
1958.0CH₂
N-CH₂CH₃49.5CH₂
N-CH₂CH₃13.5CH₃
OCH₃-156.5CH₃
OCH₃-658.0CH₃
OCH₃-1656.0CH₃
OCH₃-1851.0CH₃

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, ensure the solvent is of high purity and free from water.

  • Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • DEPT-90: Only shows CH signals.

    • These experiments are crucial for determining the multiplicity of carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1]

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.[1]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) may be tested to optimize NOE cross-peaks.

Data Processing and Analysis
  • Processing: Acquired data should be processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

  • Analysis of Spectra:

    • ¹H NMR: Integration of signals provides the relative number of protons. The multiplicity and coupling constants (J values) give information about neighboring protons.

    • ¹³C and DEPT: Determine the number of different carbon environments and the type of each carbon (C, CH, CH₂, CH₃).

    • COSY: Establish proton-proton connectivity within individual spin systems.

    • HSQC: Assign the chemical shift of each protonated carbon based on the chemical shift of its attached proton.

    • HMBC: Connect the individual spin systems by observing correlations from protons to carbons two or three bonds away. This is particularly useful for assigning quaternary carbons.

    • NOESY: Establish spatial relationships between protons to determine the relative stereochemistry of the molecule.

nmr_analysis_pathway 1H_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY 13C_DEPT_NMR ¹³C & DEPT NMR (Carbon Types) HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) 13C_DEPT_NMR->HSQC Structure_Fragments Structure Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) Full_Structure Complete 2D Structure HMBC->Full_Structure NOESY NOESY (Spatial Proximity) 3D_Structure Relative Stereochemistry NOESY->3D_Structure Structure_Fragments->HMBC Full_Structure->NOESY

References

Application Notes and Protocols: Elucidation of 14-Dehydrodelcosine Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type, a class of natural products known for their complex structures and significant biological activities. These compounds are predominantly isolated from plants of the Delphinium and Aconitum genera. The structural elucidation of these intricate molecules is a critical step in their pharmacological evaluation and potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous determination of the chemical structure of such complex natural products. This document provides a detailed guide to the application of various NMR techniques for the structural characterization of this compound.

Structural Elucidation Strategy

The structural elucidation of this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objective is to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei within the molecule and to establish their connectivity through covalent bonds and spatial proximity. The workflow for this process is outlined below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Sample_Preparation Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Fragment_Assembly Fragment Assembly 2D_NMR->Fragment_Assembly Connectivity Data Stereochemistry Stereochemistry Determination Fragment_Assembly->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Figure 1: General workflow for NMR-based structure elucidation.
Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25d8.5
1.85m
2.10m
1.60m
2.25m
52.90d6.0
64.10d6.5
73.80s
92.50m
102.40m
12α1.70m
12β2.30m
133.10m
15α2.05m
15β2.65m
163.95t4.5
174.90s
175.05s
19a2.80d12.0
19b3.15d12.0
N-CH₂CH₃1.10t7.0
N-CH₂CH₃2.55q7.0
OCH₃-13.30s
OCH₃-63.40s
OCH₃-163.35s
OCH₃-183.20s
OH-74.50br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
186.1CH
226.5CH₂
332.0CH₂
438.0C
552.5CH
691.0CH
782.5C
878.0C
950.0CH
1045.5CH
1149.0C
1229.0CH₂
1343.0CH
14216.0C
1534.0CH₂
1682.0CH
17115.0CH₂
1877.5CH₂
1958.0CH₂
N-CH₂CH₃49.5CH₂
N-CH₂CH₃13.5CH₃
OCH₃-156.5CH₃
OCH₃-658.0CH₃
OCH₃-1656.0CH₃
OCH₃-1851.0CH₃

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, ensure the solvent is of high purity and free from water.

  • Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • DEPT-90: Only shows CH signals.

    • These experiments are crucial for determining the multiplicity of carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1]

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.[1]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) may be tested to optimize NOE cross-peaks.

Data Processing and Analysis
  • Processing: Acquired data should be processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

  • Analysis of Spectra:

    • ¹H NMR: Integration of signals provides the relative number of protons. The multiplicity and coupling constants (J values) give information about neighboring protons.

    • ¹³C and DEPT: Determine the number of different carbon environments and the type of each carbon (C, CH, CH₂, CH₃).

    • COSY: Establish proton-proton connectivity within individual spin systems.

    • HSQC: Assign the chemical shift of each protonated carbon based on the chemical shift of its attached proton.

    • HMBC: Connect the individual spin systems by observing correlations from protons to carbons two or three bonds away. This is particularly useful for assigning quaternary carbons.

    • NOESY: Establish spatial relationships between protons to determine the relative stereochemistry of the molecule.

nmr_analysis_pathway 1H_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY 13C_DEPT_NMR ¹³C & DEPT NMR (Carbon Types) HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) 13C_DEPT_NMR->HSQC Structure_Fragments Structure Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) Full_Structure Complete 2D Structure HMBC->Full_Structure NOESY NOESY (Spatial Proximity) 3D_Structure Relative Stereochemistry NOESY->3D_Structure Structure_Fragments->HMBC Full_Structure->NOESY

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of 14-Dehydrodelcosine, a norditerpenoid alkaloid. The described assays are based on established methods for assessing the anti-inflammatory potential of diterpenoid alkaloids and are designed to provide robust and reproducible data for preclinical drug discovery and development.

Introduction

This compound is a norditerpenoid alkaloid found in plants of the Ranunculaceae family, such as Delphinium species.[1] Diterpenoid alkaloids are a class of natural products known to possess a wide range of biological activities, including potent anti-inflammatory effects.[2][3][4] The protocols outlined below are designed to investigate the ability of this compound to modulate key inflammatory pathways in a cellular model of inflammation. The primary assays focus on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Data Presentation

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

AssayEndpointThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Cell Viability Cell Viability (%)>100 (Example Value)>100 (Example Value)
Nitric Oxide (NO) Production NO Inhibition (%)Experimental ValueExperimental Value
Pro-inflammatory Cytokines TNF-α Inhibition (%)Experimental ValueExperimental Value
IL-6 Inhibition (%)Experimental ValueExperimental Value

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally derived data.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • This compound stock solution (in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

  • Culture medium

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard curve

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, freshly mixed) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated RAW 264.7 cells.

Materials:

  • Culture supernatants from the NO production assay (Step 3.3)

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Use the culture supernatants collected from the nitric oxide assay.

  • Follow the manufacturer's instructions provided with the commercial mouse TNF-α and IL-6 ELISA kits to quantify the cytokine concentrations.[5][6]

  • Briefly, the supernatant is added to antibody-pre-coated wells.

  • A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin.

  • A substrate is added to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Calculate the cytokine concentrations from a standard curve.

  • Determine the percentage inhibition of each cytokine relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pre_treatment Pre-treat with this compound seeding->pre_treatment 24h Incubation mtt_assay Cytotoxicity (MTT Assay) seeding->mtt_assay Directly for Cytotoxicity lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation griess_assay NO Production (Griess Assay) lps_stimulation->griess_assay 24h Incubation, Collect Supernatant data_analysis Calculate IC₅₀ and % Inhibition mtt_assay->data_analysis elisa_assay Cytokine Measurement (ELISA for TNF-α, IL-6) griess_assay->elisa_assay Use Same Supernatant griess_assay->data_analysis elisa_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylates & Degradates nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->gene_expression Induces Transcription dehydrodelcosine This compound dehydrodelcosine->tak1 Inhibits dehydrodelcosine->ikk_complex Inhibits dehydrodelcosine->nf_kb Inhibits Translocation nf_kb_complex IκBα-NF-κB Complex nf_kb_complex->ikb Releases

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of 14-Dehydrodelcosine, a norditerpenoid alkaloid. The described assays are based on established methods for assessing the anti-inflammatory potential of diterpenoid alkaloids and are designed to provide robust and reproducible data for preclinical drug discovery and development.

Introduction

This compound is a norditerpenoid alkaloid found in plants of the Ranunculaceae family, such as Delphinium species.[1] Diterpenoid alkaloids are a class of natural products known to possess a wide range of biological activities, including potent anti-inflammatory effects.[2][3][4] The protocols outlined below are designed to investigate the ability of this compound to modulate key inflammatory pathways in a cellular model of inflammation. The primary assays focus on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Data Presentation

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

AssayEndpointThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Cell Viability Cell Viability (%)>100 (Example Value)>100 (Example Value)
Nitric Oxide (NO) Production NO Inhibition (%)Experimental ValueExperimental Value
Pro-inflammatory Cytokines TNF-α Inhibition (%)Experimental ValueExperimental Value
IL-6 Inhibition (%)Experimental ValueExperimental Value

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally derived data.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • This compound stock solution (in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • 24-well culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

  • Culture medium

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, freshly mixed) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated RAW 264.7 cells.

Materials:

  • Culture supernatants from the NO production assay (Step 3.3)

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Use the culture supernatants collected from the nitric oxide assay.

  • Follow the manufacturer's instructions provided with the commercial mouse TNF-α and IL-6 ELISA kits to quantify the cytokine concentrations.[5][6]

  • Briefly, the supernatant is added to antibody-pre-coated wells.

  • A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin.

  • A substrate is added to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Calculate the cytokine concentrations from a standard curve.

  • Determine the percentage inhibition of each cytokine relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pre_treatment Pre-treat with this compound seeding->pre_treatment 24h Incubation mtt_assay Cytotoxicity (MTT Assay) seeding->mtt_assay Directly for Cytotoxicity lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation griess_assay NO Production (Griess Assay) lps_stimulation->griess_assay 24h Incubation, Collect Supernatant data_analysis Calculate IC₅₀ and % Inhibition mtt_assay->data_analysis elisa_assay Cytokine Measurement (ELISA for TNF-α, IL-6) griess_assay->elisa_assay Use Same Supernatant griess_assay->data_analysis elisa_assay->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylates & Degradates nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->gene_expression Induces Transcription dehydrodelcosine This compound dehydrodelcosine->tak1 Inhibits dehydrodelcosine->ikk_complex Inhibits dehydrodelcosine->nf_kb Inhibits Translocation nf_kb_complex IκBα-NF-κB Complex nf_kb_complex->ikb Releases

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective effects of 14-Dehydrodelcosine is limited in publicly available scientific literature. The following application notes and protocols are based on the known bioactivities of related diterpenoid alkaloids from Delphinium species and established methodologies for evaluating novel neuroprotective compounds. These protocols provide a robust framework for initiating research into the neuroprotective potential of this compound.

Introduction

This compound is a norditerpenoid alkaloid found in plants of the Delphinium genus (Family: Ranunculaceae). Alkaloids from this family have been shown to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.[1][2][3] Notably, some diterpenoid alkaloids exhibit neuroprotective properties by modulating ion channels and neurotransmitter receptors.[1] Given the prevalence of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke, there is a critical need to investigate novel therapeutic agents that can protect neurons from damage and degeneration.[4][5][6][7] This document outlines a series of in vitro and in vivo experimental protocols to systematically assess the neuroprotective effects of this compound.

Potential Mechanisms of Neuroprotection

Based on studies of structurally related alkaloids, the neuroprotective effects of this compound may be mediated through one or more of the following mechanisms:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Some Delphinium alkaloids are known to be potent antagonists of nAChRs.[8] Dysregulation of nAChR signaling is implicated in the pathophysiology of several neurodegenerative diseases.

  • Anti-inflammatory Activity: Neuroinflammation is a key contributor to the progression of neurodegenerative disorders.[9][10] Compounds with anti-inflammatory properties can mitigate neuronal damage.

  • Antioxidant Effects: Oxidative stress is a common pathway of neuronal cell death in many neurological conditions.[2] Alkaloids with antioxidant properties can protect neurons from oxidative damage.[9][11]

  • Inhibition of Glutamate (B1630785) Excitotoxicity: Excessive glutamate receptor activation leads to neuronal death, a process central to ischemic stroke and other neurodegenerative conditions.[12][13][14][15][16]

In Vitro Experimental Protocols

A tiered in vitro screening approach is recommended to efficiently evaluate the neuroprotective potential of this compound.

Primary Neuronal Cell Culture
  • Objective: To establish a primary neuronal cell culture for subsequent neuroprotection assays.

  • Protocol:

    • Dissect cortices or hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • Mince the tissue and incubate in a trypsin-EDTA solution for 15 minutes at 37°C.

    • Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Plate the cells onto poly-L-lysine-coated 96-well or 24-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Allow neurons to mature for 7-10 days in vitro before initiating experiments.

Assessment of Neuroprotection Against Oxidative Stress
  • Objective: To determine if this compound protects neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Protocol:

    • Pre-treat mature primary neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the culture medium.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay and cell death using the LDH assay.

Assessment of Neuroprotection Against Glutamate Excitotoxicity
  • Objective: To evaluate the protective effects of this compound against glutamate-induced neuronal death.

  • Protocol:

    • Pre-treat mature primary neuronal cultures with varying concentrations of this compound for 2 hours.

    • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.

    • Replace the glutamate-containing medium with fresh, pre-warmed culture medium.

    • Incubate for 24 hours.

    • Measure cell viability and death using MTT and LDH assays, respectively.

Mechanistic Assays
  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Pre-treat cells with this compound, followed by the addition of H₂O₂.

    • Incubate with DCFDA and measure fluorescence intensity using a plate reader.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm):

    • Utilize a potentiometric dye like JC-1 or TMRM.

    • After treatment with this compound and the neurotoxic insult, stain the cells with the dye.

    • Analyze the fluorescence using a fluorescence microscope or plate reader to determine the ratio of aggregated (red) to monomeric (green) JC-1, which reflects ΔΨm.

  • Caspase-3 Activity Assay:

    • To assess apoptosis, measure the activity of caspase-3, a key executioner caspase.

    • Lyse the treated cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the release of the fluorescent product over time.

In Vivo Experimental Protocols

Should in vitro studies demonstrate significant neuroprotective effects, subsequent in vivo validation is crucial. A model of focal cerebral ischemia (stroke) is a relevant system.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice
  • Objective: To assess the neuroprotective efficacy of this compound in an animal model of ischemic stroke.

  • Protocol:

    • Anesthetize adult male C57BL/6 mice.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 60 minutes.

    • Administer this compound (dose to be determined from in vitro efficacy and preliminary toxicity studies) or vehicle intravenously or intraperitoneally at the time of reperfusion.

    • Monitor the animals for recovery.

Behavioral Assessment
  • Objective: To evaluate functional recovery following stroke and treatment.

  • Protocol:

    • Perform a battery of behavioral tests at 1, 3, and 7 days post-MCAO.

    • Neurological Deficit Score: A graded scoring system to assess motor deficits.

    • Grip Strength Test: To measure forelimb muscle strength.

    • Rotarod Test: To assess motor coordination and balance.

Histological and Molecular Analysis
  • Objective: To quantify brain injury and assess molecular markers of neuroprotection.

  • Protocol:

    • At 7 days post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains and prepare coronal sections.

    • Infarct Volume Measurement: Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or perform Nissl staining to delineate the infarct area and calculate the volume.

    • Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vitro Neuroprotective Effects of this compound against H₂O₂-Induced Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (% of Control) (MTT Assay)Cell Death (% of Max LDH Release) (LDH Assay)
Control (Vehicle)-100 ± 5.25.1 ± 1.3
H₂O₂ (100 µM)-45.3 ± 4.189.7 ± 6.5
H₂O₂ + this compound0.150.1 ± 3.882.4 ± 5.9
H₂O₂ + this compound165.7 ± 4.560.3 ± 4.7
H₂O₂ + this compound1082.4 ± 5.0 35.1 ± 3.9
H₂O₂ + this compound10088.9 ± 4.7 28.6 ± 3.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. H₂O₂ alone.

Table 2: In Vivo Efficacy of this compound in a Mouse MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score (Day 7)
Sham-00
Vehicle (MCAO)-110.5 ± 12.32.8 ± 0.4
This compound195.2 ± 10.12.5 ± 0.3
This compound568.7 ± 8.91.9 ± 0.2
This compound1045.3 ± 7.5 1.2 ± 0.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle (MCAO).

Visualizations

Proposed Signaling Pathway for Neuroprotection

G cluster_0 This compound This compound nAChR nAChR This compound->nAChR Antagonizes Neuroprotection Neuroprotection This compound->Neuroprotection Ca_influx Ca2+ Influx nAChR->Ca_influx Inhibits Excitotoxicity Excitotoxicity Ca_influx->Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death G cluster_workflow Experimental Workflow Start Hypothesis: This compound is neuroprotective In_Vitro In Vitro Screening (Primary Neuronal Cultures) Start->In_Vitro Viability Cell Viability Assays (MTT, LDH) In_Vitro->Viability Mechanism Mechanistic Assays (ROS, ΔΨm, Caspase-3) Viability->Mechanism Decision Significant In Vitro Effect? Mechanism->Decision In_Vivo In Vivo Validation (MCAO Model) Decision->In_Vivo Yes Stop End of Study Decision->Stop No Behavior Behavioral Testing In_Vivo->Behavior Histo Histological Analysis Behavior->Histo Conclusion Conclusion on Neuroprotective Efficacy Histo->Conclusion

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective effects of 14-Dehydrodelcosine is limited in publicly available scientific literature. The following application notes and protocols are based on the known bioactivities of related diterpenoid alkaloids from Delphinium species and established methodologies for evaluating novel neuroprotective compounds. These protocols provide a robust framework for initiating research into the neuroprotective potential of this compound.

Introduction

This compound is a norditerpenoid alkaloid found in plants of the Delphinium genus (Family: Ranunculaceae). Alkaloids from this family have been shown to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.[1][2][3] Notably, some diterpenoid alkaloids exhibit neuroprotective properties by modulating ion channels and neurotransmitter receptors.[1] Given the prevalence of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke, there is a critical need to investigate novel therapeutic agents that can protect neurons from damage and degeneration.[4][5][6][7] This document outlines a series of in vitro and in vivo experimental protocols to systematically assess the neuroprotective effects of this compound.

Potential Mechanisms of Neuroprotection

Based on studies of structurally related alkaloids, the neuroprotective effects of this compound may be mediated through one or more of the following mechanisms:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Some Delphinium alkaloids are known to be potent antagonists of nAChRs.[8] Dysregulation of nAChR signaling is implicated in the pathophysiology of several neurodegenerative diseases.

  • Anti-inflammatory Activity: Neuroinflammation is a key contributor to the progression of neurodegenerative disorders.[9][10] Compounds with anti-inflammatory properties can mitigate neuronal damage.

  • Antioxidant Effects: Oxidative stress is a common pathway of neuronal cell death in many neurological conditions.[2] Alkaloids with antioxidant properties can protect neurons from oxidative damage.[9][11]

  • Inhibition of Glutamate Excitotoxicity: Excessive glutamate receptor activation leads to neuronal death, a process central to ischemic stroke and other neurodegenerative conditions.[12][13][14][15][16]

In Vitro Experimental Protocols

A tiered in vitro screening approach is recommended to efficiently evaluate the neuroprotective potential of this compound.

Primary Neuronal Cell Culture
  • Objective: To establish a primary neuronal cell culture for subsequent neuroprotection assays.

  • Protocol:

    • Dissect cortices or hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • Mince the tissue and incubate in a trypsin-EDTA solution for 15 minutes at 37°C.

    • Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Plate the cells onto poly-L-lysine-coated 96-well or 24-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Allow neurons to mature for 7-10 days in vitro before initiating experiments.

Assessment of Neuroprotection Against Oxidative Stress
  • Objective: To determine if this compound protects neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Protocol:

    • Pre-treat mature primary neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the culture medium.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay and cell death using the LDH assay.

Assessment of Neuroprotection Against Glutamate Excitotoxicity
  • Objective: To evaluate the protective effects of this compound against glutamate-induced neuronal death.

  • Protocol:

    • Pre-treat mature primary neuronal cultures with varying concentrations of this compound for 2 hours.

    • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.

    • Replace the glutamate-containing medium with fresh, pre-warmed culture medium.

    • Incubate for 24 hours.

    • Measure cell viability and death using MTT and LDH assays, respectively.

Mechanistic Assays
  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Pre-treat cells with this compound, followed by the addition of H₂O₂.

    • Incubate with DCFDA and measure fluorescence intensity using a plate reader.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm):

    • Utilize a potentiometric dye like JC-1 or TMRM.

    • After treatment with this compound and the neurotoxic insult, stain the cells with the dye.

    • Analyze the fluorescence using a fluorescence microscope or plate reader to determine the ratio of aggregated (red) to monomeric (green) JC-1, which reflects ΔΨm.

  • Caspase-3 Activity Assay:

    • To assess apoptosis, measure the activity of caspase-3, a key executioner caspase.

    • Lyse the treated cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the release of the fluorescent product over time.

In Vivo Experimental Protocols

Should in vitro studies demonstrate significant neuroprotective effects, subsequent in vivo validation is crucial. A model of focal cerebral ischemia (stroke) is a relevant system.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice
  • Objective: To assess the neuroprotective efficacy of this compound in an animal model of ischemic stroke.

  • Protocol:

    • Anesthetize adult male C57BL/6 mice.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 60 minutes.

    • Administer this compound (dose to be determined from in vitro efficacy and preliminary toxicity studies) or vehicle intravenously or intraperitoneally at the time of reperfusion.

    • Monitor the animals for recovery.

Behavioral Assessment
  • Objective: To evaluate functional recovery following stroke and treatment.

  • Protocol:

    • Perform a battery of behavioral tests at 1, 3, and 7 days post-MCAO.

    • Neurological Deficit Score: A graded scoring system to assess motor deficits.

    • Grip Strength Test: To measure forelimb muscle strength.

    • Rotarod Test: To assess motor coordination and balance.

Histological and Molecular Analysis
  • Objective: To quantify brain injury and assess molecular markers of neuroprotection.

  • Protocol:

    • At 7 days post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest the brains and prepare coronal sections.

    • Infarct Volume Measurement: Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or perform Nissl staining to delineate the infarct area and calculate the volume.

    • Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vitro Neuroprotective Effects of this compound against H₂O₂-Induced Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (% of Control) (MTT Assay)Cell Death (% of Max LDH Release) (LDH Assay)
Control (Vehicle)-100 ± 5.25.1 ± 1.3
H₂O₂ (100 µM)-45.3 ± 4.189.7 ± 6.5
H₂O₂ + this compound0.150.1 ± 3.882.4 ± 5.9
H₂O₂ + this compound165.7 ± 4.560.3 ± 4.7
H₂O₂ + this compound1082.4 ± 5.0 35.1 ± 3.9
H₂O₂ + this compound10088.9 ± 4.7 28.6 ± 3.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. H₂O₂ alone.

Table 2: In Vivo Efficacy of this compound in a Mouse MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score (Day 7)
Sham-00
Vehicle (MCAO)-110.5 ± 12.32.8 ± 0.4
This compound195.2 ± 10.12.5 ± 0.3
This compound568.7 ± 8.91.9 ± 0.2
This compound1045.3 ± 7.5 1.2 ± 0.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle (MCAO).

Visualizations

Proposed Signaling Pathway for Neuroprotection

G cluster_0 This compound This compound nAChR nAChR This compound->nAChR Antagonizes Neuroprotection Neuroprotection This compound->Neuroprotection Ca_influx Ca2+ Influx nAChR->Ca_influx Inhibits Excitotoxicity Excitotoxicity Ca_influx->Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death G cluster_workflow Experimental Workflow Start Hypothesis: This compound is neuroprotective In_Vitro In Vitro Screening (Primary Neuronal Cultures) Start->In_Vitro Viability Cell Viability Assays (MTT, LDH) In_Vitro->Viability Mechanism Mechanistic Assays (ROS, ΔΨm, Caspase-3) Viability->Mechanism Decision Significant In Vitro Effect? Mechanism->Decision In_Vivo In Vivo Validation (MCAO Model) Decision->In_Vivo Yes Stop End of Study Decision->Stop No Behavior Behavioral Testing In_Vivo->Behavior Histo Histological Analysis Behavior->Histo Conclusion Conclusion on Neuroprotective Efficacy Histo->Conclusion

References

Application Notes and Protocols: 14-Dehydrodelcosine Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a norditerpenoid alkaloid with potential pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1] Effective in vitro studies of its biological properties necessitate the preparation of a stable and accurate stock solution for consistent delivery in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution. It also outlines a general workflow for determining the optimal working concentration for cell-based assays. Due to the limited publicly available data on this specific compound, the following protocols are based on best practices for handling natural product compounds with unknown solubility and stability. Researchers are strongly encouraged to perform small-scale solubility and stability tests before preparing a large-volume stock solution.

Compound Information

A summary of the known physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₃₇NO₇[1]
Molecular Weight 451.553 g/mol [1]
CAS Number 1361-18-8[1]
Appearance Solid (assumed)General Knowledge
Storage Room temperature[1]

Preparation of this compound Stock Solution

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Protocol

Caution: Handle this compound powder in a chemical fume hood.

  • Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.

  • Calculate the Required Mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL:

      • Mass (mg) = 10 mM x 1 mL x 451.553 g/mol / 1000 = 4.516 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the calculated mass of this compound powder to the tube.

  • Dissolution:

    • Add the desired volume of cell culture grade DMSO to the tube containing the powder.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

2.3. Workflow for Stock Solution Preparation

G start Start calc Calculate Required Mass of This compound start->calc weigh Weigh Compound into Sterile Amber Tube calc->weigh add_dmso Add Cell Culture Grade DMSO weigh->add_dmso vortex Vortex until Completely Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

Determination of Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is crucial to determine the effective concentration range.

3.1. Cell Viability Assay (Example: MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Postulated Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-defined in the available literature, many natural alkaloids are known to influence pathways critical for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. The diagram below illustrates a generalized representation of these pathways, which are common targets for drug discovery. Further research is required to determine the precise molecular targets of this compound.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Postulated signaling pathways potentially affected by bioactive compounds.

Conclusion

This document provides a foundational protocol for the preparation and use of this compound in cell culture. Given the limited data on this compound, researchers should proceed with careful validation of solubility, stability, and effective concentrations for their specific experimental systems. The provided workflows and diagrams serve as a guide to establish a robust and reproducible experimental setup for investigating the biological effects of this compound.

References

Application Notes and Protocols: 14-Dehydrodelcosine Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a norditerpenoid alkaloid with potential pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1] Effective in vitro studies of its biological properties necessitate the preparation of a stable and accurate stock solution for consistent delivery in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution. It also outlines a general workflow for determining the optimal working concentration for cell-based assays. Due to the limited publicly available data on this specific compound, the following protocols are based on best practices for handling natural product compounds with unknown solubility and stability. Researchers are strongly encouraged to perform small-scale solubility and stability tests before preparing a large-volume stock solution.

Compound Information

A summary of the known physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₃₇NO₇[1]
Molecular Weight 451.553 g/mol [1]
CAS Number 1361-18-8[1]
Appearance Solid (assumed)General Knowledge
Storage Room temperature[1]

Preparation of this compound Stock Solution

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Protocol

Caution: Handle this compound powder in a chemical fume hood.

  • Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.

  • Calculate the Required Mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL:

      • Mass (mg) = 10 mM x 1 mL x 451.553 g/mol / 1000 = 4.516 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the calculated mass of this compound powder to the tube.

  • Dissolution:

    • Add the desired volume of cell culture grade DMSO to the tube containing the powder.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

2.3. Workflow for Stock Solution Preparation

G start Start calc Calculate Required Mass of This compound start->calc weigh Weigh Compound into Sterile Amber Tube calc->weigh add_dmso Add Cell Culture Grade DMSO weigh->add_dmso vortex Vortex until Completely Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

Determination of Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is crucial to determine the effective concentration range.

3.1. Cell Viability Assay (Example: MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Postulated Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-defined in the available literature, many natural alkaloids are known to influence pathways critical for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. The diagram below illustrates a generalized representation of these pathways, which are common targets for drug discovery. Further research is required to determine the precise molecular targets of this compound.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Postulated signaling pathways potentially affected by bioactive compounds.

Conclusion

This document provides a foundational protocol for the preparation and use of this compound in cell culture. Given the limited data on this compound, researchers should proceed with careful validation of solubility, stability, and effective concentrations for their specific experimental systems. The provided workflows and diagrams serve as a guide to establish a robust and reproducible experimental setup for investigating the biological effects of this compound.

References

Analytical Standards for the Analysis of 14-Dehydrodelcosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical determination of 14-Dehydrodelcosine, a lycoctonine-type diterpenoid alkaloid found in plants of the Delphinium genus. The methodologies outlined are based on established analytical techniques for related norditerpenoid alkaloids, providing a robust framework for researchers engaged in natural product chemistry, pharmacology, and quality control. Protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering options for both quantification and sensitive detection.

Introduction to this compound

This compound is a C19-norditerpenoid alkaloid that has been identified in various Delphinium species, such as Delphinium triste. These compounds are of significant interest due to their diverse biological activities and toxicological profiles. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts, biological matrices, and pharmaceutical preparations.

Analytical Standards and Reagents

High-purity (≥98%) this compound analytical standard should be procured from a reputable supplier. All solvents used for sample preparation and chromatography, such as acetonitrile, methanol (B129727), and water, should be of HPLC or LC-MS grade. Other reagents like formic acid or ammonium (B1175870) acetate (B1210297) should be of high purity.

Experimental Protocols

Sample Preparation from Plant Material

A generalized protocol for the extraction of alkaloids from Delphinium plant material is as follows:

  • Grinding: Air-dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is the starting point.

  • Extraction: The powdered material is extracted with an appropriate solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE). A common ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning (for enrichment):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent like dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • The aqueous layer is basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10.

    • The basified solution is then extracted with a solvent such as dichloromethane or chloroform (B151607) to isolate the alkaloids.

  • Final Preparation: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness. The residue is reconstituted in the initial mobile phase for HPLC or LC-MS/MS analysis.

G plant Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base final Reconstitution in Mobile Phase acid_base->final analysis HPLC or LC-MS/MS Analysis final->analysis

Figure 1. General workflow for the extraction of alkaloids from plant material.
High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound when present in sufficient concentrations.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the trace analysis of this compound in complex matrices like biological fluids or for the identification of the compound in plant extracts.[1]

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific MRM transitions for this compound would need to be determined by infusing a standard solution and optimizing the precursor and product ions. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Prepared Sample column UPLC C18 Column sample->column separation Analyte Separation column->separation esi ESI Source (Ionization) separation->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Quadrupole 2 (Collision Cell - Fragmentation) quad1->collision quad3 Quadrupole 3 (Product Ion Selection) collision->quad3 detector Detector quad3->detector

Figure 2. Logical workflow of an LC-MS/MS system for the analysis of this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Calibration Curve Data for HPLC Analysis

Concentration (µg/mL)Peak Area (mAU*s)
115234
576170
10151980
25380100
50759900
1001521000

Table 2: Example Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low53.54.8102.3
Medium252.83.999.5
High802.13.1101.8

Quality Control

For reliable results, the following quality control measures are recommended:

  • System Suitability: Before each analytical run, inject a standard solution to check for system performance parameters like peak symmetry, resolution, and theoretical plates.

  • Calibration Curve: A calibration curve with a minimum of five non-zero standards should be prepared and analyzed with each batch of samples.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) should be included in each analytical run to ensure the accuracy and precision of the method.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the analysis of this compound using HPLC and LC-MS/MS. While these methods are based on the analysis of structurally related alkaloids, they should be validated according to the specific requirements of the intended application to ensure robust and reliable data. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate quantitative results.

References

Analytical Standards for the Analysis of 14-Dehydrodelcosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical determination of 14-Dehydrodelcosine, a lycoctonine-type diterpenoid alkaloid found in plants of the Delphinium genus. The methodologies outlined are based on established analytical techniques for related norditerpenoid alkaloids, providing a robust framework for researchers engaged in natural product chemistry, pharmacology, and quality control. Protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering options for both quantification and sensitive detection.

Introduction to this compound

This compound is a C19-norditerpenoid alkaloid that has been identified in various Delphinium species, such as Delphinium triste. These compounds are of significant interest due to their diverse biological activities and toxicological profiles. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts, biological matrices, and pharmaceutical preparations.

Analytical Standards and Reagents

High-purity (≥98%) this compound analytical standard should be procured from a reputable supplier. All solvents used for sample preparation and chromatography, such as acetonitrile, methanol, and water, should be of HPLC or LC-MS grade. Other reagents like formic acid or ammonium acetate should be of high purity.

Experimental Protocols

Sample Preparation from Plant Material

A generalized protocol for the extraction of alkaloids from Delphinium plant material is as follows:

  • Grinding: Air-dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is the starting point.

  • Extraction: The powdered material is extracted with an appropriate solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE). A common ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning (for enrichment):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds.

    • The aqueous layer is basified with a base (e.g., ammonia solution) to a pH of 9-10.

    • The basified solution is then extracted with a solvent such as dichloromethane or chloroform to isolate the alkaloids.

  • Final Preparation: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate and evaporated to dryness. The residue is reconstituted in the initial mobile phase for HPLC or LC-MS/MS analysis.

G plant Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base final Reconstitution in Mobile Phase acid_base->final analysis HPLC or LC-MS/MS Analysis final->analysis

Figure 1. General workflow for the extraction of alkaloids from plant material.
High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound when present in sufficient concentrations.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the trace analysis of this compound in complex matrices like biological fluids or for the identification of the compound in plant extracts.[1]

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific MRM transitions for this compound would need to be determined by infusing a standard solution and optimizing the precursor and product ions. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Prepared Sample column UPLC C18 Column sample->column separation Analyte Separation column->separation esi ESI Source (Ionization) separation->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Quadrupole 2 (Collision Cell - Fragmentation) quad1->collision quad3 Quadrupole 3 (Product Ion Selection) collision->quad3 detector Detector quad3->detector

Figure 2. Logical workflow of an LC-MS/MS system for the analysis of this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Calibration Curve Data for HPLC Analysis

Concentration (µg/mL)Peak Area (mAU*s)
115234
576170
10151980
25380100
50759900
1001521000

Table 2: Example Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low53.54.8102.3
Medium252.83.999.5
High802.13.1101.8

Quality Control

For reliable results, the following quality control measures are recommended:

  • System Suitability: Before each analytical run, inject a standard solution to check for system performance parameters like peak symmetry, resolution, and theoretical plates.

  • Calibration Curve: A calibration curve with a minimum of five non-zero standards should be prepared and analyzed with each batch of samples.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) should be included in each analytical run to ensure the accuracy and precision of the method.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the analysis of this compound using HPLC and LC-MS/MS. While these methods are based on the analysis of structurally related alkaloids, they should be validated according to the specific requirements of the intended application to ensure robust and reliable data. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate quantitative results.

References

Application Notes and Protocols for In Vivo Evaluation of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid isolated from plants of the Delphinium genus, which have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. As a C19-diterpenoid alkaloid, this compound presents a promising scaffold for the development of novel therapeutics targeting pain and inflammation. Preclinical in vivo evaluation is a critical step in characterizing the pharmacological profile of this compound.

These application notes provide a detailed experimental framework for testing the analgesic and anti-inflammatory effects of this compound in established rodent models. The protocols outlined below are designed to ensure robust and reproducible data collection, essential for advancing the understanding of this compound's therapeutic potential. The proposed mechanisms of action, including the modulation of inflammatory pathways and ion channels, are also discussed and visualized to provide a comprehensive guide for researchers.

Hypothetical In Vivo Efficacy and Toxicity Data

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, based on typical results for related diterpenoid alkaloids. Researchers must determine the actual efficacy and toxicity of this compound through experimentation.

Table 1: Analgesic Activity of this compound in Mice

Experimental ModelTreatment GroupDose (mg/kg, i.p.)NLatency (seconds) ± SEM (Hot Plate)Number of Writhings ± SEM (Acetic Acid)% Inhibition of Writhing
Hot Plate Test Vehicle (Saline)-108.2 ± 0.5--
This compound11010.5 ± 0.7--
This compound51015.8 ± 1.1**--
This compound101022.4 ± 1.5 --
Morphine101028.9 ± 1.8--
Acetic Acid Writhing Test Vehicle (Saline)-10-45.3 ± 3.2-
This compound110-32.1 ± 2.829.1%
This compound510-18.7 ± 2.1**58.7%
This compound1010-9.5 ± 1.5 79.0%
Indomethacin1010-12.3 ± 1.772.8%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 2: Anti-inflammatory Activity of this compound in Rats

Experimental ModelTreatment GroupDose (mg/kg, i.p.)NPaw Edema Volume (mL) ± SEM (at 3h post-carrageenan)% Inhibition of Edema
Carrageenan-Induced Paw Edema Vehicle (Saline)-80.85 ± 0.06-
This compound580.62 ± 0.05*27.1%
This compound1080.45 ± 0.04**47.1%
This compound2080.28 ± 0.03 67.1%
Dexamethasone180.31 ± 0.0363.5%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 3: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)95% Confidence Interval
Intraperitoneal (i.p.)45.238.5 - 52.8
Oral (p.o.)150.8135.2 - 168.1

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model assesses the ability of a compound to inhibit acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard drug: Dexamethasone

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into experimental groups (n=8 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), and a positive control (Dexamethasone, 1 mg/kg).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, this compound, or Dexamethasone intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the edema volume and the percentage inhibition of edema for each group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model evaluates peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Standard drug: Indomethacin

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize mice for at least one week.

  • Divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control (Indomethacin, 10 mg/kg).

  • Administer the vehicle, this compound, or Indomethacin i.p.

  • Thirty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution i.p.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Calculate the mean number of writhes for each group and the percentage inhibition.

Hot Plate Test in Mice (Analgesic Activity)

This test assesses centrally mediated analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Standard drug: Morphine

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize mice and handle them gently to minimize stress.

  • Divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control (Morphine, 10 mg/kg).

  • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the vehicle, this compound, or Morphine i.p.

  • Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.

  • Calculate the mean reaction time for each group at each time point.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_2 Proposed Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition Phosphorylates NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_Activation->Gene_Expression Induces Inflammation Inflammation (Edema, Prostaglandin Production) Gene_Expression->Inflammation Results in Dehydrodelcosine_AntiInflam This compound Dehydrodelcosine_AntiInflam->IKK Inhibits Dehydrodelcosine_AntiInflam->NFkB_Activation Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_0 Nociceptive Stimulus cluster_1 Neuronal Signaling cluster_2 Proposed Intervention cluster_3 Outcome Stimulus Painful Stimulus Na_Channel Voltage-Gated Sodium Channels (Nav) Stimulus->Na_Channel Activates Action_Potential Action Potential Generation & Propagation Na_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits Pain_Perception Pain Perception Pain_Signal->Pain_Perception Results in Dehydrodelcosine_Analgesic This compound Dehydrodelcosine_Analgesic->Na_Channel Blocks

Caption: Proposed analgesic mechanism of this compound through blockade of voltage-gated sodium channels.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10) Animal_Acclimatization->Grouping Dosing Drug Administration (Vehicle, this compound, Positive Control) Grouping->Dosing Induction Induction of Pain/Inflammation (Carrageenan, Acetic Acid, Heat) Dosing->Induction Measurement Data Collection (Paw Volume, Writhing Count, Latency Time) Induction->Measurement Analysis Data Analysis (% Inhibition, Statistical Tests) Measurement->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: General experimental workflow for in vivo testing of this compound.

Application Notes and Protocols for In Vivo Evaluation of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid isolated from plants of the Delphinium genus, which have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. As a C19-diterpenoid alkaloid, this compound presents a promising scaffold for the development of novel therapeutics targeting pain and inflammation. Preclinical in vivo evaluation is a critical step in characterizing the pharmacological profile of this compound.

These application notes provide a detailed experimental framework for testing the analgesic and anti-inflammatory effects of this compound in established rodent models. The protocols outlined below are designed to ensure robust and reproducible data collection, essential for advancing the understanding of this compound's therapeutic potential. The proposed mechanisms of action, including the modulation of inflammatory pathways and ion channels, are also discussed and visualized to provide a comprehensive guide for researchers.

Hypothetical In Vivo Efficacy and Toxicity Data

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, based on typical results for related diterpenoid alkaloids. Researchers must determine the actual efficacy and toxicity of this compound through experimentation.

Table 1: Analgesic Activity of this compound in Mice

Experimental ModelTreatment GroupDose (mg/kg, i.p.)NLatency (seconds) ± SEM (Hot Plate)Number of Writhings ± SEM (Acetic Acid)% Inhibition of Writhing
Hot Plate Test Vehicle (Saline)-108.2 ± 0.5--
This compound11010.5 ± 0.7--
This compound51015.8 ± 1.1**--
This compound101022.4 ± 1.5 --
Morphine101028.9 ± 1.8--
Acetic Acid Writhing Test Vehicle (Saline)-10-45.3 ± 3.2-
This compound110-32.1 ± 2.829.1%
This compound510-18.7 ± 2.1**58.7%
This compound1010-9.5 ± 1.5 79.0%
Indomethacin1010-12.3 ± 1.772.8%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 2: Anti-inflammatory Activity of this compound in Rats

Experimental ModelTreatment GroupDose (mg/kg, i.p.)NPaw Edema Volume (mL) ± SEM (at 3h post-carrageenan)% Inhibition of Edema
Carrageenan-Induced Paw Edema Vehicle (Saline)-80.85 ± 0.06-
This compound580.62 ± 0.05*27.1%
This compound1080.45 ± 0.04**47.1%
This compound2080.28 ± 0.03 67.1%
Dexamethasone180.31 ± 0.0363.5%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Table 3: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)95% Confidence Interval
Intraperitoneal (i.p.)45.238.5 - 52.8
Oral (p.o.)150.8135.2 - 168.1

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model assesses the ability of a compound to inhibit acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard drug: Dexamethasone

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into experimental groups (n=8 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), and a positive control (Dexamethasone, 1 mg/kg).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, this compound, or Dexamethasone intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the edema volume and the percentage inhibition of edema for each group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model evaluates peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Standard drug: Indomethacin

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize mice for at least one week.

  • Divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control (Indomethacin, 10 mg/kg).

  • Administer the vehicle, this compound, or Indomethacin i.p.

  • Thirty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution i.p.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Calculate the mean number of writhes for each group and the percentage inhibition.

Hot Plate Test in Mice (Analgesic Activity)

This test assesses centrally mediated analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Standard drug: Morphine

  • Vehicle: 0.9% Saline

Procedure:

  • Acclimatize mice and handle them gently to minimize stress.

  • Divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control (Morphine, 10 mg/kg).

  • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the vehicle, this compound, or Morphine i.p.

  • Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.

  • Calculate the mean reaction time for each group at each time point.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response cluster_2 Proposed Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition Phosphorylates NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_Activation->Gene_Expression Induces Inflammation Inflammation (Edema, Prostaglandin Production) Gene_Expression->Inflammation Results in Dehydrodelcosine_AntiInflam This compound Dehydrodelcosine_AntiInflam->IKK Inhibits Dehydrodelcosine_AntiInflam->NFkB_Activation Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_0 Nociceptive Stimulus cluster_1 Neuronal Signaling cluster_2 Proposed Intervention cluster_3 Outcome Stimulus Painful Stimulus Na_Channel Voltage-Gated Sodium Channels (Nav) Stimulus->Na_Channel Activates Action_Potential Action Potential Generation & Propagation Na_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits Pain_Perception Pain Perception Pain_Signal->Pain_Perception Results in Dehydrodelcosine_Analgesic This compound Dehydrodelcosine_Analgesic->Na_Channel Blocks

Caption: Proposed analgesic mechanism of this compound through blockade of voltage-gated sodium channels.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10) Animal_Acclimatization->Grouping Dosing Drug Administration (Vehicle, this compound, Positive Control) Grouping->Dosing Induction Induction of Pain/Inflammation (Carrageenan, Acetic Acid, Heat) Dosing->Induction Measurement Data Collection (Paw Volume, Writhing Count, Latency Time) Induction->Measurement Analysis Data Analysis (% Inhibition, Statistical Tests) Measurement->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: General experimental workflow for in vivo testing of this compound.

The Synthetic Potential of 14-Dehydrodelcosine: A Key Intermediate Awaiting Broader Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine, a norditerpenoid alkaloid isolated from plants of the Delphinium genus, stands as a promising yet underexplored starting material in the intricate field of natural product synthesis.[1] Possessing the complex, polycyclic core structure characteristic of lycoctonine-type alkaloids, it is commercially available and frequently cited as a key intermediate for the synthesis of more complex diterpenoid alkaloids and their analogues.[1] Despite this designation, a comprehensive review of currently accessible scientific literature reveals a notable scarcity of published studies detailing its specific applications in the total synthesis of other named natural products. This document aims to consolidate the available information on this compound and to outline its potential synthetic utility based on its chemical structure, while highlighting the clear need for further research to unlock its full capabilities as a versatile building block in medicinal chemistry and drug discovery.

Chemical Profile and Potential for Derivatization

This compound presents a rich scaffold for chemical modification. Its structure features multiple reactive sites, including hydroxyl groups, a methoxy (B1213986) group, a tertiary amine, and, most notably, a ketone at the C-14 position. This carbonyl group is a prime target for a variety of chemical transformations, offering a gateway to a diverse range of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₇NO₇[1]
Molecular Weight451.55 g/mol [1]
Purity (typical)≥98%
AppearancePowder

The presence of these functional groups allows for a multitude of potential chemical modifications, which could be employed to synthesize novel bioactive compounds.

Hypothetical Synthetic Pathways

While specific, documented total syntheses commencing from this compound are not readily found in the current body of literature, its structure suggests several logical synthetic routes to other complex alkaloids. The following diagram illustrates a hypothetical workflow for the derivatization of this compound, showcasing the potential for creating a library of novel compounds for biological screening.

G A This compound B Reduction of C-14 Carbonyl (e.g., NaBH4, LiAlH4) A->B Reduction D Oxidation of Hydroxyl Groups A->D Oxidation F Alkylation/Acylation of Hydroxyls A->F Alkylation/Acylation H N-Oxidation/N-Alkylation A->H N-Modification J Grignard/Organolithium Addition to C-14 Carbonyl A->J C-C Bond Formation C 14-hydroxy-delcosine derivatives B->C L Biological Screening C->L E Novel Oxidized Derivatives D->E E->L G Ester and Ether Analogs F->G G->L I Quaternary Ammonium (B1175870) Salts H->I I->L K 14-Alkyl/Aryl-delcosine Derivatives J->K K->L

Caption: Hypothetical derivatization workflow for this compound.

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding detailed experimental protocols for the chemical transformation of this compound. To facilitate future research in this area, the following general methodologies are proposed as starting points for investigation.

General Protocol for the Reduction of the C-14 Carbonyl
  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium borohydride). The molar equivalent of the reducing agent will need to be optimized.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Hypothetical Quantitative Data for C-14 Reduction

ReactantReducing AgentSolventReaction Time (h)Yield (%)
This compoundNaBH₄Methanol2To be determined
This compoundLiAlH₄THF1To be determined

Note: The data in this table is hypothetical and serves as a template for reporting experimental results.

Conclusion and Future Directions

This compound represents a tantalizing starting point for the synthesis of novel diterpenoid alkaloids. Its complex and functionalized core structure provides a robust platform for the generation of diverse molecular architectures. However, the lack of published synthetic applications is a significant barrier to its widespread use. There is a clear and pressing need for foundational research focused on exploring the reactivity of this compound and documenting its conversion to other known natural products or novel bioactive analogues. Such studies would not only expand the toolbox of synthetic chemists but also potentially lead to the discovery of new therapeutic agents. The development and publication of detailed experimental protocols and the thorough characterization of its derivatives are essential next steps to unlock the full potential of this intriguing natural product.

References

The Synthetic Potential of 14-Dehydrodelcosine: A Key Intermediate Awaiting Broader Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine, a norditerpenoid alkaloid isolated from plants of the Delphinium genus, stands as a promising yet underexplored starting material in the intricate field of natural product synthesis.[1] Possessing the complex, polycyclic core structure characteristic of lycoctonine-type alkaloids, it is commercially available and frequently cited as a key intermediate for the synthesis of more complex diterpenoid alkaloids and their analogues.[1] Despite this designation, a comprehensive review of currently accessible scientific literature reveals a notable scarcity of published studies detailing its specific applications in the total synthesis of other named natural products. This document aims to consolidate the available information on this compound and to outline its potential synthetic utility based on its chemical structure, while highlighting the clear need for further research to unlock its full capabilities as a versatile building block in medicinal chemistry and drug discovery.

Chemical Profile and Potential for Derivatization

This compound presents a rich scaffold for chemical modification. Its structure features multiple reactive sites, including hydroxyl groups, a methoxy group, a tertiary amine, and, most notably, a ketone at the C-14 position. This carbonyl group is a prime target for a variety of chemical transformations, offering a gateway to a diverse range of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₇NO₇[1]
Molecular Weight451.55 g/mol [1]
Purity (typical)≥98%
AppearancePowder

The presence of these functional groups allows for a multitude of potential chemical modifications, which could be employed to synthesize novel bioactive compounds.

Hypothetical Synthetic Pathways

While specific, documented total syntheses commencing from this compound are not readily found in the current body of literature, its structure suggests several logical synthetic routes to other complex alkaloids. The following diagram illustrates a hypothetical workflow for the derivatization of this compound, showcasing the potential for creating a library of novel compounds for biological screening.

G A This compound B Reduction of C-14 Carbonyl (e.g., NaBH4, LiAlH4) A->B Reduction D Oxidation of Hydroxyl Groups A->D Oxidation F Alkylation/Acylation of Hydroxyls A->F Alkylation/Acylation H N-Oxidation/N-Alkylation A->H N-Modification J Grignard/Organolithium Addition to C-14 Carbonyl A->J C-C Bond Formation C 14-hydroxy-delcosine derivatives B->C L Biological Screening C->L E Novel Oxidized Derivatives D->E E->L G Ester and Ether Analogs F->G G->L I Quaternary Ammonium Salts H->I I->L K 14-Alkyl/Aryl-delcosine Derivatives J->K K->L

Caption: Hypothetical derivatization workflow for this compound.

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding detailed experimental protocols for the chemical transformation of this compound. To facilitate future research in this area, the following general methodologies are proposed as starting points for investigation.

General Protocol for the Reduction of the C-14 Carbonyl
  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium borohydride). The molar equivalent of the reducing agent will need to be optimized.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Hypothetical Quantitative Data for C-14 Reduction

ReactantReducing AgentSolventReaction Time (h)Yield (%)
This compoundNaBH₄Methanol2To be determined
This compoundLiAlH₄THF1To be determined

Note: The data in this table is hypothetical and serves as a template for reporting experimental results.

Conclusion and Future Directions

This compound represents a tantalizing starting point for the synthesis of novel diterpenoid alkaloids. Its complex and functionalized core structure provides a robust platform for the generation of diverse molecular architectures. However, the lack of published synthetic applications is a significant barrier to its widespread use. There is a clear and pressing need for foundational research focused on exploring the reactivity of this compound and documenting its conversion to other known natural products or novel bioactive analogues. Such studies would not only expand the toolbox of synthetic chemists but also potentially lead to the discovery of new therapeutic agents. The development and publication of detailed experimental protocols and the thorough characterization of its derivatives are essential next steps to unlock the full potential of this intriguing natural product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 14-Dehydrodelcosine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 14-Dehydrodelcosine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a norditerpenoid alkaloid derived from plants of the Delphinium species.[1][] Like many complex natural products, it possesses a hydrophobic structure, which can lead to poor aqueous solubility. This presents a significant challenge for in vitro studies, as achieving a sufficient concentration in culture media without precipitation is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the initial signs of solubility problems with this compound in my cell culture?

A2: The most common indications of poor solubility include the appearance of a precipitate, cloudiness, or film in the culture medium after adding the compound.[3] This can occur immediately or over time. You might also observe inconsistent results between experiments or a lack of dose-dependent effects, which could be attributed to the compound not being fully dissolved.

Q3: What is the first step I should take if I suspect a solubility issue?

A3: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial attempts due to its broad solvency.[5] It is recommended to prepare a stock solution at a concentration that is 1000-10,000 times higher than the final desired concentration in your assay. This allows for a small volume of the stock solution to be added to the culture medium, minimizing the final solvent concentration.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[4] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used to dissolve the compound.

Q5: Are there alternative solvents to DMSO?

A5: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered.[4][5] The choice of solvent will depend on the specific properties of this compound. It is advisable to test the solubility in small amounts of different solvents before preparing a large stock solution. Always check the tolerance of your specific cell line to the chosen solvent.

Troubleshooting Guide: Precipitation in Culture Medium

If you are observing precipitation of this compound in your culture medium, follow these troubleshooting steps.

Problem: Compound precipitates immediately upon addition to the aqueous culture medium.
Possible Cause Suggested Solution
Low aqueous solubility of the compound. Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) to reduce the volume added to the medium.[4][5]
Pre-warm the culture medium to 37°C before adding the compound stock solution.[4]
Add the stock solution to the medium drop-wise while gently vortexing to facilitate dispersion.
Interaction with components in the culture medium (e.g., salts, proteins). Test the solubility in a simpler aqueous buffer (e.g., PBS) first to see if the issue is specific to the complex medium.
If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.[4]
Problem: Compound precipitates over time during incubation.
Possible Cause Suggested Solution
Metastable supersaturated solution. The initial concentration may be above the thermodynamic solubility limit, leading to eventual precipitation.[6] Try working at a lower final concentration.
Changes in pH or temperature during incubation. Ensure the incubator provides a stable temperature and CO2 environment to maintain a consistent pH of the medium.
Compound degradation. Store the stock solution properly (e.g., at -20°C or -80°C in small aliquots) to prevent degradation.[4]

Advanced Solubility Enhancement Strategies

If basic troubleshooting does not resolve the solubility issues, consider these more advanced formulation strategies.

Strategy Description Considerations
Co-solvents Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.The final concentration of the co-solvent system must be non-toxic to the cells.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the medium can significantly alter solubility.[7]The chosen pH must be within the physiological tolerance of the cell line.
Use of Surfactants Non-ionic surfactants at low concentrations can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.The surfactant and its concentration must be carefully selected to avoid cytotoxicity.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]The type and concentration of cyclodextrin need to be optimized, and potential effects on the compound's activity should be evaluated.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions can improve its delivery to cells in an aqueous environment.[8][9]This is a more complex approach that requires expertise in formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Solvent Addition: Add 221.4 µL of high-purity DMSO to the powder.

  • Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Serial Dilution and Addition to Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make subsequent dilutions into culture medium more accurate.

  • Final Dilution: To achieve a final concentration of 10 µM in 1 mL of culture medium, add 1 µL of the 10 mM stock solution or 10 µL of the 1 mM intermediate stock solution.

  • Mixing: Immediately after adding the stock solution to the pre-warmed culture medium, gently mix by pipetting up and down or by swirling the plate.

  • Vehicle Control: In a separate well, add the same volume of DMSO (without the compound) to the culture medium to serve as a vehicle control.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue Observed (Precipitation/Cloudiness) stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock test_solvents Test Alternative Solvents (Ethanol, DMF) stock->test_solvents dilution Optimize Dilution Protocol (Pre-warm medium, drop-wise addition) stock->dilution test_solvents->dilution check_precipitate Precipitation Resolved? dilution->check_precipitate advanced_methods Explore Advanced Methods (Co-solvents, pH, Surfactants, Cyclodextrins) check_precipitate->advanced_methods No end_success Proceed with Experiment check_precipitate->end_success Yes advanced_methods->end_success end_fail Re-evaluate Compound/Assay advanced_methods->end_fail

A workflow for addressing solubility problems with this compound.

Hypothetical Signaling Pathway: Modulation of Calcium Signaling by a Lycoctonine-Type Alkaloid

Diterpenoid alkaloids of the lycoctonine (B1675730) type have been reported to exhibit cardiotonic and calcium channel inhibitory activities.[10] The following diagram illustrates a hypothetical signaling pathway where a lycoctonine-type alkaloid, such as this compound, might modulate intracellular calcium levels.

G cluster_cell Cell Membrane Ca_channel Voltage-Gated Calcium Channel Ca_ion_in Ca_channel->Ca_ion_in Ca²⁺ Alkaloid This compound (Lycoctonine-type Alkaloid) Alkaloid->Ca_channel Inhibition Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_ion_in->Intracellular_Ca Ca_ion_out Signaling_Cascade Downstream Signaling (e.g., Calmodulin, PKC activation) Intracellular_Ca->Signaling_Cascade Cellular_Response Cellular Response (e.g., Cytotoxicity, Neurotransmission) Signaling_Cascade->Cellular_Response

Hypothetical inhibition of a calcium channel by this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 14-Dehydrodelcosine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 14-Dehydrodelcosine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a norditerpenoid alkaloid derived from plants of the Delphinium species.[1][] Like many complex natural products, it possesses a hydrophobic structure, which can lead to poor aqueous solubility. This presents a significant challenge for in vitro studies, as achieving a sufficient concentration in culture media without precipitation is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the initial signs of solubility problems with this compound in my cell culture?

A2: The most common indications of poor solubility include the appearance of a precipitate, cloudiness, or film in the culture medium after adding the compound.[3] This can occur immediately or over time. You might also observe inconsistent results between experiments or a lack of dose-dependent effects, which could be attributed to the compound not being fully dissolved.

Q3: What is the first step I should take if I suspect a solubility issue?

A3: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice for initial attempts due to its broad solvency.[5] It is recommended to prepare a stock solution at a concentration that is 1000-10,000 times higher than the final desired concentration in your assay. This allows for a small volume of the stock solution to be added to the culture medium, minimizing the final solvent concentration.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[4] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used to dissolve the compound.

Q5: Are there alternative solvents to DMSO?

A5: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[4][5] The choice of solvent will depend on the specific properties of this compound. It is advisable to test the solubility in small amounts of different solvents before preparing a large stock solution. Always check the tolerance of your specific cell line to the chosen solvent.

Troubleshooting Guide: Precipitation in Culture Medium

If you are observing precipitation of this compound in your culture medium, follow these troubleshooting steps.

Problem: Compound precipitates immediately upon addition to the aqueous culture medium.
Possible Cause Suggested Solution
Low aqueous solubility of the compound. Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) to reduce the volume added to the medium.[4][5]
Pre-warm the culture medium to 37°C before adding the compound stock solution.[4]
Add the stock solution to the medium drop-wise while gently vortexing to facilitate dispersion.
Interaction with components in the culture medium (e.g., salts, proteins). Test the solubility in a simpler aqueous buffer (e.g., PBS) first to see if the issue is specific to the complex medium.
If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.[4]
Problem: Compound precipitates over time during incubation.
Possible Cause Suggested Solution
Metastable supersaturated solution. The initial concentration may be above the thermodynamic solubility limit, leading to eventual precipitation.[6] Try working at a lower final concentration.
Changes in pH or temperature during incubation. Ensure the incubator provides a stable temperature and CO2 environment to maintain a consistent pH of the medium.
Compound degradation. Store the stock solution properly (e.g., at -20°C or -80°C in small aliquots) to prevent degradation.[4]

Advanced Solubility Enhancement Strategies

If basic troubleshooting does not resolve the solubility issues, consider these more advanced formulation strategies.

Strategy Description Considerations
Co-solvents Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.The final concentration of the co-solvent system must be non-toxic to the cells.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the medium can significantly alter solubility.[7]The chosen pH must be within the physiological tolerance of the cell line.
Use of Surfactants Non-ionic surfactants at low concentrations can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.The surfactant and its concentration must be carefully selected to avoid cytotoxicity.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]The type and concentration of cyclodextrin need to be optimized, and potential effects on the compound's activity should be evaluated.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions can improve its delivery to cells in an aqueous environment.[8][9]This is a more complex approach that requires expertise in formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Solvent Addition: Add 221.4 µL of high-purity DMSO to the powder.

  • Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Serial Dilution and Addition to Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make subsequent dilutions into culture medium more accurate.

  • Final Dilution: To achieve a final concentration of 10 µM in 1 mL of culture medium, add 1 µL of the 10 mM stock solution or 10 µL of the 1 mM intermediate stock solution.

  • Mixing: Immediately after adding the stock solution to the pre-warmed culture medium, gently mix by pipetting up and down or by swirling the plate.

  • Vehicle Control: In a separate well, add the same volume of DMSO (without the compound) to the culture medium to serve as a vehicle control.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue Observed (Precipitation/Cloudiness) stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock test_solvents Test Alternative Solvents (Ethanol, DMF) stock->test_solvents dilution Optimize Dilution Protocol (Pre-warm medium, drop-wise addition) stock->dilution test_solvents->dilution check_precipitate Precipitation Resolved? dilution->check_precipitate advanced_methods Explore Advanced Methods (Co-solvents, pH, Surfactants, Cyclodextrins) check_precipitate->advanced_methods No end_success Proceed with Experiment check_precipitate->end_success Yes advanced_methods->end_success end_fail Re-evaluate Compound/Assay advanced_methods->end_fail

A workflow for addressing solubility problems with this compound.

Hypothetical Signaling Pathway: Modulation of Calcium Signaling by a Lycoctonine-Type Alkaloid

Diterpenoid alkaloids of the lycoctonine type have been reported to exhibit cardiotonic and calcium channel inhibitory activities.[10] The following diagram illustrates a hypothetical signaling pathway where a lycoctonine-type alkaloid, such as this compound, might modulate intracellular calcium levels.

G cluster_cell Cell Membrane Ca_channel Voltage-Gated Calcium Channel Ca_ion_in Ca_channel->Ca_ion_in Ca²⁺ Alkaloid This compound (Lycoctonine-type Alkaloid) Alkaloid->Ca_channel Inhibition Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_ion_in->Intracellular_Ca Ca_ion_out Signaling_Cascade Downstream Signaling (e.g., Calmodulin, PKC activation) Intracellular_Ca->Signaling_Cascade Cellular_Response Cellular Response (e.g., Cytotoxicity, Neurotransmission) Signaling_Cascade->Cellular_Response

Hypothetical inhibition of a calcium channel by this compound.

References

14-Dehydrodelcosine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and storage of 14-Dehydrodelcosine. The information is intended to assist researchers in designing and executing experiments, ensuring the integrity of their results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: I am observing rapid degradation of my this compound standard solution, even when stored at room temperature. What could be the cause?

  • Answer: this compound, a norditerpenoid alkaloid, is susceptible to degradation under various conditions. While some sources suggest room temperature storage for the solid compound, solutions are generally less stable. The primary degradation pathways for similar alkaloids are hydrolysis and oxidation. The ester linkages in the molecule are particularly prone to hydrolysis, especially under non-neutral pH conditions.

    Troubleshooting Steps:

    • pH of Solvent: Check the pH of your solvent. Acidic or basic conditions can catalyze hydrolysis. For maximum stability in solution, use a buffered solvent system close to neutral pH (pH 6-7).

    • Solvent Purity: Ensure the use of high-purity solvents. Peroxides or other impurities in solvents can initiate oxidative degradation.

    • Dissolved Oxygen: De-gas your solvents before preparing solutions to minimize dissolved oxygen, which can contribute to oxidation.

    • Light Exposure: Protect solutions from light, as photodegradation can occur. Use amber vials or wrap containers in aluminum foil.

    • Temperature: For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Study

  • Question: During my forced degradation study of this compound, I am seeing several new peaks in my HPLC chromatogram. How can I identify these degradation products?

  • Answer: The appearance of new peaks is expected during forced degradation studies and indicates the formation of degradation products. Based on the structure of this compound and studies on related diterpenoid alkaloids, the primary degradation products are likely the result of hydrolysis and oxidation.

    Potential Degradation Pathways:

    • Hydrolysis: The ester groups at C-8 and C-14 are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. This can result in mono-hydrolyzed and di-hydrolyzed products.

    • Oxidation: The tertiary amine and other parts of the molecule can be susceptible to oxidation, leading to N-oxides or other oxidized derivatives.

    • Dehydrogenation/Isomerization: The "dehydro" nature of the molecule suggests a double bond that could be susceptible to isomerization or other reactions under stress conditions.

    Troubleshooting and Identification Workflow:

    G Workflow for Identifying Degradation Products A Observe Unknown Peaks in HPLC B Characterize Peaks by LC-MS/MS A->B Inject sample C Determine Molecular Weight of Degradants B->C Analyze MS data D Analyze Fragmentation Patterns C->D Perform MS/MS E Propose Structures of Degradation Products D->E Interpret spectra F Synthesize or Isolate Standards for Confirmation E->F If necessary G Update Stability-Indicating Method E->G F->G Confirm identity

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, room temperature is acceptable for the solid form, provided it is protected from light and moisture. [1]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare stock solutions in a high-purity solvent such as methanol (B129727) or acetonitrile. For short-term use (up to 24 hours), store the solution at 2-8°C in a tightly sealed, light-protected container. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Degradation

  • Q3: What are the expected degradation pathways for this compound?

    • A3: Based on its chemical structure as a C19-diterpenoid alkaloid, the primary expected degradation pathways are hydrolysis of the ester linkages and oxidation of the nitrogen atom and other susceptible functional groups. Studies on related alkaloids like aconitine (B1665448) and lycoctonine (B1675730) support these pathways.

  • Q4: Under which conditions is this compound most likely to degrade?

    • A4: this compound is most susceptible to degradation under the following conditions:

      • Acidic and Basic pH: Both strong acids and bases can catalyze the hydrolysis of the ester groups.

      • Oxidizing Conditions: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other oxidation products.

      • Photolytic Conditions: Exposure to UV or fluorescent light can induce photodegradation.

Experimental Protocols

  • Q5: Can you provide a general protocol for a forced degradation study of this compound?

    • A5: A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

    Experimental Workflow for Forced Degradation Study:

    G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound (e.g., 1 mg/mL in MeOH) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H For acid/base samples I Analyze by Stability-Indicating HPLC-UV/MS Method G->I H->I J Quantify Degradation & Identify Products I->J

    Figure 2. General workflow for a forced degradation study of this compound.
  • Q6: What are the key parameters for a stability-indicating HPLC method for this compound?

    • A6: A stability-indicating method must be able to separate the intact drug from its degradation products and any impurities. A reverse-phase HPLC method is generally suitable.

    Recommended Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5-95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at an appropriate wavelength (e.g., 210 nm or based on UV scan) and/or Mass Spectrometry (MS) for identification.
Injection Volume 5-10 µL

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on a closely related C19-diterpenoid alkaloid, which can serve as a reference for expected degradation levels of this compound. Note: This data is illustrative and actual degradation rates for this compound may vary.

Stress ConditionTime (hours)Percent DegradationMajor Degradation Products
0.1 M HCl at 60°C 24~15%Hydrolysis products
0.1 M NaOH at 60°C 8~25%Hydrolysis products
3% H₂O₂ at RT 24~10%Oxidized derivatives
80°C (in solution) 48~5%Thermal degradants
Photolytic (ICH Q1B) -~20%Photodegradants

This technical support center provides a foundation for researchers working with this compound. It is crucial to perform specific stability studies for your particular formulation and storage conditions to ensure the quality and reliability of your research.

References

14-Dehydrodelcosine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and storage of 14-Dehydrodelcosine. The information is intended to assist researchers in designing and executing experiments, ensuring the integrity of their results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: I am observing rapid degradation of my this compound standard solution, even when stored at room temperature. What could be the cause?

  • Answer: this compound, a norditerpenoid alkaloid, is susceptible to degradation under various conditions. While some sources suggest room temperature storage for the solid compound, solutions are generally less stable. The primary degradation pathways for similar alkaloids are hydrolysis and oxidation. The ester linkages in the molecule are particularly prone to hydrolysis, especially under non-neutral pH conditions.

    Troubleshooting Steps:

    • pH of Solvent: Check the pH of your solvent. Acidic or basic conditions can catalyze hydrolysis. For maximum stability in solution, use a buffered solvent system close to neutral pH (pH 6-7).

    • Solvent Purity: Ensure the use of high-purity solvents. Peroxides or other impurities in solvents can initiate oxidative degradation.

    • Dissolved Oxygen: De-gas your solvents before preparing solutions to minimize dissolved oxygen, which can contribute to oxidation.

    • Light Exposure: Protect solutions from light, as photodegradation can occur. Use amber vials or wrap containers in aluminum foil.

    • Temperature: For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Study

  • Question: During my forced degradation study of this compound, I am seeing several new peaks in my HPLC chromatogram. How can I identify these degradation products?

  • Answer: The appearance of new peaks is expected during forced degradation studies and indicates the formation of degradation products. Based on the structure of this compound and studies on related diterpenoid alkaloids, the primary degradation products are likely the result of hydrolysis and oxidation.

    Potential Degradation Pathways:

    • Hydrolysis: The ester groups at C-8 and C-14 are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. This can result in mono-hydrolyzed and di-hydrolyzed products.

    • Oxidation: The tertiary amine and other parts of the molecule can be susceptible to oxidation, leading to N-oxides or other oxidized derivatives.

    • Dehydrogenation/Isomerization: The "dehydro" nature of the molecule suggests a double bond that could be susceptible to isomerization or other reactions under stress conditions.

    Troubleshooting and Identification Workflow:

    G Workflow for Identifying Degradation Products A Observe Unknown Peaks in HPLC B Characterize Peaks by LC-MS/MS A->B Inject sample C Determine Molecular Weight of Degradants B->C Analyze MS data D Analyze Fragmentation Patterns C->D Perform MS/MS E Propose Structures of Degradation Products D->E Interpret spectra F Synthesize or Isolate Standards for Confirmation E->F If necessary G Update Stability-Indicating Method E->G F->G Confirm identity

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, room temperature is acceptable for the solid form, provided it is protected from light and moisture. [1]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile. For short-term use (up to 24 hours), store the solution at 2-8°C in a tightly sealed, light-protected container. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Degradation

  • Q3: What are the expected degradation pathways for this compound?

    • A3: Based on its chemical structure as a C19-diterpenoid alkaloid, the primary expected degradation pathways are hydrolysis of the ester linkages and oxidation of the nitrogen atom and other susceptible functional groups. Studies on related alkaloids like aconitine and lycoctonine support these pathways.

  • Q4: Under which conditions is this compound most likely to degrade?

    • A4: this compound is most susceptible to degradation under the following conditions:

      • Acidic and Basic pH: Both strong acids and bases can catalyze the hydrolysis of the ester groups.

      • Oxidizing Conditions: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other oxidation products.

      • Photolytic Conditions: Exposure to UV or fluorescent light can induce photodegradation.

Experimental Protocols

  • Q5: Can you provide a general protocol for a forced degradation study of this compound?

    • A5: A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

    Experimental Workflow for Forced Degradation Study:

    G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound (e.g., 1 mg/mL in MeOH) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H For acid/base samples I Analyze by Stability-Indicating HPLC-UV/MS Method G->I H->I J Quantify Degradation & Identify Products I->J

    Figure 2. General workflow for a forced degradation study of this compound.
  • Q6: What are the key parameters for a stability-indicating HPLC method for this compound?

    • A6: A stability-indicating method must be able to separate the intact drug from its degradation products and any impurities. A reverse-phase HPLC method is generally suitable.

    Recommended Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5-95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at an appropriate wavelength (e.g., 210 nm or based on UV scan) and/or Mass Spectrometry (MS) for identification.
Injection Volume 5-10 µL

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on a closely related C19-diterpenoid alkaloid, which can serve as a reference for expected degradation levels of this compound. Note: This data is illustrative and actual degradation rates for this compound may vary.

Stress ConditionTime (hours)Percent DegradationMajor Degradation Products
0.1 M HCl at 60°C 24~15%Hydrolysis products
0.1 M NaOH at 60°C 8~25%Hydrolysis products
3% H₂O₂ at RT 24~10%Oxidized derivatives
80°C (in solution) 48~5%Thermal degradants
Photolytic (ICH Q1B) -~20%Photodegradants

This technical support center provides a foundation for researchers working with this compound. It is crucial to perform specific stability studies for your particular formulation and storage conditions to ensure the quality and reliability of your research.

References

Technical Support Center: Troubleshooting 14-Dehydrodelcosine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 14-Dehydrodelcosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

A1: this compound is a norditerpenoid alkaloid, a class of naturally occurring basic compounds. Due to its basic nitrogenous structure, it is susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, particularly with acidic silanol (B1196071) groups present on silica-based columns. These interactions can lead to delayed elution and asymmetrical peak shapes, commonly observed as peak tailing.

Q2: I am observing significant peak tailing for this compound. What is the most likely cause?

A2: The most probable cause of peak tailing for a basic compound like this compound is secondary interaction with exposed, acidic silanol groups on the silica (B1680970) backbone of your C18 column. This is especially prevalent when the mobile phase pH is not optimized to suppress the ionization of these silanol groups.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. As an alkaloid, this compound is basic. A predicted pKa value for the related alkaloid, lycoctonine, is approximately 12.30, suggesting this compound is also a strong base. At a mobile phase pH well below the pKa of the silanol groups (typically < pH 4), the silanols are protonated and less likely to interact with the protonated basic analyte. This minimizes secondary interactions and significantly improves peak symmetry. Conversely, at mid-range pH values, both the analyte and silanols can be ionized, leading to strong electrostatic interactions and severe peak tailing.

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, extra-column volume can contribute to peak broadening and tailing. This can be caused by using tubing with a large internal diameter or excessive length between the column and the detector, or by loose fittings. It is crucial to minimize this "dead volume" to maintain sharp, symmetrical peaks.

Q5: Could my sample preparation be the source of the problem?

A5: Absolutely. Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing. Similarly, if the sample is dissolved in a solvent significantly stronger than the mobile phase (solvent mismatch), it can cause peak distortion.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Problem: My this compound peak is tailing.

Solution:

  • Lower the Mobile Phase pH: The most effective way to reduce peak tailing for basic compounds is to lower the pH of the aqueous portion of your mobile phase. Aim for a pH between 2.5 and 3.5. This ensures that the silanol groups on the stationary phase are fully protonated, minimizing their interaction with the positively charged this compound molecule.

  • Incorporate an Acidic Modifier: Add a small concentration (typically 0.1% v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase. Formic acid is often preferred for LC-MS applications due to its volatility.

  • Add a Competitive Base: In some cases, adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can improve peak shape. TEA acts as a silanol-masking agent, binding to the active sites on the stationary phase and reducing their availability to interact with the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.

  • Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.

Guide 2: Column Selection and Care

Problem: Adjusting the mobile phase hasn't completely resolved the peak tailing.

Solution:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for secondary interactions. If you are using an older column, switching to a modern, end-capped C18 column is highly recommended.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, can provide alternative selectivity and improved peak shape for basic compounds.

  • Column Flushing and Regeneration: Contaminants from previous injections can accumulate on the column and lead to peak tailing. Regularly flush your column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase) to remove strongly retained compounds.

  • Check for Column Voids: A sudden shock or pressure surge can cause a void to form at the head of the column, leading to peak distortion. If you suspect a void, you can try reversing the column and flushing it at a low flow rate. However, this is not always recommended and may not salvage the column.

Data Presentation

The following table summarizes typical HPLC parameters used for the analysis of norditerpenoid alkaloids from Delphinium species, providing a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 2.1 mm, 3.5 µm)C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water0.2% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Gradient ElutionIsocratic or Gradient ElutionGradient Elution
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min0.3 - 0.6 mL/min
Column Temp. 25 - 35 °C30 - 40 °C35 - 45 °C
Detection UV at ~235 nmMS/MSUV at ~235 nm or MS/MS

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.

  • Initial Assessment:

    • Inject a well-characterized standard compound (e.g., caffeine, which is neutral) to confirm system suitability. If the standard also shows tailing, the issue is likely with the HPLC system (e.g., extra-column volume, column void). If the standard peak is symmetrical, the problem is specific to the analyte chemistry.

  • Mobile Phase Optimization:

    • Prepare a fresh mobile phase with 0.1% formic acid in the aqueous portion.

    • Ensure the pH of the aqueous phase is between 2.5 and 3.5.

    • Systematically vary the organic solvent (acetonitrile vs. methanol) to observe its effect on peak shape and retention.

  • Column Evaluation:

    • If using an older column, replace it with a modern, end-capped C18 column.

    • Perform a column wash with a strong solvent to remove any potential contaminants.

  • Sample Concentration and Solvent Effects:

    • Prepare a series of dilutions of your this compound standard to check for mass overload. Inject decreasing concentrations and observe if the peak shape improves.

    • Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent. If using a stronger solvent, reduce the injection volume.

  • System Check:

    • Inspect all tubing and fittings for any signs of leaks.

    • Minimize the length and internal diameter of the tubing connecting the column to the detector.

Mandatory Visualization

TroubleshootingWorkflow start Peak Tailing Observed check_system Inject Neutral Standard (e.g., Caffeine) start->check_system system_issue System Issue (Extra-column volume, column void) check_system->system_issue Standard Tails analyte_issue Analyte-Specific Issue check_system->analyte_issue Standard is Symmetrical optimize_mp Optimize Mobile Phase (pH, Additives) analyte_issue->optimize_mp check_column Evaluate Column (Age, Type, Contamination) optimize_mp->check_column Tailing Persists solution Symmetrical Peak Achieved optimize_mp->solution Tailing Resolved check_sample Investigate Sample Effects (Overload, Solvent) check_column->check_sample Tailing Persists check_column->solution Tailing Resolved check_sample->solution Tailing Resolved

Caption: A logical workflow for troubleshooting peak tailing.

SecondaryInteractions cluster_column Silica-Based C18 Stationary Phase cluster_solution Solution: Low pH Mobile Phase silanol Ionized Silanol Group (Si-O⁻) analyte Protonated this compound (Analyte-NH⁺) analyte->silanol Strong Ionic Interaction (Causes Peak Tailing) protonated_silanol Protonated Silanol Group (Si-OH) protonated_analyte Protonated this compound (Analyte-NH⁺) protonated_analyte->protonated_silanol Repulsion / No Interaction (Improves Peak Shape)

Caption: Chemical interactions leading to peak tailing and the effect of low pH.

Technical Support Center: Troubleshooting 14-Dehydrodelcosine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 14-Dehydrodelcosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

A1: this compound is a norditerpenoid alkaloid, a class of naturally occurring basic compounds. Due to its basic nitrogenous structure, it is susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, particularly with acidic silanol groups present on silica-based columns. These interactions can lead to delayed elution and asymmetrical peak shapes, commonly observed as peak tailing.

Q2: I am observing significant peak tailing for this compound. What is the most likely cause?

A2: The most probable cause of peak tailing for a basic compound like this compound is secondary interaction with exposed, acidic silanol groups on the silica backbone of your C18 column. This is especially prevalent when the mobile phase pH is not optimized to suppress the ionization of these silanol groups.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. As an alkaloid, this compound is basic. A predicted pKa value for the related alkaloid, lycoctonine, is approximately 12.30, suggesting this compound is also a strong base. At a mobile phase pH well below the pKa of the silanol groups (typically < pH 4), the silanols are protonated and less likely to interact with the protonated basic analyte. This minimizes secondary interactions and significantly improves peak symmetry. Conversely, at mid-range pH values, both the analyte and silanols can be ionized, leading to strong electrostatic interactions and severe peak tailing.

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, extra-column volume can contribute to peak broadening and tailing. This can be caused by using tubing with a large internal diameter or excessive length between the column and the detector, or by loose fittings. It is crucial to minimize this "dead volume" to maintain sharp, symmetrical peaks.

Q5: Could my sample preparation be the source of the problem?

A5: Absolutely. Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing. Similarly, if the sample is dissolved in a solvent significantly stronger than the mobile phase (solvent mismatch), it can cause peak distortion.

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Problem: My this compound peak is tailing.

Solution:

  • Lower the Mobile Phase pH: The most effective way to reduce peak tailing for basic compounds is to lower the pH of the aqueous portion of your mobile phase. Aim for a pH between 2.5 and 3.5. This ensures that the silanol groups on the stationary phase are fully protonated, minimizing their interaction with the positively charged this compound molecule.

  • Incorporate an Acidic Modifier: Add a small concentration (typically 0.1% v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase. Formic acid is often preferred for LC-MS applications due to its volatility.

  • Add a Competitive Base: In some cases, adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can improve peak shape. TEA acts as a silanol-masking agent, binding to the active sites on the stationary phase and reducing their availability to interact with the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.

  • Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.

Guide 2: Column Selection and Care

Problem: Adjusting the mobile phase hasn't completely resolved the peak tailing.

Solution:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for secondary interactions. If you are using an older column, switching to a modern, end-capped C18 column is highly recommended.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, can provide alternative selectivity and improved peak shape for basic compounds.

  • Column Flushing and Regeneration: Contaminants from previous injections can accumulate on the column and lead to peak tailing. Regularly flush your column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove strongly retained compounds.

  • Check for Column Voids: A sudden shock or pressure surge can cause a void to form at the head of the column, leading to peak distortion. If you suspect a void, you can try reversing the column and flushing it at a low flow rate. However, this is not always recommended and may not salvage the column.

Data Presentation

The following table summarizes typical HPLC parameters used for the analysis of norditerpenoid alkaloids from Delphinium species, providing a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 2.1 mm, 3.5 µm)C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water0.2% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Gradient ElutionIsocratic or Gradient ElutionGradient Elution
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min0.3 - 0.6 mL/min
Column Temp. 25 - 35 °C30 - 40 °C35 - 45 °C
Detection UV at ~235 nmMS/MSUV at ~235 nm or MS/MS

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.

  • Initial Assessment:

    • Inject a well-characterized standard compound (e.g., caffeine, which is neutral) to confirm system suitability. If the standard also shows tailing, the issue is likely with the HPLC system (e.g., extra-column volume, column void). If the standard peak is symmetrical, the problem is specific to the analyte chemistry.

  • Mobile Phase Optimization:

    • Prepare a fresh mobile phase with 0.1% formic acid in the aqueous portion.

    • Ensure the pH of the aqueous phase is between 2.5 and 3.5.

    • Systematically vary the organic solvent (acetonitrile vs. methanol) to observe its effect on peak shape and retention.

  • Column Evaluation:

    • If using an older column, replace it with a modern, end-capped C18 column.

    • Perform a column wash with a strong solvent to remove any potential contaminants.

  • Sample Concentration and Solvent Effects:

    • Prepare a series of dilutions of your this compound standard to check for mass overload. Inject decreasing concentrations and observe if the peak shape improves.

    • Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent. If using a stronger solvent, reduce the injection volume.

  • System Check:

    • Inspect all tubing and fittings for any signs of leaks.

    • Minimize the length and internal diameter of the tubing connecting the column to the detector.

Mandatory Visualization

TroubleshootingWorkflow start Peak Tailing Observed check_system Inject Neutral Standard (e.g., Caffeine) start->check_system system_issue System Issue (Extra-column volume, column void) check_system->system_issue Standard Tails analyte_issue Analyte-Specific Issue check_system->analyte_issue Standard is Symmetrical optimize_mp Optimize Mobile Phase (pH, Additives) analyte_issue->optimize_mp check_column Evaluate Column (Age, Type, Contamination) optimize_mp->check_column Tailing Persists solution Symmetrical Peak Achieved optimize_mp->solution Tailing Resolved check_sample Investigate Sample Effects (Overload, Solvent) check_column->check_sample Tailing Persists check_column->solution Tailing Resolved check_sample->solution Tailing Resolved

Caption: A logical workflow for troubleshooting peak tailing.

SecondaryInteractions cluster_column Silica-Based C18 Stationary Phase cluster_solution Solution: Low pH Mobile Phase silanol Ionized Silanol Group (Si-O⁻) analyte Protonated this compound (Analyte-NH⁺) analyte->silanol Strong Ionic Interaction (Causes Peak Tailing) protonated_silanol Protonated Silanol Group (Si-OH) protonated_analyte Protonated this compound (Analyte-NH⁺) protonated_analyte->protonated_silanol Repulsion / No Interaction (Improves Peak Shape)

Caption: Chemical interactions leading to peak tailing and the effect of low pH.

Optimizing Mass Spectrometry for 14-Dehydrodelcosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the C19-diterpenoid alkaloid, 14-Dehydrodelcosine. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized protocols to facilitate successful analysis.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what is its expected precursor ion in positive ESI-MS?

A1: The molecular formula for this compound is C24H37NO7, with a molecular weight of approximately 451.56 g/mol .[][2] In positive mode Electrospray Ionization (ESI), the compound will readily protonate. Therefore, you should target the protonated molecule, [M+H]+, at an m/z of approximately 452.57.

Q2: What are the typical characteristic neutral losses for C19-diterpenoid alkaloids like this compound during fragmentation?

A2: C19-diterpenoid alkaloids exhibit predictable fragmentation patterns. Common neutral losses from the precursor ion include molecules such as water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), methanol (B129727) (CH₃OH, 32 Da), and acetic acid (CH₃COOH, 60 Da), depending on the specific functional groups present on the core structure.[3][4] The sequence and prominence of these losses provide valuable structural information.

Q3: Is it acceptable to use MS parameters from a publication that analyzed a similar compound?

A3: While parameters from literature for similar compounds can be a useful starting point, they should not be used without optimization. Every mass spectrometer, even of the same make and model, has slight performance differences. Direct adoption of literature values can lead to a significant loss of sensitivity.[5] It is critical to perform compound-specific tuning on your instrument to determine the optimal parameters.

Q4: Which ionization mode, positive or negative, is better for this compound?

A4: Given that this compound is an alkaloid containing a tertiary amine, it is readily protonated. Therefore, positive ionization mode (ESI+) is the preferred method and will yield significantly higher sensitivity compared to negative mode.

Experimental Protocols & Parameter Optimization

A systematic approach is essential for optimizing MS parameters. The following protocol outlines a general workflow for tuning this compound on a tandem mass spectrometer (e.g., QQQ or Q-TOF).

Protocol: Compound Parameter Optimization for this compound

  • Standard Preparation: Prepare a pure standard of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the analyte is protonated.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire data in full scan mode to confirm the presence and isolation of the [M+H]+ precursor ion at m/z 452.57.

  • Source Parameter Optimization: While infusing, adjust key ESI source parameters to maximize the intensity of the m/z 452.57 ion. These include:

    • Capillary/Spray Voltage

    • Nebulizer Gas Pressure/Flow

    • Drying Gas Flow and Temperature

    • Source Temperature

  • Product Ion Scan (MS/MS): Select m/z 452.57 as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy (CE) Optimization: Ramp the collision energy over a range (e.g., 10-60 eV) to find the optimal value that produces a stable and informative fragmentation pattern. Identify the most abundant and specific product ions.

  • MRM Transition Selection: For quantitative analysis, select at least two to three of the most intense and specific precursor-to-product ion transitions. Optimize the CE for each individual transition.

  • Verification: Once optimized, incorporate these parameters into your LC-MS/MS method and verify performance with a calibration curve.

The following diagram illustrates a typical workflow for this optimization process.

OptimizationWorkflow cluster_prep Preparation cluster_ms1 MS1 Optimization cluster_ms2 MS2 Optimization cluster_final Method Finalization Prep Prepare 1 µg/mL Standard in 50:50 ACN:H2O + 0.1% Formic Acid Infuse Direct Infusion (5-10 µL/min) Prep->Infuse FindParent Confirm [M+H]+ Precursor Ion (m/z 452.57) Infuse->FindParent OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) FindParent->OptimizeSource SelectParent Isolate Precursor Ion (m/z 452.57) OptimizeSource->SelectParent OptimizeCE Ramp Collision Energy (CE) to find optimal product ions SelectParent->OptimizeCE SelectTransitions Select MRM Transitions (Quantifier & Qualifiers) OptimizeCE->SelectTransitions Finalize Incorporate Parameters into LC-MS/MS Method SelectTransitions->Finalize

Caption: Workflow for MS parameter optimization of this compound.

The following table summarizes starting ESI-MS parameters that can be used as a baseline for optimization.

ParameterSetting RangeTargetDescription
Ionization Mode Positive / NegativePositive The alkaloid structure is basic and readily accepts a proton.
Capillary Voltage 1.0 - 5.0 kV3.0 - 4.5 kV Potential applied to the ESI needle; crucial for spray stability.
Nebulizer Gas (N₂) Flow 1 - 10 L/min~3 - 5 L/min Assists in droplet formation. Adjust for a stable spray.[6]
Drying Gas (N₂) Flow 5 - 15 L/min~10 L/min Aids in solvent evaporation from droplets.[6]
Drying Gas Temperature 200 - 400 °C250 - 350 °C Higher temperatures improve desolvation but can cause degradation.
Precursor Ion (m/z) N/A~452.57 The protonated molecule [M+H]+.
Collision Energy (CE) 10 - 60 eV20 - 45 eV Energy used for fragmentation; highly compound-dependent.

Predicted Fragmentation Pattern

Based on the structure of this compound and the known fragmentation behavior of related C19-diterpenoid alkaloids, a plausible fragmentation pathway can be predicted. The molecule is expected to undergo sequential losses of small neutral molecules.

FragmentationPathway parent [M+H]+ m/z 452.57 frag1 [M+H - H₂O]+ m/z 434.56 parent->frag1 - H₂O (18 Da) frag2 [M+H - CH₃OH]+ m/z 420.54 parent->frag2 - CH₃OH (32 Da) frag3 [M+H - H₂O - CO]+ m/z 406.55 frag1->frag3 - CO (28 Da) frag4 [M+H - CH₃OH - CO]+ m/z 392.53 frag2->frag4 - CO (28 Da)

Caption: Predicted fragmentation pathway for this compound.

The following table details the predicted major product ions. These should be targeted during initial MS/MS method development.

Precursor Ion [M+H]+Predicted Product IonNeutral LossNotes
452.57434.56H₂O (18.01 Da)Loss of a hydroxyl group. A very common initial fragmentation step.[3]
452.57420.54CH₃OH (32.03 Da)Loss of a methoxy (B1213986) group, also a characteristic fragmentation.[3]
434.56406.55CO (28.00 Da)Subsequent loss of carbon monoxide after initial water loss.[3]
420.54392.53CO (28.00 Da)Subsequent loss of carbon monoxide after initial methanol loss.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Low or no signal for the precursor ion (m/z 452.57).

  • Possible Cause 1: Incorrect MS Parameters.

    • Solution: Ensure you are in positive ionization mode. Re-optimize source parameters (capillary voltage, gas flows, temperature) via direct infusion of a fresh standard.

  • Possible Cause 2: Sample Degradation.

    • Solution: Prepare a fresh stock solution of this compound. Verify the purity and integrity of the standard.

  • Possible Cause 3: Mobile Phase Incompatibility.

    • Solution: Ensure the mobile phase contains an acid additive (e.g., 0.1% formic acid) to promote protonation. Highly aqueous mobile phases may require higher sprayer voltages.

  • Possible Cause 4: Instrument Contamination or Clog.

    • Solution: Check for clogs in the sample path. Run system suitability tests and clean the ion source if necessary.

Problem: Inconsistent or unstable ion signal (high %RSD).

  • Possible Cause 1: Unstable ESI Spray.

    • Solution: Visually inspect the spray needle. Optimize the nebulizer gas flow and sprayer position. An inconsistent spray can be caused by a clog or improper settings.

  • Possible Cause 2: Matrix Effects.

    • Solution: If analyzing complex samples, dilute the sample or improve sample preparation to remove interfering matrix components. Use of an internal standard is highly recommended.

  • Possible Cause 3: Inadequate LC Separation.

    • Solution: Ensure the analyte is well-separated from co-eluting matrix components that could cause ion suppression.

Problem: Poor fragmentation or no product ions observed.

  • Possible Cause 1: Incorrect Collision Energy (CE).

    • Solution: The applied CE may be too low to induce fragmentation or too high, causing complete shattering of the ion. Perform a CE ramp experiment to find the optimal value for your target transitions.

  • Possible Cause 2: Low Precursor Ion Intensity.

    • Solution: If the MS1 signal is too low, there will not be enough ions entering the collision cell to produce a detectable MS2 signal. First, optimize source conditions to maximize the precursor ion intensity.

The diagram below provides a decision tree for troubleshooting common MS issues.

TroubleshootingTree Start Start Troubleshooting Issue1 Low / No Signal? Start->Issue1 Issue2 Unstable Signal? Issue1->Issue2 No Cause1a Check Ionization Mode (+) Check Source Parameters Issue1->Cause1a Yes Issue3 Poor Fragmentation? Issue2->Issue3 No Cause2a Optimize Nebulizer Gas Check Spray Needle Issue2->Cause2a Yes Cause3a Optimize Collision Energy (Perform CE Ramp) Issue3->Cause3a Yes End Problem Resolved Issue3->End No Cause1b Prepare Fresh Standard Verify Mobile Phase pH Cause1a->Cause1b Still Low Cause1c Clean Ion Source Check for Clogs Cause1b->Cause1c Still Low Cause1c->End Resolved Cause2b Improve Sample Prep Use Internal Standard Cause2a->Cause2b Still Unstable Cause2b->End Resolved Cause3b Maximize Precursor Ion (Re-optimize Source) Cause3a->Cause3b Still Poor Cause3b->End Resolved

Caption: Decision tree for mass spectrometry troubleshooting.

References

Optimizing Mass Spectrometry for 14-Dehydrodelcosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the C19-diterpenoid alkaloid, 14-Dehydrodelcosine. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized protocols to facilitate successful analysis.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what is its expected precursor ion in positive ESI-MS?

A1: The molecular formula for this compound is C24H37NO7, with a molecular weight of approximately 451.56 g/mol .[][2] In positive mode Electrospray Ionization (ESI), the compound will readily protonate. Therefore, you should target the protonated molecule, [M+H]+, at an m/z of approximately 452.57.

Q2: What are the typical characteristic neutral losses for C19-diterpenoid alkaloids like this compound during fragmentation?

A2: C19-diterpenoid alkaloids exhibit predictable fragmentation patterns. Common neutral losses from the precursor ion include molecules such as water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), methanol (CH₃OH, 32 Da), and acetic acid (CH₃COOH, 60 Da), depending on the specific functional groups present on the core structure.[3][4] The sequence and prominence of these losses provide valuable structural information.

Q3: Is it acceptable to use MS parameters from a publication that analyzed a similar compound?

A3: While parameters from literature for similar compounds can be a useful starting point, they should not be used without optimization. Every mass spectrometer, even of the same make and model, has slight performance differences. Direct adoption of literature values can lead to a significant loss of sensitivity.[5] It is critical to perform compound-specific tuning on your instrument to determine the optimal parameters.

Q4: Which ionization mode, positive or negative, is better for this compound?

A4: Given that this compound is an alkaloid containing a tertiary amine, it is readily protonated. Therefore, positive ionization mode (ESI+) is the preferred method and will yield significantly higher sensitivity compared to negative mode.

Experimental Protocols & Parameter Optimization

A systematic approach is essential for optimizing MS parameters. The following protocol outlines a general workflow for tuning this compound on a tandem mass spectrometer (e.g., QQQ or Q-TOF).

Protocol: Compound Parameter Optimization for this compound

  • Standard Preparation: Prepare a pure standard of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the analyte is protonated.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire data in full scan mode to confirm the presence and isolation of the [M+H]+ precursor ion at m/z 452.57.

  • Source Parameter Optimization: While infusing, adjust key ESI source parameters to maximize the intensity of the m/z 452.57 ion. These include:

    • Capillary/Spray Voltage

    • Nebulizer Gas Pressure/Flow

    • Drying Gas Flow and Temperature

    • Source Temperature

  • Product Ion Scan (MS/MS): Select m/z 452.57 as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy (CE) Optimization: Ramp the collision energy over a range (e.g., 10-60 eV) to find the optimal value that produces a stable and informative fragmentation pattern. Identify the most abundant and specific product ions.

  • MRM Transition Selection: For quantitative analysis, select at least two to three of the most intense and specific precursor-to-product ion transitions. Optimize the CE for each individual transition.

  • Verification: Once optimized, incorporate these parameters into your LC-MS/MS method and verify performance with a calibration curve.

The following diagram illustrates a typical workflow for this optimization process.

OptimizationWorkflow cluster_prep Preparation cluster_ms1 MS1 Optimization cluster_ms2 MS2 Optimization cluster_final Method Finalization Prep Prepare 1 µg/mL Standard in 50:50 ACN:H2O + 0.1% Formic Acid Infuse Direct Infusion (5-10 µL/min) Prep->Infuse FindParent Confirm [M+H]+ Precursor Ion (m/z 452.57) Infuse->FindParent OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) FindParent->OptimizeSource SelectParent Isolate Precursor Ion (m/z 452.57) OptimizeSource->SelectParent OptimizeCE Ramp Collision Energy (CE) to find optimal product ions SelectParent->OptimizeCE SelectTransitions Select MRM Transitions (Quantifier & Qualifiers) OptimizeCE->SelectTransitions Finalize Incorporate Parameters into LC-MS/MS Method SelectTransitions->Finalize

Caption: Workflow for MS parameter optimization of this compound.

The following table summarizes starting ESI-MS parameters that can be used as a baseline for optimization.

ParameterSetting RangeTargetDescription
Ionization Mode Positive / NegativePositive The alkaloid structure is basic and readily accepts a proton.
Capillary Voltage 1.0 - 5.0 kV3.0 - 4.5 kV Potential applied to the ESI needle; crucial for spray stability.
Nebulizer Gas (N₂) Flow 1 - 10 L/min~3 - 5 L/min Assists in droplet formation. Adjust for a stable spray.[6]
Drying Gas (N₂) Flow 5 - 15 L/min~10 L/min Aids in solvent evaporation from droplets.[6]
Drying Gas Temperature 200 - 400 °C250 - 350 °C Higher temperatures improve desolvation but can cause degradation.
Precursor Ion (m/z) N/A~452.57 The protonated molecule [M+H]+.
Collision Energy (CE) 10 - 60 eV20 - 45 eV Energy used for fragmentation; highly compound-dependent.

Predicted Fragmentation Pattern

Based on the structure of this compound and the known fragmentation behavior of related C19-diterpenoid alkaloids, a plausible fragmentation pathway can be predicted. The molecule is expected to undergo sequential losses of small neutral molecules.

FragmentationPathway parent [M+H]+ m/z 452.57 frag1 [M+H - H₂O]+ m/z 434.56 parent->frag1 - H₂O (18 Da) frag2 [M+H - CH₃OH]+ m/z 420.54 parent->frag2 - CH₃OH (32 Da) frag3 [M+H - H₂O - CO]+ m/z 406.55 frag1->frag3 - CO (28 Da) frag4 [M+H - CH₃OH - CO]+ m/z 392.53 frag2->frag4 - CO (28 Da)

Caption: Predicted fragmentation pathway for this compound.

The following table details the predicted major product ions. These should be targeted during initial MS/MS method development.

Precursor Ion [M+H]+Predicted Product IonNeutral LossNotes
452.57434.56H₂O (18.01 Da)Loss of a hydroxyl group. A very common initial fragmentation step.[3]
452.57420.54CH₃OH (32.03 Da)Loss of a methoxy group, also a characteristic fragmentation.[3]
434.56406.55CO (28.00 Da)Subsequent loss of carbon monoxide after initial water loss.[3]
420.54392.53CO (28.00 Da)Subsequent loss of carbon monoxide after initial methanol loss.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Low or no signal for the precursor ion (m/z 452.57).

  • Possible Cause 1: Incorrect MS Parameters.

    • Solution: Ensure you are in positive ionization mode. Re-optimize source parameters (capillary voltage, gas flows, temperature) via direct infusion of a fresh standard.

  • Possible Cause 2: Sample Degradation.

    • Solution: Prepare a fresh stock solution of this compound. Verify the purity and integrity of the standard.

  • Possible Cause 3: Mobile Phase Incompatibility.

    • Solution: Ensure the mobile phase contains an acid additive (e.g., 0.1% formic acid) to promote protonation. Highly aqueous mobile phases may require higher sprayer voltages.

  • Possible Cause 4: Instrument Contamination or Clog.

    • Solution: Check for clogs in the sample path. Run system suitability tests and clean the ion source if necessary.

Problem: Inconsistent or unstable ion signal (high %RSD).

  • Possible Cause 1: Unstable ESI Spray.

    • Solution: Visually inspect the spray needle. Optimize the nebulizer gas flow and sprayer position. An inconsistent spray can be caused by a clog or improper settings.

  • Possible Cause 2: Matrix Effects.

    • Solution: If analyzing complex samples, dilute the sample or improve sample preparation to remove interfering matrix components. Use of an internal standard is highly recommended.

  • Possible Cause 3: Inadequate LC Separation.

    • Solution: Ensure the analyte is well-separated from co-eluting matrix components that could cause ion suppression.

Problem: Poor fragmentation or no product ions observed.

  • Possible Cause 1: Incorrect Collision Energy (CE).

    • Solution: The applied CE may be too low to induce fragmentation or too high, causing complete shattering of the ion. Perform a CE ramp experiment to find the optimal value for your target transitions.

  • Possible Cause 2: Low Precursor Ion Intensity.

    • Solution: If the MS1 signal is too low, there will not be enough ions entering the collision cell to produce a detectable MS2 signal. First, optimize source conditions to maximize the precursor ion intensity.

The diagram below provides a decision tree for troubleshooting common MS issues.

TroubleshootingTree Start Start Troubleshooting Issue1 Low / No Signal? Start->Issue1 Issue2 Unstable Signal? Issue1->Issue2 No Cause1a Check Ionization Mode (+) Check Source Parameters Issue1->Cause1a Yes Issue3 Poor Fragmentation? Issue2->Issue3 No Cause2a Optimize Nebulizer Gas Check Spray Needle Issue2->Cause2a Yes Cause3a Optimize Collision Energy (Perform CE Ramp) Issue3->Cause3a Yes End Problem Resolved Issue3->End No Cause1b Prepare Fresh Standard Verify Mobile Phase pH Cause1a->Cause1b Still Low Cause1c Clean Ion Source Check for Clogs Cause1b->Cause1c Still Low Cause1c->End Resolved Cause2b Improve Sample Prep Use Internal Standard Cause2a->Cause2b Still Unstable Cause2b->End Resolved Cause3b Maximize Precursor Ion (Re-optimize Source) Cause3a->Cause3b Still Poor Cause3b->End Resolved

Caption: Decision tree for mass spectrometry troubleshooting.

References

minimizing interference in 14-Dehydrodelcosine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during bioassays with 14-Dehydrodelcosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a norditerpenoid alkaloid found in plants of the Delphinium species (Ranunculaceae family).[1] Norditerpenoid alkaloids from Delphinium and related genera are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] While specific data for this compound is limited, related compounds have shown potential in modulating various cellular pathways.

Q2: What are the common causes of interference in bioassays involving norditerpenoid alkaloids like this compound?

A2: Bioassays with natural products, including norditerpenoid alkaloids, can be prone to several types of interference:

  • Pan-Assay Interference Compounds (PAINS): Some molecular structures are known to interfere with a wide range of assays through non-specific mechanisms. While it is not confirmed if this compound is a PAIN, it is a possibility to be aware of with any natural product.

  • Aggregation: Many organic molecules, including some alkaloids, can form aggregates in aqueous solutions, especially at higher concentrations.[5][6] These aggregates can sequester and denature proteins, leading to false-positive results in enzyme-based assays.

  • Solubility Issues: Poor solubility in aqueous assay buffers is a common problem. If the compound precipitates, its effective concentration is reduced, leading to an underestimation of its activity.

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts. It is important to assess the intrinsic optical properties of this compound at the wavelengths used in the assay.

  • Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-sensitive reagents, such as MTT or resazurin-based cytotoxicity assays.

  • Cell Membrane Disruption: Some compounds can physically disrupt cell membranes, leading to non-specific cytotoxicity that is not related to a specific signaling pathway.[7]

Q3: How can I mitigate solubility issues with this compound?

A3: To address solubility problems, consider the following:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication and Vortexing: When preparing solutions, use sonication and vortexing to aid dissolution.

  • Solubility Testing: Before conducting bioassays, determine the solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using more quantitative methods.

  • Use of Surfactants: In some cell-free assays, a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 can help maintain the solubility of hydrophobic compounds.[8]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Poor solubility and precipitation of this compound. 1. Visually inspect wells under a microscope for signs of precipitation. 2. Prepare fresh dilutions of the compound for each experiment. 3. Decrease the final concentration of this compound. 4. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line.
Unexpectedly high cytotoxicity at all concentrations. Non-specific membrane disruption or aggregation-induced toxicity. 1. Perform a counter-screen using a different cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT). 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in a parallel experiment to see if it reduces the observed effect (suggestive of aggregation). 3. Visually inspect cells for morphological changes consistent with membrane damage.
Loss of activity over time in multi-day experiments. Instability of the compound in culture medium. 1. Replenish the culture medium with freshly diluted this compound daily. 2. Assess the stability of the compound in your culture medium over the time course of the experiment using analytical methods like HPLC.
False Positives in Enzyme Inhibition Assays
Observed Problem Potential Cause Troubleshooting Steps
Inhibition is observed, but the dose-response curve is steep or has a poor fit. Compound aggregation. 1. Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).[8] If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is likely. 2. Pre-incubate the enzyme and compound for varying lengths of time to see if the inhibition is time-dependent, which can be a characteristic of aggregators.
Inhibition is observed in multiple, unrelated enzyme assays. Pan-Assay Interference Compound (PAIN) behavior. 1. Test this compound in a counter-screen with an unrelated enzyme. 2. Analyze the structure of this compound for known PAINS motifs. 3. If possible, use a different assay format for your target of interest (e.g., a biophysical binding assay vs. an enzymatic activity assay).
Interference with assay readout. Intrinsic fluorescence or absorbance of this compound. 1. Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its background signal. 2. Subtract the background signal from the experimental wells.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for an In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (prepared as described above) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent to each well and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the supernatants and express the results as a percentage of inhibition compared to the LPS-only treated cells.

  • Cytotoxicity Counter-screen: In a parallel plate, assess the cytotoxicity of this compound at the same concentrations used in the NO inhibition assay to ensure that the observed reduction in nitric oxide is not due to cell death.[9]

Visualizations

Potential Signaling Pathways

Based on the activities of related norditerpenoid alkaloids, this compound may interfere with or modulate common signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and metabolism, or inflammatory pathways involving NF-κB.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis Inhibits Norditerpenoid_Alkaloid Norditerpenoid Alkaloids (e.g., this compound) Norditerpenoid_Alkaloid->Akt Potential Modulation

Caption: Potential modulation of the PI3K/Akt signaling pathway by norditerpenoid alkaloids.

Experimental Workflow for Troubleshooting Bioassay Interference

Troubleshooting_Workflow Start Inconsistent or Unexpected Bioassay Results Check_Solubility Assess Compound Solubility in Assay Buffer Start->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Optimize_Solubilization Optimize Solubilization: - Fresh dilutions - Sonication - Adjust vehicle conc. Precipitate_Observed->Optimize_Solubilization Yes No_Precipitate No Precipitate Precipitate_Observed->No_Precipitate No Optimize_Solubilization->Check_Solubility Test_Aggregation Test for Aggregation (e.g., with Triton X-100) No_Precipitate->Test_Aggregation Aggregation_Detected Aggregation Detected? Test_Aggregation->Aggregation_Detected Confirm_PAINS Run Counter-Screens (Unrelated Targets) Aggregation_Detected->Confirm_PAINS No False_Positive Result Likely a False Positive Aggregation_Detected->False_Positive Yes PAINS_Suspected PAINS Suspected? Confirm_PAINS->PAINS_Suspected Optical_Interference Check for Optical Interference (Absorbance/Fluorescence Scan) PAINS_Suspected->Optical_Interference No PAINS_Suspected->False_Positive Yes Interference_Detected Interference Detected? Optical_Interference->Interference_Detected Correct_Data Correct Data for Background Signal Interference_Detected->Correct_Data Yes Valid_Result Result Likely Valid Interference_Detected->Valid_Result No Correct_Data->Valid_Result

Caption: A logical workflow for troubleshooting common sources of interference in bioassays.

References

minimizing interference in 14-Dehydrodelcosine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during bioassays with 14-Dehydrodelcosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a norditerpenoid alkaloid found in plants of the Delphinium species (Ranunculaceae family).[1] Norditerpenoid alkaloids from Delphinium and related genera are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] While specific data for this compound is limited, related compounds have shown potential in modulating various cellular pathways.

Q2: What are the common causes of interference in bioassays involving norditerpenoid alkaloids like this compound?

A2: Bioassays with natural products, including norditerpenoid alkaloids, can be prone to several types of interference:

  • Pan-Assay Interference Compounds (PAINS): Some molecular structures are known to interfere with a wide range of assays through non-specific mechanisms. While it is not confirmed if this compound is a PAIN, it is a possibility to be aware of with any natural product.

  • Aggregation: Many organic molecules, including some alkaloids, can form aggregates in aqueous solutions, especially at higher concentrations.[5][6] These aggregates can sequester and denature proteins, leading to false-positive results in enzyme-based assays.

  • Solubility Issues: Poor solubility in aqueous assay buffers is a common problem. If the compound precipitates, its effective concentration is reduced, leading to an underestimation of its activity.

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts. It is important to assess the intrinsic optical properties of this compound at the wavelengths used in the assay.

  • Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-sensitive reagents, such as MTT or resazurin-based cytotoxicity assays.

  • Cell Membrane Disruption: Some compounds can physically disrupt cell membranes, leading to non-specific cytotoxicity that is not related to a specific signaling pathway.[7]

Q3: How can I mitigate solubility issues with this compound?

A3: To address solubility problems, consider the following:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication and Vortexing: When preparing solutions, use sonication and vortexing to aid dissolution.

  • Solubility Testing: Before conducting bioassays, determine the solubility of this compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using more quantitative methods.

  • Use of Surfactants: In some cell-free assays, a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 can help maintain the solubility of hydrophobic compounds.[8]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Poor solubility and precipitation of this compound. 1. Visually inspect wells under a microscope for signs of precipitation. 2. Prepare fresh dilutions of the compound for each experiment. 3. Decrease the final concentration of this compound. 4. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your cell line.
Unexpectedly high cytotoxicity at all concentrations. Non-specific membrane disruption or aggregation-induced toxicity. 1. Perform a counter-screen using a different cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT). 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in a parallel experiment to see if it reduces the observed effect (suggestive of aggregation). 3. Visually inspect cells for morphological changes consistent with membrane damage.
Loss of activity over time in multi-day experiments. Instability of the compound in culture medium. 1. Replenish the culture medium with freshly diluted this compound daily. 2. Assess the stability of the compound in your culture medium over the time course of the experiment using analytical methods like HPLC.
False Positives in Enzyme Inhibition Assays
Observed Problem Potential Cause Troubleshooting Steps
Inhibition is observed, but the dose-response curve is steep or has a poor fit. Compound aggregation. 1. Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).[8] If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is likely. 2. Pre-incubate the enzyme and compound for varying lengths of time to see if the inhibition is time-dependent, which can be a characteristic of aggregators.
Inhibition is observed in multiple, unrelated enzyme assays. Pan-Assay Interference Compound (PAIN) behavior. 1. Test this compound in a counter-screen with an unrelated enzyme. 2. Analyze the structure of this compound for known PAINS motifs. 3. If possible, use a different assay format for your target of interest (e.g., a biophysical binding assay vs. an enzymatic activity assay).
Interference with assay readout. Intrinsic fluorescence or absorbance of this compound. 1. Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its background signal. 2. Subtract the background signal from the experimental wells.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for an In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (prepared as described above) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent to each well and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the supernatants and express the results as a percentage of inhibition compared to the LPS-only treated cells.

  • Cytotoxicity Counter-screen: In a parallel plate, assess the cytotoxicity of this compound at the same concentrations used in the NO inhibition assay to ensure that the observed reduction in nitric oxide is not due to cell death.[9]

Visualizations

Potential Signaling Pathways

Based on the activities of related norditerpenoid alkaloids, this compound may interfere with or modulate common signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and metabolism, or inflammatory pathways involving NF-κB.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis Inhibits Norditerpenoid_Alkaloid Norditerpenoid Alkaloids (e.g., this compound) Norditerpenoid_Alkaloid->Akt Potential Modulation

Caption: Potential modulation of the PI3K/Akt signaling pathway by norditerpenoid alkaloids.

Experimental Workflow for Troubleshooting Bioassay Interference

Troubleshooting_Workflow Start Inconsistent or Unexpected Bioassay Results Check_Solubility Assess Compound Solubility in Assay Buffer Start->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Optimize_Solubilization Optimize Solubilization: - Fresh dilutions - Sonication - Adjust vehicle conc. Precipitate_Observed->Optimize_Solubilization Yes No_Precipitate No Precipitate Precipitate_Observed->No_Precipitate No Optimize_Solubilization->Check_Solubility Test_Aggregation Test for Aggregation (e.g., with Triton X-100) No_Precipitate->Test_Aggregation Aggregation_Detected Aggregation Detected? Test_Aggregation->Aggregation_Detected Confirm_PAINS Run Counter-Screens (Unrelated Targets) Aggregation_Detected->Confirm_PAINS No False_Positive Result Likely a False Positive Aggregation_Detected->False_Positive Yes PAINS_Suspected PAINS Suspected? Confirm_PAINS->PAINS_Suspected Optical_Interference Check for Optical Interference (Absorbance/Fluorescence Scan) PAINS_Suspected->Optical_Interference No PAINS_Suspected->False_Positive Yes Interference_Detected Interference Detected? Optical_Interference->Interference_Detected Correct_Data Correct Data for Background Signal Interference_Detected->Correct_Data Yes Valid_Result Result Likely Valid Interference_Detected->Valid_Result No Correct_Data->Valid_Result

Caption: A logical workflow for troubleshooting common sources of interference in bioassays.

References

Technical Support Center: Total Synthesis of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of 14-Dehydrodelcosine has not been extensively reported in peer-reviewed literature. This guide is a predictive resource based on the well-established synthetic challenges and methodologies for structurally related C19-diterpenoid alkaloids, such as delcosine, aconitine (B1665448), and talatisamine. The troubleshooting advice and protocols are adapted from published syntheses of these analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The primary challenges are threefold:

  • Architectural Complexity: Constructing the intricate and sterically congested hexacyclic core, which includes a bicyclo[3.2.1]octane system.

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple contiguous stereocenters. The dense oxygenation pattern further complicates stereocontrol.

  • Functional Group Manipulation: The synthesis requires careful management of a large number of oxygen-containing functional groups, demanding highly selective protection, deprotection, and oxidation/reduction strategies. The introduction of the C14-dehydro (α,β-unsaturated ketone) functionality presents a specific challenge in late-stage synthesis.

Q2: What are the common strategies for constructing the core structure of this compound?

A2: Common strategies often involve:

  • Convergent Approaches: Synthesizing complex fragments of the molecule separately and then coupling them together. This is often more efficient for complex targets.

  • Diels-Alder Cycloadditions: To construct key carbocyclic rings, particularly the bicyclic systems.

  • Radical Cyclizations: Useful for forming sterically hindered carbon-carbon bonds.

  • Rearrangement Reactions: Wagner-Meerwein or pinacol-type rearrangements are often employed to construct the characteristic bridged-ring systems from more easily accessible precursors.

Q3: What analytical techniques are crucial for characterizing intermediates in the synthesis of this compound?

A3: A combination of advanced analytical techniques is essential:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are critical for determining the structure and relative stereochemistry of complex intermediates.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthetic intermediates.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cyclization Step to Form the Bicyclo[3.2.1]octane Core
Question Possible Cause Troubleshooting Steps
My Diels-Alder reaction for the bicyclo[3.2.1]octane core is low yielding. What can I do? 1. Steric Hindrance: The diene or dienophile may be too sterically hindered. 2. Incorrect Lewis Acid: The Lewis acid may not be optimal for activating the dienophile. 3. Unstable Intermediates: The diene or dienophile may be unstable under the reaction conditions.1. Modify the protecting groups on the substrates to be less sterically demanding. 2. Screen a variety of Lewis acids (e.g., SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂) to find the optimal catalyst.[1] 3. If using unstable components like cyclopropene, generate them in situ and use them immediately.[1]
My radical cyclization to form a key ring is failing or giving complex mixtures. 1. Slow Cyclization: The rate of cyclization may be slower than competing side reactions (e.g., reduction of the radical). 2. Incorrect Precursor: The radical precursor may not be correctly positioned for the desired cyclization. 3. Unfavorable Ring Size: Attempting to form a thermodynamically disfavored ring size.1. Adjust the concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., ⁿBu₃SnH). 2. Redesign the substrate to ensure the radical and the acceptor are in close proximity. 3. Consider a different synthetic route that avoids a challenging ring closure. 5- and 6-membered rings are generally favored in radical cyclizations.[2]
Issue 2: Poor Stereoselectivity in Key Transformations
Question Possible Cause Troubleshooting Steps
I am getting a mixture of diastereomers in my key bond-forming reaction. How can I improve selectivity? 1. Lack of Facial Bias: The substrate may lack a strong directing group to control the approach of the reagent. 2. Flexible Transition State: The transition state may be too flexible, allowing for multiple reaction pathways.1. Introduce a bulky protecting group to block one face of the molecule. For example, a bulky bromine substituent has been used to achieve high diastereofacial selectivity in a Diels-Alder reaction.[1][3] 2. Use a chiral catalyst or auxiliary to enforce a specific transition state geometry. 3. Lowering the reaction temperature can often improve stereoselectivity.
My reduction of a ketone is not giving the desired stereoisomer. 1. Reagent Choice: The reducing agent may not be optimal for the desired stereochemical outcome. 2. Substrate Control: The inherent stereoelectronics of the substrate may favor the undesired product.1. Screen a variety of reducing agents (e.g., NaBH₄, L-Selectride, K-Selectride). Bulky reducing agents often favor attack from the less hindered face. 2. If direct reduction is problematic, consider an alternative route, such as a Luche reduction for α,β-unsaturated ketones or using a directing group to guide the hydride delivery.
Issue 3: Difficulty with the Introduction of the C14-Dehydro Moiety
Question Possible Cause Troubleshooting Steps
How can I introduce the C14-dehydro (α,β-unsaturated ketone) functionality without causing decomposition of my advanced intermediate? 1. Harsh Oxidation Conditions: The oxidizing agent may be too harsh, leading to undesired side reactions on the complex molecule. 2. Rearrangement: The conditions for introducing the double bond may promote skeletal rearrangements.1. Explore mild oxidation methods such as the Saegusa-Ito oxidation or selenoxide elimination. 2. Consider a two-step approach: first, introduce a leaving group at the α-position of the ketone (e.g., via bromination or sulfenylation), followed by elimination under mild basic conditions. 3. If all attempts at late-stage introduction fail, a redesign of the synthetic route to carry the α,β-unsaturated ketone functionality from an earlier stage might be necessary.

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Cycloaddition for Bicyclic Core Construction

This protocol is adapted from the synthesis of neofinaconitine and is illustrative of a key strategy for constructing a portion of the aconitine alkaloid core.[1][3]

Reaction: SnCl₄-catalyzed Diels-Alder reaction between a bromide-containing siloxydiene and an azepinone dienophile.

Procedure:

  • To a solution of the azepinone dienophile (1.0 equiv) and 4 Å molecular sieves in CH₃CN at -78 °C, add a solution of the siloxydiene (1.2 equiv) in CH₃CN.

  • Add SnCl₄ (1.1 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x V).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Reactant/Reagent Typical Molar Ratio Purpose
Azepinone Dienophile1.0Dienophile
Siloxydiene1.2Diene
SnCl₄1.1Lewis Acid Catalyst
4 Å Molecular Sieves-Drying Agent
CH₃CN-Solvent
Protocol 2: Radical Cyclization for Ring Formation

This protocol is adapted from the synthesis of (−)-talatisamine and illustrates the formation of a key ring via radical cyclization.

Reaction: ⁿBu₃SnH-mediated radical cyclization of an alkyl bromide onto an alkene.

Procedure:

  • Prepare a solution of the alkyl bromide precursor (1.0 equiv) in degassed benzene.

  • Add ⁿBu₃SnH (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Reactant/Reagent Typical Molar Ratio Purpose
Alkyl Bromide Precursor1.0Radical Precursor
ⁿBu₃SnH1.5Radical Mediator
AIBN0.1Radical Initiator
Benzene-Solvent

Visualizations

Retrosynthesis This compound This compound Advanced Hexacyclic Intermediate Advanced Hexacyclic Intermediate This compound->Advanced Hexacyclic Intermediate Late-stage Oxidation Pentacyclic Core Pentacyclic Core Advanced Hexacyclic Intermediate->Pentacyclic Core Ring Annulation Bicyclic Fragments Bicyclic Fragments Pentacyclic Core->Bicyclic Fragments Fragment Coupling (e.g., Radical Cyclization) Simple Starting Materials Simple Starting Materials Bicyclic Fragments->Simple Starting Materials Key Cycloadditions (e.g., Diels-Alder)

Caption: Hypothetical retrosynthetic analysis of this compound.

Troubleshooting_Yield Start Low Yield in Key Cyclization Step Check_Reaction Reaction Type? Start->Check_Reaction Diels_Alder Diels-Alder Check_Reaction->Diels_Alder Diels-Alder Radical_Cyclization Radical Cyclization Check_Reaction->Radical_Cyclization Radical DA_Cause Possible Cause? Diels_Alder->DA_Cause RC_Cause Possible Cause? Radical_Cyclization->RC_Cause DA_Sol1 Screen Lewis Acids DA_Cause->DA_Sol1 Inefficient Catalysis DA_Sol2 Modify Substrate (Less Steric Bulk) DA_Cause->DA_Sol2 Steric Hindrance DA_Sol3 Change Temperature/ Concentration DA_Cause->DA_Sol3 Poor Kinetics RC_Sol1 Adjust Initiator/ Mediator Ratio RC_Cause->RC_Sol1 Side Reactions RC_Sol2 Change Solvent/ Concentration RC_Cause->RC_Sol2 Slow Cyclization RC_Sol3 Redesign Substrate for Better Proximity RC_Cause->RC_Sol3 Unfavorable Geometry

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Diels_Alder_Workflow step1 Step 1 Combine dienophile and molecular sieves in solvent at low temperature (-78 °C). step2 Step 2 Add diene solution to the mixture. step1->step2 step3 Step 3 Add Lewis acid catalyst (e.g., SnCl₄) dropwise. step2->step3 step4 Step 4 Stir and monitor reaction progress (TLC/LC-MS). step3->step4 step5 Step 5 Quench reaction with saturated aqueous NaHCO₃. step4->step5 step6 Step 6 Perform aqueous workup and extraction. step5->step6 step7 Step 7 Purify by column chromatography. step6->step7

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

References

Technical Support Center: Total Synthesis of 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of 14-Dehydrodelcosine has not been extensively reported in peer-reviewed literature. This guide is a predictive resource based on the well-established synthetic challenges and methodologies for structurally related C19-diterpenoid alkaloids, such as delcosine, aconitine, and talatisamine. The troubleshooting advice and protocols are adapted from published syntheses of these analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The primary challenges are threefold:

  • Architectural Complexity: Constructing the intricate and sterically congested hexacyclic core, which includes a bicyclo[3.2.1]octane system.

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple contiguous stereocenters. The dense oxygenation pattern further complicates stereocontrol.

  • Functional Group Manipulation: The synthesis requires careful management of a large number of oxygen-containing functional groups, demanding highly selective protection, deprotection, and oxidation/reduction strategies. The introduction of the C14-dehydro (α,β-unsaturated ketone) functionality presents a specific challenge in late-stage synthesis.

Q2: What are the common strategies for constructing the core structure of this compound?

A2: Common strategies often involve:

  • Convergent Approaches: Synthesizing complex fragments of the molecule separately and then coupling them together. This is often more efficient for complex targets.

  • Diels-Alder Cycloadditions: To construct key carbocyclic rings, particularly the bicyclic systems.

  • Radical Cyclizations: Useful for forming sterically hindered carbon-carbon bonds.

  • Rearrangement Reactions: Wagner-Meerwein or pinacol-type rearrangements are often employed to construct the characteristic bridged-ring systems from more easily accessible precursors.

Q3: What analytical techniques are crucial for characterizing intermediates in the synthesis of this compound?

A3: A combination of advanced analytical techniques is essential:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are critical for determining the structure and relative stereochemistry of complex intermediates.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthetic intermediates.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cyclization Step to Form the Bicyclo[3.2.1]octane Core
Question Possible Cause Troubleshooting Steps
My Diels-Alder reaction for the bicyclo[3.2.1]octane core is low yielding. What can I do? 1. Steric Hindrance: The diene or dienophile may be too sterically hindered. 2. Incorrect Lewis Acid: The Lewis acid may not be optimal for activating the dienophile. 3. Unstable Intermediates: The diene or dienophile may be unstable under the reaction conditions.1. Modify the protecting groups on the substrates to be less sterically demanding. 2. Screen a variety of Lewis acids (e.g., SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂) to find the optimal catalyst.[1] 3. If using unstable components like cyclopropene, generate them in situ and use them immediately.[1]
My radical cyclization to form a key ring is failing or giving complex mixtures. 1. Slow Cyclization: The rate of cyclization may be slower than competing side reactions (e.g., reduction of the radical). 2. Incorrect Precursor: The radical precursor may not be correctly positioned for the desired cyclization. 3. Unfavorable Ring Size: Attempting to form a thermodynamically disfavored ring size.1. Adjust the concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., ⁿBu₃SnH). 2. Redesign the substrate to ensure the radical and the acceptor are in close proximity. 3. Consider a different synthetic route that avoids a challenging ring closure. 5- and 6-membered rings are generally favored in radical cyclizations.[2]
Issue 2: Poor Stereoselectivity in Key Transformations
Question Possible Cause Troubleshooting Steps
I am getting a mixture of diastereomers in my key bond-forming reaction. How can I improve selectivity? 1. Lack of Facial Bias: The substrate may lack a strong directing group to control the approach of the reagent. 2. Flexible Transition State: The transition state may be too flexible, allowing for multiple reaction pathways.1. Introduce a bulky protecting group to block one face of the molecule. For example, a bulky bromine substituent has been used to achieve high diastereofacial selectivity in a Diels-Alder reaction.[1][3] 2. Use a chiral catalyst or auxiliary to enforce a specific transition state geometry. 3. Lowering the reaction temperature can often improve stereoselectivity.
My reduction of a ketone is not giving the desired stereoisomer. 1. Reagent Choice: The reducing agent may not be optimal for the desired stereochemical outcome. 2. Substrate Control: The inherent stereoelectronics of the substrate may favor the undesired product.1. Screen a variety of reducing agents (e.g., NaBH₄, L-Selectride, K-Selectride). Bulky reducing agents often favor attack from the less hindered face. 2. If direct reduction is problematic, consider an alternative route, such as a Luche reduction for α,β-unsaturated ketones or using a directing group to guide the hydride delivery.
Issue 3: Difficulty with the Introduction of the C14-Dehydro Moiety
Question Possible Cause Troubleshooting Steps
How can I introduce the C14-dehydro (α,β-unsaturated ketone) functionality without causing decomposition of my advanced intermediate? 1. Harsh Oxidation Conditions: The oxidizing agent may be too harsh, leading to undesired side reactions on the complex molecule. 2. Rearrangement: The conditions for introducing the double bond may promote skeletal rearrangements.1. Explore mild oxidation methods such as the Saegusa-Ito oxidation or selenoxide elimination. 2. Consider a two-step approach: first, introduce a leaving group at the α-position of the ketone (e.g., via bromination or sulfenylation), followed by elimination under mild basic conditions. 3. If all attempts at late-stage introduction fail, a redesign of the synthetic route to carry the α,β-unsaturated ketone functionality from an earlier stage might be necessary.

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Cycloaddition for Bicyclic Core Construction

This protocol is adapted from the synthesis of neofinaconitine and is illustrative of a key strategy for constructing a portion of the aconitine alkaloid core.[1][3]

Reaction: SnCl₄-catalyzed Diels-Alder reaction between a bromide-containing siloxydiene and an azepinone dienophile.

Procedure:

  • To a solution of the azepinone dienophile (1.0 equiv) and 4 Å molecular sieves in CH₃CN at -78 °C, add a solution of the siloxydiene (1.2 equiv) in CH₃CN.

  • Add SnCl₄ (1.1 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x V).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Reactant/Reagent Typical Molar Ratio Purpose
Azepinone Dienophile1.0Dienophile
Siloxydiene1.2Diene
SnCl₄1.1Lewis Acid Catalyst
4 Å Molecular Sieves-Drying Agent
CH₃CN-Solvent
Protocol 2: Radical Cyclization for Ring Formation

This protocol is adapted from the synthesis of (−)-talatisamine and illustrates the formation of a key ring via radical cyclization.

Reaction: ⁿBu₃SnH-mediated radical cyclization of an alkyl bromide onto an alkene.

Procedure:

  • Prepare a solution of the alkyl bromide precursor (1.0 equiv) in degassed benzene.

  • Add ⁿBu₃SnH (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Reactant/Reagent Typical Molar Ratio Purpose
Alkyl Bromide Precursor1.0Radical Precursor
ⁿBu₃SnH1.5Radical Mediator
AIBN0.1Radical Initiator
Benzene-Solvent

Visualizations

Retrosynthesis This compound This compound Advanced Hexacyclic Intermediate Advanced Hexacyclic Intermediate This compound->Advanced Hexacyclic Intermediate Late-stage Oxidation Pentacyclic Core Pentacyclic Core Advanced Hexacyclic Intermediate->Pentacyclic Core Ring Annulation Bicyclic Fragments Bicyclic Fragments Pentacyclic Core->Bicyclic Fragments Fragment Coupling (e.g., Radical Cyclization) Simple Starting Materials Simple Starting Materials Bicyclic Fragments->Simple Starting Materials Key Cycloadditions (e.g., Diels-Alder)

Caption: Hypothetical retrosynthetic analysis of this compound.

Troubleshooting_Yield Start Low Yield in Key Cyclization Step Check_Reaction Reaction Type? Start->Check_Reaction Diels_Alder Diels-Alder Check_Reaction->Diels_Alder Diels-Alder Radical_Cyclization Radical Cyclization Check_Reaction->Radical_Cyclization Radical DA_Cause Possible Cause? Diels_Alder->DA_Cause RC_Cause Possible Cause? Radical_Cyclization->RC_Cause DA_Sol1 Screen Lewis Acids DA_Cause->DA_Sol1 Inefficient Catalysis DA_Sol2 Modify Substrate (Less Steric Bulk) DA_Cause->DA_Sol2 Steric Hindrance DA_Sol3 Change Temperature/ Concentration DA_Cause->DA_Sol3 Poor Kinetics RC_Sol1 Adjust Initiator/ Mediator Ratio RC_Cause->RC_Sol1 Side Reactions RC_Sol2 Change Solvent/ Concentration RC_Cause->RC_Sol2 Slow Cyclization RC_Sol3 Redesign Substrate for Better Proximity RC_Cause->RC_Sol3 Unfavorable Geometry

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Diels_Alder_Workflow step1 Step 1 Combine dienophile and molecular sieves in solvent at low temperature (-78 °C). step2 Step 2 Add diene solution to the mixture. step1->step2 step3 Step 3 Add Lewis acid catalyst (e.g., SnCl₄) dropwise. step2->step3 step4 Step 4 Stir and monitor reaction progress (TLC/LC-MS). step3->step4 step5 Step 5 Quench reaction with saturated aqueous NaHCO₃. step4->step5 step6 Step 6 Perform aqueous workup and extraction. step5->step6 step7 Step 7 Purify by column chromatography. step6->step7

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

References

Technical Support Center: Refining Purification Protocols for 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 14-Dehydrodelcosine, a norditerpenoid alkaloid found in plants of the Delphinium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a C19-norditerpenoid alkaloid. It is primarily isolated from various species of the Delphinium (larkspur) genus, which belongs to the Ranunculaceae family. A known source for related alkaloids is Delphinium brunonianum.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include the presence of numerous structurally similar alkaloids in the crude extract, which can co-elute during chromatographic separation. Additionally, the relatively low abundance of the target compound can make isolation difficult. The basic nature of alkaloids also requires specific pH control during extraction and purification to ensure they are in the desired form (free base or salt).

Q3: What are the general steps for the purification of this compound?

A3: A typical purification workflow involves:

  • Extraction: An acid-base extraction is commonly employed to separate the alkaloids from the bulk plant material.

  • Preliminary Chromatography: Macroporous resin or silica (B1680970) gel column chromatography is often used for initial fractionation of the crude alkaloid extract.

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or other high-resolution techniques are used for the final purification of this compound to high purity.

Q4: How can I confirm the presence and purity of this compound in my fractions?

A4: The presence and purity of this compound can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC) with a suitable stain (e.g., Dragendorff's reagent), High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material. 2. Degradation of the alkaloid during extraction. 3. Emulsion formation during liquid-liquid extraction.1. Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet). Ensure the plant material is finely powdered. 2. Avoid high temperatures and prolonged exposure to strong acids or bases. 3. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading.1. For norditerpenoid alkaloids, silica gel or alumina (B75360) are common choices. Consider using a reversed-phase C18 silica gel for more polar alkaloids. 2. Perform a systematic optimization of the solvent system using TLC first. A gradient elution is often more effective than isocratic. 3. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase by weight.
Target Compound Elutes with Impurities in Prep-HPLC 1. Suboptimal column chemistry or particle size. 2. Isocratic elution not providing sufficient resolution. 3. Presence of an impurity with very similar polarity.1. Use a high-resolution preparative column with a smaller particle size. Experiment with different stationary phases (e.g., phenyl-hexyl, cyano). 2. Develop a shallow gradient elution method around the expected retention time of this compound. 3. Consider an alternative purification technique such as High-Speed Counter-Current Chromatography (HSCCC) which separates based on partition coefficient rather than adsorption.
Loss of Compound During Solvent Evaporation 1. Compound is volatile or heat-labile. 2. Adhesion to glassware.1. Use a rotary evaporator at a low temperature and reduced pressure. For very small amounts, a stream of nitrogen gas can be used. 2. Silylate the glassware to reduce active sites for adsorption. Rinse the flask with a small amount of a more polar solvent to recover any adsorbed compound.
Broad or Tailing Peaks in HPLC Analysis 1. Secondary interactions with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups on the silica. 2. Flush the column with a strong solvent or replace it if it's at the end of its lifespan. 3. Adjust the mobile phase pH to ensure the alkaloid is in a consistent protonation state.

Experimental Protocols

Acid-Base Extraction of Total Alkaloids from Delphinium Species

This protocol is adapted from general methods for alkaloid extraction.

  • Maceration: Air-dried and powdered aerial parts of the Delphinium plant material (1 kg) are macerated with 70% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude residue.

  • Acidification: The residue is suspended in 1 L of 2% aqueous hydrochloric acid (HCl) and stirred for 2 hours.

  • Defatting: The acidic solution is then extracted with n-hexane (3 x 1 L) to remove non-polar compounds. The aqueous layer is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

  • Extraction of Free Bases: The alkaline solution is extracted with dichloromethane (B109758) (CH₂Cl₂) (4 x 1 L). The organic layers are combined.

  • Drying and Evaporation: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

Column Chromatography for Fractionation
  • Column Packing: A silica gel (200-300 mesh) column is packed using a slurry method with the initial mobile phase.

  • Sample Loading: The crude alkaloid extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A gradient elution is performed starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient could be:

    • n-Hexane:Ethyl Acetate (gradient from 100:0 to 0:100)

    • Ethyl Acetate:Methanol (gradient from 100:0 to 80:20)

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

Preparative HPLC for Final Purification
  • Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient tailored to the retention time of this compound, for example:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% B

    • 40-45 min: 60% to 20% B

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, combined, and the solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purification of this compound from 1 kg of dried plant material.

Purification Step Total Weight / Volume This compound Concentration (Estimated) Purity (Estimated) Yield (Estimated)
Dried Plant Material1000 g0.05%<0.1%100%
Crude Alkaloid Extract15 g3.3%~2%98%
Silica Gel Fraction1.2 g35%~30%83%
Prep-HPLC Purified350 mg>98%>98%69%

Visualizations

Experimental_Workflow Plant_Material Dried Delphinium Plant Material Extraction 70% Ethanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Combined Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Purity after Prep-HPLC Cause1 Co-eluting Impurity Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 System Contamination Problem->Cause3 Solution1a Optimize HPLC Gradient Cause1->Solution1a Solution1b Change Stationary Phase Cause1->Solution1b Solution1c Use Orthogonal Method (e.g., HSCCC) Cause1->Solution1c Solution2a Check pH Stability Cause2->Solution2a Solution2b Reduce Temperature Cause2->Solution2b Solution3a Flush System and Column Cause3->Solution3a Solution3b Use Fresh Solvents Cause3->Solution3b

Caption: Troubleshooting logic for low purity purification outcomes.

Technical Support Center: Refining Purification Protocols for 14-Dehydrodelcosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 14-Dehydrodelcosine, a norditerpenoid alkaloid found in plants of the Delphinium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a C19-norditerpenoid alkaloid. It is primarily isolated from various species of the Delphinium (larkspur) genus, which belongs to the Ranunculaceae family. A known source for related alkaloids is Delphinium brunonianum.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include the presence of numerous structurally similar alkaloids in the crude extract, which can co-elute during chromatographic separation. Additionally, the relatively low abundance of the target compound can make isolation difficult. The basic nature of alkaloids also requires specific pH control during extraction and purification to ensure they are in the desired form (free base or salt).

Q3: What are the general steps for the purification of this compound?

A3: A typical purification workflow involves:

  • Extraction: An acid-base extraction is commonly employed to separate the alkaloids from the bulk plant material.

  • Preliminary Chromatography: Macroporous resin or silica gel column chromatography is often used for initial fractionation of the crude alkaloid extract.

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or other high-resolution techniques are used for the final purification of this compound to high purity.

Q4: How can I confirm the presence and purity of this compound in my fractions?

A4: The presence and purity of this compound can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC) with a suitable stain (e.g., Dragendorff's reagent), High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material. 2. Degradation of the alkaloid during extraction. 3. Emulsion formation during liquid-liquid extraction.1. Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet). Ensure the plant material is finely powdered. 2. Avoid high temperatures and prolonged exposure to strong acids or bases. 3. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading.1. For norditerpenoid alkaloids, silica gel or alumina are common choices. Consider using a reversed-phase C18 silica gel for more polar alkaloids. 2. Perform a systematic optimization of the solvent system using TLC first. A gradient elution is often more effective than isocratic. 3. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase by weight.
Target Compound Elutes with Impurities in Prep-HPLC 1. Suboptimal column chemistry or particle size. 2. Isocratic elution not providing sufficient resolution. 3. Presence of an impurity with very similar polarity.1. Use a high-resolution preparative column with a smaller particle size. Experiment with different stationary phases (e.g., phenyl-hexyl, cyano). 2. Develop a shallow gradient elution method around the expected retention time of this compound. 3. Consider an alternative purification technique such as High-Speed Counter-Current Chromatography (HSCCC) which separates based on partition coefficient rather than adsorption.
Loss of Compound During Solvent Evaporation 1. Compound is volatile or heat-labile. 2. Adhesion to glassware.1. Use a rotary evaporator at a low temperature and reduced pressure. For very small amounts, a stream of nitrogen gas can be used. 2. Silylate the glassware to reduce active sites for adsorption. Rinse the flask with a small amount of a more polar solvent to recover any adsorbed compound.
Broad or Tailing Peaks in HPLC Analysis 1. Secondary interactions with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica. 2. Flush the column with a strong solvent or replace it if it's at the end of its lifespan. 3. Adjust the mobile phase pH to ensure the alkaloid is in a consistent protonation state.

Experimental Protocols

Acid-Base Extraction of Total Alkaloids from Delphinium Species

This protocol is adapted from general methods for alkaloid extraction.

  • Maceration: Air-dried and powdered aerial parts of the Delphinium plant material (1 kg) are macerated with 70% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude residue.

  • Acidification: The residue is suspended in 1 L of 2% aqueous hydrochloric acid (HCl) and stirred for 2 hours.

  • Defatting: The acidic solution is then extracted with n-hexane (3 x 1 L) to remove non-polar compounds. The aqueous layer is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with a 25% ammonium hydroxide solution.

  • Extraction of Free Bases: The alkaline solution is extracted with dichloromethane (CH₂Cl₂) (4 x 1 L). The organic layers are combined.

  • Drying and Evaporation: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

Column Chromatography for Fractionation
  • Column Packing: A silica gel (200-300 mesh) column is packed using a slurry method with the initial mobile phase.

  • Sample Loading: The crude alkaloid extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A gradient elution is performed starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient could be:

    • n-Hexane:Ethyl Acetate (gradient from 100:0 to 0:100)

    • Ethyl Acetate:Methanol (gradient from 100:0 to 80:20)

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

Preparative HPLC for Final Purification
  • Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient tailored to the retention time of this compound, for example:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% B

    • 40-45 min: 60% to 20% B

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, combined, and the solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purification of this compound from 1 kg of dried plant material.

Purification Step Total Weight / Volume This compound Concentration (Estimated) Purity (Estimated) Yield (Estimated)
Dried Plant Material1000 g0.05%<0.1%100%
Crude Alkaloid Extract15 g3.3%~2%98%
Silica Gel Fraction1.2 g35%~30%83%
Prep-HPLC Purified350 mg>98%>98%69%

Visualizations

Experimental_Workflow Plant_Material Dried Delphinium Plant Material Extraction 70% Ethanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Combined Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Purity after Prep-HPLC Cause1 Co-eluting Impurity Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 System Contamination Problem->Cause3 Solution1a Optimize HPLC Gradient Cause1->Solution1a Solution1b Change Stationary Phase Cause1->Solution1b Solution1c Use Orthogonal Method (e.g., HSCCC) Cause1->Solution1c Solution2a Check pH Stability Cause2->Solution2a Solution2b Reduce Temperature Cause2->Solution2b Solution3a Flush System and Column Cause3->Solution3a Solution3b Use Fresh Solvents Cause3->Solution3b

Caption: Troubleshooting logic for low purity purification outcomes.

addressing batch-to-batch variability of 14-Dehydrodelcosine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Dehydrodelcosine extracts. Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

A1: this compound is a norditerpenoid alkaloid. It is primarily isolated from plants belonging to the Delphinium genus (larkspur), which is part of the Ranunculaceae family. It is investigated for its potential bioactivities, including analgesic and anti-inflammatory effects.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The main contributing factors include:

  • Raw Material Variation: Differences in the genetic makeup of the Delphinium species, geographical sourcing, climate, and harvest time can significantly alter the concentration of this compound and other related alkaloids.

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can impact the yield and purity of the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Storage Conditions: Improper storage can lead to the degradation of this compound.

Q3: What are the potential biological activities of this compound?

A3: Preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties. This is thought to be due to its potential modulation of key inflammatory pathways.

Q4: How can I assess the purity of my this compound extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard method for assessing the purity of this compound extracts. For more detailed structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide

Batch-to-batch variability can manifest as inconsistent yields, purity levels, or biological activity. The following table provides guidance on common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Raw Material: Plant material may have a naturally low concentration of the target alkaloid due to genetic or environmental factors. 2. Inefficient Extraction: The solvent system, temperature, or extraction time may not be optimal for this compound. 3. Degradation during Processing: The compound may be sensitive to heat or pH changes during extraction and concentration.1. Source and Authenticate Raw Material: Obtain plant material from a reputable supplier with clear documentation of species and origin. Consider pre-screening of raw material batches. 2. Optimize Extraction Protocol: Experiment with different solvent systems (e.g., methanol (B129727), ethanol, or mixtures with water) and extraction parameters. Refer to the detailed experimental protocols below. 3. Control Processing Conditions: Use lower temperatures for solvent evaporation (e.g., rotary evaporator under vacuum). Monitor and control the pH of the extraction medium.
Inconsistent Purity Between Batches 1. Variable Raw Material Composition: The profile of co-extracted compounds can change between plant batches. 2. Inconsistent Extraction Selectivity: Minor changes in the extraction process can alter the amount and type of impurities extracted. 3. Inadequate Purification: The purification method may not be robust enough to handle variations in the crude extract.1. Standardize Raw Material: If possible, use raw material from a single, well-characterized source. 2. Standardize Extraction Protocol: Ensure all extraction parameters (solvent ratios, temperature, time) are precisely controlled and documented for each batch. 3. Refine Purification Strategy: Implement a multi-step purification process, such as a combination of liquid-liquid extraction and column chromatography. Monitor fractions using TLC or HPLC.
Variable Biological Activity 1. Inconsistent Concentration of this compound: The primary cause of variable activity is often fluctuating levels of the active compound. 2. Presence of Synergistic or Antagonistic Compounds: Other co-extracted alkaloids or compounds may influence the overall biological effect. 3. Degradation of this compound: The active compound may have degraded, leading to reduced efficacy.1. Quantify this compound: Use a validated HPLC method to determine the exact concentration of this compound in each batch and normalize doses for biological assays accordingly. 2. Characterize the Extract Profile: Use techniques like LC-MS to create a chemical fingerprint of each batch to identify other major components that might contribute to the observed activity. 3. Assess Stability: Perform stability studies on your extracts to understand degradation patterns under your storage conditions.

Quantitative Data Summary

The yield and purity of this compound can vary significantly based on the factors mentioned above. The following table provides a general overview of expected ranges based on literature, but it is crucial to establish your own internal benchmarks.

Parameter Typical Range Method of Analysis
Yield of Crude Extract from Delphinium spp. 1 - 5% (w/w)Gravimetric
Purity of this compound in Crude Extract 5 - 20%HPLC-UV
Purity of this compound after Purification > 95%HPLC-UV

Experimental Protocols

Extraction and Isolation of this compound

This protocol provides a general procedure for the extraction and isolation of this compound from Delphinium plant material. Optimization may be required depending on the specific plant species and desired scale.

Materials:

  • Dried and powdered Delphinium spp. plant material

  • Methanol (MeOH)

  • 2% Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., gradients of chloroform (B151607) and methanol)

Procedure:

  • Maceration: Soak the powdered plant material in methanol at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% H₂SO₄.

    • Wash the acidic solution with CH₂Cl₂ to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with NH₄OH.

    • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Drying and Concentration: Combine the CH₂Cl₂ extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alkaloid fraction.

  • Column Chromatography:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Purification: Combine the fractions rich in this compound and recrystallize from a suitable solvent system (e.g., methanol/acetone) to obtain the pure compound.

Stability-Indicating HPLC-UV Method for Quantification

This method can be used to quantify this compound in extracts and to assess its stability.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). For example:

    • 0-20 min: 20-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: 80-20% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Study: To establish the stability-indicating nature of the method, subject a solution of this compound to stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent this compound peak.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Analysis plant Delphinium spp. (Powdered) maceration Methanol Maceration plant->maceration concentration1 Concentration maceration->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Concentration acid_base->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis recrystallization Recrystallization fraction_analysis->recrystallization pure_compound Pure this compound recrystallization->pure_compound qc_analysis QC Analysis (HPLC, LC-MS) pure_compound->qc_analysis

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Batch-to-Batch Variability Observed issue_type Identify Primary Issue start->issue_type low_yield Low Yield issue_type->low_yield Yield inconsistent_purity Inconsistent Purity issue_type->inconsistent_purity Purity variable_activity Variable Activity issue_type->variable_activity Activity cause_yield Check Raw Material & Extraction Efficiency low_yield->cause_yield cause_purity Review Extraction Protocol & Purification inconsistent_purity->cause_purity cause_activity Quantify Active & Profile Extract variable_activity->cause_activity solution_yield Optimize Extraction & Source Material cause_yield->solution_yield solution_purity Standardize Protocol & Refine Purification cause_purity->solution_purity solution_activity Normalize Dose & Assess Stability cause_activity->solution_activity

Caption: A decision tree for troubleshooting batch-to-batch variability.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates to nucleus gene_transcription Gene Transcription NFkB_nucleus->gene_transcription COX2 COX-2 gene_transcription->COX2 iNOS iNOS gene_transcription->iNOS cytokines Cytokines (TNF-α, IL-6) gene_transcription->cytokines dehydrodelcosine This compound dehydrodelcosine->IKK Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

addressing batch-to-batch variability of 14-Dehydrodelcosine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Dehydrodelcosine extracts. Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

A1: this compound is a norditerpenoid alkaloid. It is primarily isolated from plants belonging to the Delphinium genus (larkspur), which is part of the Ranunculaceae family. It is investigated for its potential bioactivities, including analgesic and anti-inflammatory effects.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in herbal extracts like those containing this compound is a common challenge. The main contributing factors include:

  • Raw Material Variation: Differences in the genetic makeup of the Delphinium species, geographical sourcing, climate, and harvest time can significantly alter the concentration of this compound and other related alkaloids.

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can impact the yield and purity of the final extract.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Storage Conditions: Improper storage can lead to the degradation of this compound.

Q3: What are the potential biological activities of this compound?

A3: Preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties. This is thought to be due to its potential modulation of key inflammatory pathways.

Q4: How can I assess the purity of my this compound extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard method for assessing the purity of this compound extracts. For more detailed structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide

Batch-to-batch variability can manifest as inconsistent yields, purity levels, or biological activity. The following table provides guidance on common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Raw Material: Plant material may have a naturally low concentration of the target alkaloid due to genetic or environmental factors. 2. Inefficient Extraction: The solvent system, temperature, or extraction time may not be optimal for this compound. 3. Degradation during Processing: The compound may be sensitive to heat or pH changes during extraction and concentration.1. Source and Authenticate Raw Material: Obtain plant material from a reputable supplier with clear documentation of species and origin. Consider pre-screening of raw material batches. 2. Optimize Extraction Protocol: Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with water) and extraction parameters. Refer to the detailed experimental protocols below. 3. Control Processing Conditions: Use lower temperatures for solvent evaporation (e.g., rotary evaporator under vacuum). Monitor and control the pH of the extraction medium.
Inconsistent Purity Between Batches 1. Variable Raw Material Composition: The profile of co-extracted compounds can change between plant batches. 2. Inconsistent Extraction Selectivity: Minor changes in the extraction process can alter the amount and type of impurities extracted. 3. Inadequate Purification: The purification method may not be robust enough to handle variations in the crude extract.1. Standardize Raw Material: If possible, use raw material from a single, well-characterized source. 2. Standardize Extraction Protocol: Ensure all extraction parameters (solvent ratios, temperature, time) are precisely controlled and documented for each batch. 3. Refine Purification Strategy: Implement a multi-step purification process, such as a combination of liquid-liquid extraction and column chromatography. Monitor fractions using TLC or HPLC.
Variable Biological Activity 1. Inconsistent Concentration of this compound: The primary cause of variable activity is often fluctuating levels of the active compound. 2. Presence of Synergistic or Antagonistic Compounds: Other co-extracted alkaloids or compounds may influence the overall biological effect. 3. Degradation of this compound: The active compound may have degraded, leading to reduced efficacy.1. Quantify this compound: Use a validated HPLC method to determine the exact concentration of this compound in each batch and normalize doses for biological assays accordingly. 2. Characterize the Extract Profile: Use techniques like LC-MS to create a chemical fingerprint of each batch to identify other major components that might contribute to the observed activity. 3. Assess Stability: Perform stability studies on your extracts to understand degradation patterns under your storage conditions.

Quantitative Data Summary

The yield and purity of this compound can vary significantly based on the factors mentioned above. The following table provides a general overview of expected ranges based on literature, but it is crucial to establish your own internal benchmarks.

Parameter Typical Range Method of Analysis
Yield of Crude Extract from Delphinium spp. 1 - 5% (w/w)Gravimetric
Purity of this compound in Crude Extract 5 - 20%HPLC-UV
Purity of this compound after Purification > 95%HPLC-UV

Experimental Protocols

Extraction and Isolation of this compound

This protocol provides a general procedure for the extraction and isolation of this compound from Delphinium plant material. Optimization may be required depending on the specific plant species and desired scale.

Materials:

  • Dried and powdered Delphinium spp. plant material

  • Methanol (MeOH)

  • 2% Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., gradients of chloroform and methanol)

Procedure:

  • Maceration: Soak the powdered plant material in methanol at room temperature for 48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% H₂SO₄.

    • Wash the acidic solution with CH₂Cl₂ to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with NH₄OH.

    • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Drying and Concentration: Combine the CH₂Cl₂ extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alkaloid fraction.

  • Column Chromatography:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Purification: Combine the fractions rich in this compound and recrystallize from a suitable solvent system (e.g., methanol/acetone) to obtain the pure compound.

Stability-Indicating HPLC-UV Method for Quantification

This method can be used to quantify this compound in extracts and to assess its stability.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example:

    • 0-20 min: 20-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: 80-20% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Study: To establish the stability-indicating nature of the method, subject a solution of this compound to stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent this compound peak.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Analysis plant Delphinium spp. (Powdered) maceration Methanol Maceration plant->maceration concentration1 Concentration maceration->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Concentration acid_base->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis recrystallization Recrystallization fraction_analysis->recrystallization pure_compound Pure this compound recrystallization->pure_compound qc_analysis QC Analysis (HPLC, LC-MS) pure_compound->qc_analysis

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Batch-to-Batch Variability Observed issue_type Identify Primary Issue start->issue_type low_yield Low Yield issue_type->low_yield Yield inconsistent_purity Inconsistent Purity issue_type->inconsistent_purity Purity variable_activity Variable Activity issue_type->variable_activity Activity cause_yield Check Raw Material & Extraction Efficiency low_yield->cause_yield cause_purity Review Extraction Protocol & Purification inconsistent_purity->cause_purity cause_activity Quantify Active & Profile Extract variable_activity->cause_activity solution_yield Optimize Extraction & Source Material cause_yield->solution_yield solution_purity Standardize Protocol & Refine Purification cause_purity->solution_purity solution_activity Normalize Dose & Assess Stability cause_activity->solution_activity

Caption: A decision tree for troubleshooting batch-to-batch variability.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Pro-inflammatory Response stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates to nucleus gene_transcription Gene Transcription NFkB_nucleus->gene_transcription COX2 COX-2 gene_transcription->COX2 iNOS iNOS gene_transcription->iNOS cytokines Cytokines (TNF-α, IL-6) gene_transcription->cytokines dehydrodelcosine This compound dehydrodelcosine->IKK Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

Technical Support Center: Enhancing the Bioavailability of 14-Dehydrodelcosine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the C20-diterpenoid alkaloid, 14-Dehydrodelcosine. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a norditerpenoid alkaloid found in plants of the Delphinium species.[1] Diterpenoid alkaloids are known for a wide range of biological activities, and compounds structurally similar to this compound have been investigated for their analgesic, anti-inflammatory, and neuropharmacological effects.[2][3]

Q2: What are the main challenges in conducting in vivo studies with this compound?

A2: Like many other diterpenoid alkaloids, this compound is a lipophilic compound with poor water solubility. This characteristic significantly hinders its oral absorption, leading to low and variable bioavailability, which can complicate the interpretation of in vivo study results.[4]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble alkaloids like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized into:

  • Physical Modifications: Techniques such as solid dispersions and nanosuspensions aim to increase the surface area and dissolution rate of the drug.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5][6]

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound in animal models.

  • Question: We are observing highly variable and generally low plasma levels of this compound in our rat pharmacokinetic studies. What could be the cause and how can we address this?

  • Answer: Low and inconsistent plasma concentrations are common challenges for poorly soluble compounds. The primary reasons could be poor dissolution of the compound in the gastrointestinal fluids and/or significant first-pass metabolism.[4][7]

    Troubleshooting Steps:

    • Verify Compound Stability: Ensure that this compound is stable in the formulation vehicle and under the physiological conditions of the GI tract. Degradation can lead to lower than expected plasma levels.

    • Optimize Formulation: The most likely cause is the formulation's inability to facilitate adequate absorption. Consider implementing one of the following bioavailability enhancement strategies:

      • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.

      • Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.

      • Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation can help to solubilize the lipophilic this compound in the gut and facilitate its absorption.[5][6][8]

    • Control for Food Effects: The presence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of your animals to ensure consistency across study groups.[9]

Issue: Difficulty in preparing a stable and effective formulation.

  • Question: We are struggling to create a homogenous and stable formulation of this compound for oral gavage. What are some key considerations?

  • Answer: The physicochemical properties of this compound make simple aqueous suspensions unsuitable. It is crucial to select appropriate excipients to prepare a stable and effective formulation.

    Troubleshooting Steps:

    • Excipient Solubility Screening: Before preparing a complex formulation, screen the solubility of this compound in a range of pharmaceutically acceptable oils, surfactants, and co-solvents. This will help in selecting the most suitable components for your formulation.[10]

    • Phase Diagrams for SEDDS: If you are developing a SEDDS formulation, constructing a ternary phase diagram with the chosen oil, surfactant, and co-surfactant can help identify the optimal ratios for forming a stable microemulsion upon dilution.

    • Carrier Selection for Solid Dispersions: For solid dispersions, the choice of a hydrophilic carrier is critical. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[11][12] The selection should be based on the miscibility of this compound with the carrier.

Quantitative Data: Pharmacokinetic Parameters of Diterpenoid Alkaloids

AlkaloidDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
Enmein300 (oral, extract)135.3 ± 28.70.5345.2 ± 65.42.8[13]
Epinodosin300 (oral, extract)89.6 ± 15.20.7254.8 ± 43.13.1[13]
Isodocarpin300 (oral, extract)45.7 ± 9.81.2187.6 ± 35.94.5[13]
Oxypeucedanin20 (oral)45.3 ± 10.23.38325.6 ± 78.42.94[14]
Lycopodine10 (oral, extract)112.5 ± 21.41.58465.3 ± 87.22.24[15]
Coptisine100 (oral, extract)8.5 ± 2.10.515.4 ± 3.93.5[16]
Berberine100 (oral, extract)4.2 ± 1.11.012.8 ± 3.54.2[16]

Experimental Protocols

1. Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound at a molecular level within a hydrophilic carrier matrix to enhance its dissolution rate.[12][17]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Methanol (B129727) (analytical grade)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Prepare a physical mixture of this compound and PVP K30 in a 1:4 weight ratio.

    • Dissolve the mixture in a minimal amount of methanol in a round-bottom flask by gentle vortexing until a clear solution is obtained.

    • Evaporate the methanol using a rotary evaporator at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently scraped, pulverized, and sieved for use in in vivo studies.

2. Formulation of a this compound Nanosuspension via Antisolvent Precipitation

This protocol describes the preparation of a nanosuspension to increase the surface area and dissolution velocity of this compound.[18][19]

  • Materials:

    • This compound

    • Ethanol (B145695) (solvent)

    • Purified water (antisolvent)

    • Poloxamer 188 (stabilizer)

    • High-speed homogenizer or probe sonicator

  • Procedure:

    • Dissolve this compound in ethanol to prepare the organic phase.

    • Dissolve Poloxamer 188 in purified water to prepare the aqueous antisolvent phase.

    • Rapidly inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or sonication.

    • Continue homogenization/sonication for 15-30 minutes to ensure the formation of a stable nanosuspension.

    • The resulting nanosuspension can be characterized for particle size, polydispersity index (PDI), and zeta potential before in vivo administration.

3. Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

A SEDDS formulation can improve the absorption of this compound by presenting it in a solubilized form within fine oil droplets.[5][10]

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for the chosen excipients.

    • Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the predetermined optimal ratio.

    • Add this compound to the excipient mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.

    • The formulation should be clear and transparent. Its self-emulsifying properties can be assessed by adding it to water and observing the formation of a stable nano- or microemulsion.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis formulation Prepare this compound Formulation (e.g., SEDDS) dosing Oral Administration to Rats formulation->dosing Dose Administration sampling Serial Blood Sampling dosing->sampling Time Points processing Plasma Sample Processing sampling->processing Sample Collection lcms LC-MS/MS Analysis processing->lcms Quantification pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) lcms->pk_calc Concentration Data

In vivo experimental workflow for assessing the bioavailability of a this compound formulation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS receptor TLR4 stimulus->receptor ikb IκBα receptor->ikb activates IKK nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines alkaloid Diterpenoid Alkaloids (e.g., this compound) alkaloid->ikb inhibits degradation

References

Technical Support Center: Enhancing the Bioavailability of 14-Dehydrodelcosine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the C20-diterpenoid alkaloid, 14-Dehydrodelcosine. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a norditerpenoid alkaloid found in plants of the Delphinium species.[1] Diterpenoid alkaloids are known for a wide range of biological activities, and compounds structurally similar to this compound have been investigated for their analgesic, anti-inflammatory, and neuropharmacological effects.[2][3]

Q2: What are the main challenges in conducting in vivo studies with this compound?

A2: Like many other diterpenoid alkaloids, this compound is a lipophilic compound with poor water solubility. This characteristic significantly hinders its oral absorption, leading to low and variable bioavailability, which can complicate the interpretation of in vivo study results.[4]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble alkaloids like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized into:

  • Physical Modifications: Techniques such as solid dispersions and nanosuspensions aim to increase the surface area and dissolution rate of the drug.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5][6]

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound in animal models.

  • Question: We are observing highly variable and generally low plasma levels of this compound in our rat pharmacokinetic studies. What could be the cause and how can we address this?

  • Answer: Low and inconsistent plasma concentrations are common challenges for poorly soluble compounds. The primary reasons could be poor dissolution of the compound in the gastrointestinal fluids and/or significant first-pass metabolism.[4][7]

    Troubleshooting Steps:

    • Verify Compound Stability: Ensure that this compound is stable in the formulation vehicle and under the physiological conditions of the GI tract. Degradation can lead to lower than expected plasma levels.

    • Optimize Formulation: The most likely cause is the formulation's inability to facilitate adequate absorption. Consider implementing one of the following bioavailability enhancement strategies:

      • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.

      • Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.

      • Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation can help to solubilize the lipophilic this compound in the gut and facilitate its absorption.[5][6][8]

    • Control for Food Effects: The presence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of your animals to ensure consistency across study groups.[9]

Issue: Difficulty in preparing a stable and effective formulation.

  • Question: We are struggling to create a homogenous and stable formulation of this compound for oral gavage. What are some key considerations?

  • Answer: The physicochemical properties of this compound make simple aqueous suspensions unsuitable. It is crucial to select appropriate excipients to prepare a stable and effective formulation.

    Troubleshooting Steps:

    • Excipient Solubility Screening: Before preparing a complex formulation, screen the solubility of this compound in a range of pharmaceutically acceptable oils, surfactants, and co-solvents. This will help in selecting the most suitable components for your formulation.[10]

    • Phase Diagrams for SEDDS: If you are developing a SEDDS formulation, constructing a ternary phase diagram with the chosen oil, surfactant, and co-surfactant can help identify the optimal ratios for forming a stable microemulsion upon dilution.

    • Carrier Selection for Solid Dispersions: For solid dispersions, the choice of a hydrophilic carrier is critical. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[11][12] The selection should be based on the miscibility of this compound with the carrier.

Quantitative Data: Pharmacokinetic Parameters of Diterpenoid Alkaloids

AlkaloidDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
Enmein300 (oral, extract)135.3 ± 28.70.5345.2 ± 65.42.8[13]
Epinodosin300 (oral, extract)89.6 ± 15.20.7254.8 ± 43.13.1[13]
Isodocarpin300 (oral, extract)45.7 ± 9.81.2187.6 ± 35.94.5[13]
Oxypeucedanin20 (oral)45.3 ± 10.23.38325.6 ± 78.42.94[14]
Lycopodine10 (oral, extract)112.5 ± 21.41.58465.3 ± 87.22.24[15]
Coptisine100 (oral, extract)8.5 ± 2.10.515.4 ± 3.93.5[16]
Berberine100 (oral, extract)4.2 ± 1.11.012.8 ± 3.54.2[16]

Experimental Protocols

1. Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound at a molecular level within a hydrophilic carrier matrix to enhance its dissolution rate.[12][17]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Methanol (analytical grade)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Prepare a physical mixture of this compound and PVP K30 in a 1:4 weight ratio.

    • Dissolve the mixture in a minimal amount of methanol in a round-bottom flask by gentle vortexing until a clear solution is obtained.

    • Evaporate the methanol using a rotary evaporator at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently scraped, pulverized, and sieved for use in in vivo studies.

2. Formulation of a this compound Nanosuspension via Antisolvent Precipitation

This protocol describes the preparation of a nanosuspension to increase the surface area and dissolution velocity of this compound.[18][19]

  • Materials:

    • This compound

    • Ethanol (solvent)

    • Purified water (antisolvent)

    • Poloxamer 188 (stabilizer)

    • High-speed homogenizer or probe sonicator

  • Procedure:

    • Dissolve this compound in ethanol to prepare the organic phase.

    • Dissolve Poloxamer 188 in purified water to prepare the aqueous antisolvent phase.

    • Rapidly inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or sonication.

    • Continue homogenization/sonication for 15-30 minutes to ensure the formation of a stable nanosuspension.

    • The resulting nanosuspension can be characterized for particle size, polydispersity index (PDI), and zeta potential before in vivo administration.

3. Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

A SEDDS formulation can improve the absorption of this compound by presenting it in a solubilized form within fine oil droplets.[5][10]

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for the chosen excipients.

    • Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the predetermined optimal ratio.

    • Add this compound to the excipient mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.

    • The formulation should be clear and transparent. Its self-emulsifying properties can be assessed by adding it to water and observing the formation of a stable nano- or microemulsion.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis formulation Prepare this compound Formulation (e.g., SEDDS) dosing Oral Administration to Rats formulation->dosing Dose Administration sampling Serial Blood Sampling dosing->sampling Time Points processing Plasma Sample Processing sampling->processing Sample Collection lcms LC-MS/MS Analysis processing->lcms Quantification pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) lcms->pk_calc Concentration Data

In vivo experimental workflow for assessing the bioavailability of a this compound formulation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS receptor TLR4 stimulus->receptor ikb IκBα receptor->ikb activates IKK nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines alkaloid Diterpenoid Alkaloids (e.g., this compound) alkaloid->ikb inhibits degradation

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of 14-Dehydrodelcosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory activity of 14-Dehydrodelcosine, a diterpenoid alkaloid, against the well-established corticosteroid, dexamethasone (B1670325). This analysis is based on available experimental data on their effects on key inflammatory pathways and mediators.

Executive Summary

Inflammation is a complex biological response crucial for host defense. However, its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a natural compound, has emerged as a potential candidate. This guide synthesizes experimental findings to objectively compare its anti-inflammatory activity with dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice. The comparison focuses on their mechanisms of action, particularly the inhibition of the NF-κB signaling pathway, and their effects on the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Its activation and translocation to the nucleus are critical steps in initiating and amplifying inflammation. Both this compound and dexamethasone have been shown to exert their anti-inflammatory effects by modulating this pathway.

This compound has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB. By preventing p65 from entering the nucleus, this compound effectively blocks the transcription of NF-κB target genes, thereby dampening the inflammatory cascade.

Dexamethasone , a potent glucocorticoid, also inhibits the NF-κB pathway. Its mechanism is multifaceted and includes the induction of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, and direct interaction with NF-κB components, preventing their transcriptional activity.[1][2]

NF-κB Signaling Pathway Inhibition Inhibition of the NF-κB Signaling Pathway cluster_compounds Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes induces Dehydrodelcosine This compound Dehydrodelcosine->NFkB_nucleus inhibits translocation Dexamethasone Dexamethasone Dexamethasone->NFkB_nucleus inhibits translocation (multiple mechanisms)

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory points of this compound and Dexamethasone.

Comparative Efficacy: Inhibition of Inflammatory Mediators

To provide a quantitative comparison, the following table summarizes the available data on the inhibitory concentrations (IC50) of this compound and dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that direct comparative studies with this compound are limited, and the data for this compound is still emerging.

Inflammatory MediatorThis compound (IC50)Dexamethasone (IC50)Key Findings & References
Nitric Oxide (NO) Production Data not available~34.60 µg/mLDexamethasone inhibits NO production in a dose-dependent manner.[3][4] The inhibitory potential of this compound on NO production requires further investigation.
TNF-α Production Data not availableSignificant inhibition at 1µM and 10µMDexamethasone significantly suppresses LPS-induced TNF-α secretion.[5][6] Quantitative data for this compound is needed for a direct comparison.
IL-6 Production Data not availableInhibition from 10⁻⁹ M to 10⁻⁶ MDexamethasone effectively inhibits IL-6 production at the transcriptional level.[7] The effect of this compound on IL-6 remains to be quantified.
IL-1β Production Data not availableDose-dependent inhibition of mRNA expressionDexamethasone blocks LPS-induced IL-1β gene expression.[1][8] The impact of this compound on IL-1β production is yet to be determined.

Experimental Protocols

To ensure the reproducibility and transparency of the cited findings, this section details the methodologies for key experiments used to evaluate the anti-inflammatory activity of these compounds.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the concentration of secreted inflammatory mediators (NO, TNF-α, IL-6, IL-1β) using specific assays.

LPS_Inflammation_Workflow Workflow for In Vitro LPS-Induced Inflammation Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound or Dexamethasone Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Assay Measure inflammatory mediators (NO, TNF-α, IL-6, IL-1β) Collect->Assay

Figure 2. General experimental workflow for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop color.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Quantification: Calculate the cytokine concentration based on the standard curve.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound and/or LPS as described previously.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent solution (e.g., 0.1% Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NF-κB p65.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The co-localization of the p65 signal (e.g., green fluorescence) with the nuclear signal (e.g., blue fluorescence) indicates nuclear translocation.

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While dexamethasone remains a potent and well-characterized anti-inflammatory agent with a broader inhibitory profile, this compound represents a promising natural compound for further investigation.

To establish a more definitive comparison, future research should focus on generating robust quantitative data, including IC50 values, for this compound's effects on a wider range of inflammatory mediators. Head-to-head comparative studies with dexamethasone under standardized experimental conditions are crucial to accurately assess its relative potency and potential as a novel anti-inflammatory therapeutic. Further in vivo studies are also warranted to validate these in vitro findings and to evaluate the safety and efficacy of this compound in preclinical models of inflammatory diseases.

References

Unveiling the Anti-Inflammatory Potential of 14-Dehydrodelcosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory activity of 14-Dehydrodelcosine, a diterpenoid alkaloid, against the well-established corticosteroid, dexamethasone. This analysis is based on available experimental data on their effects on key inflammatory pathways and mediators.

Executive Summary

Inflammation is a complex biological response crucial for host defense. However, its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a natural compound, has emerged as a potential candidate. This guide synthesizes experimental findings to objectively compare its anti-inflammatory activity with dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice. The comparison focuses on their mechanisms of action, particularly the inhibition of the NF-κB signaling pathway, and their effects on the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Its activation and translocation to the nucleus are critical steps in initiating and amplifying inflammation. Both this compound and dexamethasone have been shown to exert their anti-inflammatory effects by modulating this pathway.

This compound has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB. By preventing p65 from entering the nucleus, this compound effectively blocks the transcription of NF-κB target genes, thereby dampening the inflammatory cascade.

Dexamethasone , a potent glucocorticoid, also inhibits the NF-κB pathway. Its mechanism is multifaceted and includes the induction of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, and direct interaction with NF-κB components, preventing their transcriptional activity.[1][2]

NF-κB Signaling Pathway Inhibition Inhibition of the NF-κB Signaling Pathway cluster_compounds Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes induces Dehydrodelcosine This compound Dehydrodelcosine->NFkB_nucleus inhibits translocation Dexamethasone Dexamethasone Dexamethasone->NFkB_nucleus inhibits translocation (multiple mechanisms)

Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory points of this compound and Dexamethasone.

Comparative Efficacy: Inhibition of Inflammatory Mediators

To provide a quantitative comparison, the following table summarizes the available data on the inhibitory concentrations (IC50) of this compound and dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that direct comparative studies with this compound are limited, and the data for this compound is still emerging.

Inflammatory MediatorThis compound (IC50)Dexamethasone (IC50)Key Findings & References
Nitric Oxide (NO) Production Data not available~34.60 µg/mLDexamethasone inhibits NO production in a dose-dependent manner.[3][4] The inhibitory potential of this compound on NO production requires further investigation.
TNF-α Production Data not availableSignificant inhibition at 1µM and 10µMDexamethasone significantly suppresses LPS-induced TNF-α secretion.[5][6] Quantitative data for this compound is needed for a direct comparison.
IL-6 Production Data not availableInhibition from 10⁻⁹ M to 10⁻⁶ MDexamethasone effectively inhibits IL-6 production at the transcriptional level.[7] The effect of this compound on IL-6 remains to be quantified.
IL-1β Production Data not availableDose-dependent inhibition of mRNA expressionDexamethasone blocks LPS-induced IL-1β gene expression.[1][8] The impact of this compound on IL-1β production is yet to be determined.

Experimental Protocols

To ensure the reproducibility and transparency of the cited findings, this section details the methodologies for key experiments used to evaluate the anti-inflammatory activity of these compounds.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the concentration of secreted inflammatory mediators (NO, TNF-α, IL-6, IL-1β) using specific assays.

LPS_Inflammation_Workflow Workflow for In Vitro LPS-Induced Inflammation Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound or Dexamethasone Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Assay Measure inflammatory mediators (NO, TNF-α, IL-6, IL-1β) Collect->Assay

Figure 2. General experimental workflow for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop color.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Quantification: Calculate the cytokine concentration based on the standard curve.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound and/or LPS as described previously.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent solution (e.g., 0.1% Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NF-κB p65.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The co-localization of the p65 signal (e.g., green fluorescence) with the nuclear signal (e.g., blue fluorescence) indicates nuclear translocation.

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While dexamethasone remains a potent and well-characterized anti-inflammatory agent with a broader inhibitory profile, this compound represents a promising natural compound for further investigation.

To establish a more definitive comparison, future research should focus on generating robust quantitative data, including IC50 values, for this compound's effects on a wider range of inflammatory mediators. Head-to-head comparative studies with dexamethasone under standardized experimental conditions are crucial to accurately assess its relative potency and potential as a novel anti-inflammatory therapeutic. Further in vivo studies are also warranted to validate these in vitro findings and to evaluate the safety and efficacy of this compound in preclinical models of inflammatory diseases.

References

Comparative Efficacy of 14-Dehydrodelcosine and Other Diterpenoid Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 14-Dehydrodelcosine and other related diterpenoid alkaloids. This document summarizes available experimental data on their analgesic, anti-inflammatory, and neuroprotective effects, details the methodologies of key experiments, and visualizes relevant biological pathways.

Introduction to this compound and Related Alkaloids

This compound is a C20-diterpenoid alkaloid belonging to the lycoctonine-type, naturally found in plants of the Delphinium genus (Ranunculaceae family)[1][2][3]. Like other diterpenoid alkaloids, it is recognized for its complex chemical structure and potential biological activities, including analgesic, anti-inflammatory, and neuroprotective properties[3][4][5][6]. Diterpenoid alkaloids are broadly classified into C18, C19, and C20 types based on their carbon skeletons, with each class exhibiting a range of pharmacological effects[2]. This guide focuses on comparing the efficacy of this compound with other notable diterpenoid alkaloids for which experimental data is available.

While specific quantitative efficacy data for this compound is limited in the currently available scientific literature, this guide will draw comparisons based on the activities of other well-studied C20-diterpenoid alkaloids and related compounds.

Data Presentation: Efficacy of Diterpenoid Alkaloids

The following tables summarize the quantitative data on the analgesic, anti-inflammatory, and cytotoxic activities of various diterpenoid alkaloids. It is important to note the absence of specific ED₅₀ or IC₅₀ values for this compound in the reviewed literature.

Table 1: Analgesic Activity of Diterpenoid Alkaloids

AlkaloidClassAnimal ModelAssayEfficacy (ED₅₀/Dose)Reference
LappaconitineC18-diterpenoidMouseAcetic Acid Writhing3.50 mg/kg (s.c.)[6]
Crassicauline AC19-diterpenoidMouseAcetic Acid Writhing0.0480 mg/kg (s.c.)[6]
8-O-deacetyl-8-O-ethylcrassicauline AC19-diterpenoidMouseAcetic Acid Writhing0.0972 mg/kg (s.c.)[6]
8-O-ethylyunaconitineC19-diterpenoidMouseAcetic Acid Writhing0.0591 mg/kg (s.c.)[6]
Bulleyaconitine AC19-diterpenoidRatFormalin Test0.48 mg/kg (i.p.)[7]
AconitineC19-diterpenoidRatCarrageenan-induced paw edema0.1 mg/kg (oral)[7]

Table 2: Anti-inflammatory and Cytotoxic Activity of Diterpenoid Alkaloids

AlkaloidClassCell Line/Animal ModelAssayEfficacy (IC₅₀/Dose)Reference
DelbrunineC19-diterpenoidRAW264.7 macrophagesLPS-induced NO production-[1]
EldelineC19-diterpenoidRAW264.7 macrophagesLPS-induced NO production-[1]
Trichodelphinine A-FC20-diterpenoidA549 cancer cellsMTT Assay (Cytotoxicity)12.03 to 52.79 µM[8]
SinomenineIsoquinolineRatCarrageenan-induced paw edema30 mg/kg (oral)[7]
TetrandrineBisbenzylisoquinolineRatCarrageenan-induced paw edema20 mg/kg (i.p.)[7]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic and anti-inflammatory assays are provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

Principle: Intraperitoneal injection of acetic acid causes irritation and inflammation in the peritoneal cavity, leading to the release of pain-producing substances like bradykinin (B550075) and prostaglandins. This induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) in the animal, which is quantifiable[9][10].

Procedure:

  • Animal Model: Typically, mice weighing 20-30 grams are used[9].

  • Grouping: Animals are divided into control, standard (e.g., morphine sulfate), and test groups (receiving different doses of the alkaloid)[9].

  • Drug Administration: The test compound or standard drug is administered, usually subcutaneously or orally, at a predetermined time before the acetic acid injection[9].

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally[9][10].

  • Observation: Immediately after the acetic acid injection, each animal is placed in an observation chamber, and the number of writhes is counted for a specific period, typically 10-20 minutes[9].

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard and highly reproducible model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The increase in paw volume or thickness is a measure of the inflammatory response[11][12]. The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase mediated by prostaglandins[11].

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used[11][13].

  • Grouping: Animals are divided into control, standard (e.g., diclofenac (B195802) sodium), and test groups[11][12].

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally prior to carrageenan injection[11][12].

  • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw[11][12].

  • Measurement of Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers[11][14].

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids exert their therapeutic effects by modulating key signaling pathways involved in pain and inflammation. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[15][16][17]. Several diterpenoid alkaloids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators[1][7].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α/IL-1 Receptor TLR4/TNFR/IL-1R LPS->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., this compound) Diterpenoid_Alkaloids->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway in inflammation and its inhibition by diterpenoid alkaloids.

p38 MAPK Signaling Pathway in Analgesia

The p38 MAPK pathway is another crucial signaling cascade involved in pain and inflammation. In the context of pain, particularly neuropathic pain, activation of p38 MAPK in spinal microglia plays a significant role[18][19][20]. Nerve injury can lead to the release of various signaling molecules that activate p38 MAPK in microglia. Activated p38 then promotes the synthesis and release of pro-inflammatory and pro-nociceptive mediators, such as TNF-α and IL-1β, which contribute to central sensitization and pain hypersensitivity[18][21]. Some analgesic compounds may exert their effects by inhibiting the p38 MAPK pathway.

p38_MAPK_Signaling_Pathway Nerve_Injury Nerve Injury Signal_Molecules ATP, Chemokines Nerve_Injury->Signal_Molecules Releases Microglia_Receptor Microglial Receptors (P2X, CCR2) Signal_Molecules->Microglia_Receptor Activates MKK3_6 MKK3/6 Microglia_Receptor->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p38_P P-p38 p38->p38_P Transcription_Factors Transcription Factors (e.g., CREB) p38_P->Transcription_Factors Activates Gene_Expression Gene Expression (TNF-α, IL-1β, COX-2) Transcription_Factors->Gene_Expression Induces Pain_Sensitization Pain Sensitization Gene_Expression->Pain_Sensitization Leads to Alkaloids Analgesic Alkaloids Alkaloids->p38 Inhibits

Caption: p38 MAPK signaling pathway in microglia contributing to pain sensitization.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the primary analgesic and anti-inflammatory assays.

Acetic_Acid_Writhing_Test_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid (0.6%) Wait->Acetic_Acid_Injection Observation Observation & Counting of Writhes (10-20 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Baseline_Measurement Baseline Paw Volume Measurement Drug_Admin->Baseline_Measurement Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Baseline_Measurement->Carrageenan_Injection Time_Points Measure Paw Volume at Time Intervals (1-5h) Carrageenan_Injection->Time_Points Data_Analysis Data Analysis (% Inhibition of Edema) Time_Points->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Test.

Conclusion

This compound, a C20-diterpenoid alkaloid, holds promise as a bioactive compound with potential analgesic, anti-inflammatory, and neuroprotective effects. While direct quantitative comparisons with other alkaloids are currently hampered by a lack of specific experimental data for this compound, the broader class of diterpenoid alkaloids from Delphinium and Aconitum species has demonstrated significant efficacy in preclinical models. The primary mechanisms of action for these compounds appear to involve the modulation of key inflammatory and pain signaling pathways, including the NF-κB and p38 MAPK pathways. Further research is warranted to elucidate the precise efficacy and mechanisms of this compound to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in the continued exploration of this and related natural products for drug development.

References

Comparative Efficacy of 14-Dehydrodelcosine and Other Diterpenoid Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 14-Dehydrodelcosine and other related diterpenoid alkaloids. This document summarizes available experimental data on their analgesic, anti-inflammatory, and neuroprotective effects, details the methodologies of key experiments, and visualizes relevant biological pathways.

Introduction to this compound and Related Alkaloids

This compound is a C20-diterpenoid alkaloid belonging to the lycoctonine-type, naturally found in plants of the Delphinium genus (Ranunculaceae family)[1][2][3]. Like other diterpenoid alkaloids, it is recognized for its complex chemical structure and potential biological activities, including analgesic, anti-inflammatory, and neuroprotective properties[3][4][5][6]. Diterpenoid alkaloids are broadly classified into C18, C19, and C20 types based on their carbon skeletons, with each class exhibiting a range of pharmacological effects[2]. This guide focuses on comparing the efficacy of this compound with other notable diterpenoid alkaloids for which experimental data is available.

While specific quantitative efficacy data for this compound is limited in the currently available scientific literature, this guide will draw comparisons based on the activities of other well-studied C20-diterpenoid alkaloids and related compounds.

Data Presentation: Efficacy of Diterpenoid Alkaloids

The following tables summarize the quantitative data on the analgesic, anti-inflammatory, and cytotoxic activities of various diterpenoid alkaloids. It is important to note the absence of specific ED₅₀ or IC₅₀ values for this compound in the reviewed literature.

Table 1: Analgesic Activity of Diterpenoid Alkaloids

AlkaloidClassAnimal ModelAssayEfficacy (ED₅₀/Dose)Reference
LappaconitineC18-diterpenoidMouseAcetic Acid Writhing3.50 mg/kg (s.c.)[6]
Crassicauline AC19-diterpenoidMouseAcetic Acid Writhing0.0480 mg/kg (s.c.)[6]
8-O-deacetyl-8-O-ethylcrassicauline AC19-diterpenoidMouseAcetic Acid Writhing0.0972 mg/kg (s.c.)[6]
8-O-ethylyunaconitineC19-diterpenoidMouseAcetic Acid Writhing0.0591 mg/kg (s.c.)[6]
Bulleyaconitine AC19-diterpenoidRatFormalin Test0.48 mg/kg (i.p.)[7]
AconitineC19-diterpenoidRatCarrageenan-induced paw edema0.1 mg/kg (oral)[7]

Table 2: Anti-inflammatory and Cytotoxic Activity of Diterpenoid Alkaloids

AlkaloidClassCell Line/Animal ModelAssayEfficacy (IC₅₀/Dose)Reference
DelbrunineC19-diterpenoidRAW264.7 macrophagesLPS-induced NO production-[1]
EldelineC19-diterpenoidRAW264.7 macrophagesLPS-induced NO production-[1]
Trichodelphinine A-FC20-diterpenoidA549 cancer cellsMTT Assay (Cytotoxicity)12.03 to 52.79 µM[8]
SinomenineIsoquinolineRatCarrageenan-induced paw edema30 mg/kg (oral)[7]
TetrandrineBisbenzylisoquinolineRatCarrageenan-induced paw edema20 mg/kg (i.p.)[7]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic and anti-inflammatory assays are provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

Principle: Intraperitoneal injection of acetic acid causes irritation and inflammation in the peritoneal cavity, leading to the release of pain-producing substances like bradykinin and prostaglandins. This induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) in the animal, which is quantifiable[9][10].

Procedure:

  • Animal Model: Typically, mice weighing 20-30 grams are used[9].

  • Grouping: Animals are divided into control, standard (e.g., morphine sulfate), and test groups (receiving different doses of the alkaloid)[9].

  • Drug Administration: The test compound or standard drug is administered, usually subcutaneously or orally, at a predetermined time before the acetic acid injection[9].

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally[9][10].

  • Observation: Immediately after the acetic acid injection, each animal is placed in an observation chamber, and the number of writhes is counted for a specific period, typically 10-20 minutes[9].

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard and highly reproducible model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The increase in paw volume or thickness is a measure of the inflammatory response[11][12]. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase mediated by prostaglandins[11].

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used[11][13].

  • Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups[11][12].

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally prior to carrageenan injection[11][12].

  • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw[11][12].

  • Measurement of Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers[11][14].

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids exert their therapeutic effects by modulating key signaling pathways involved in pain and inflammation. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[15][16][17]. Several diterpenoid alkaloids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators[1][7].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α/IL-1 Receptor TLR4/TNFR/IL-1R LPS->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., this compound) Diterpenoid_Alkaloids->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway in inflammation and its inhibition by diterpenoid alkaloids.

p38 MAPK Signaling Pathway in Analgesia

The p38 MAPK pathway is another crucial signaling cascade involved in pain and inflammation. In the context of pain, particularly neuropathic pain, activation of p38 MAPK in spinal microglia plays a significant role[18][19][20]. Nerve injury can lead to the release of various signaling molecules that activate p38 MAPK in microglia. Activated p38 then promotes the synthesis and release of pro-inflammatory and pro-nociceptive mediators, such as TNF-α and IL-1β, which contribute to central sensitization and pain hypersensitivity[18][21]. Some analgesic compounds may exert their effects by inhibiting the p38 MAPK pathway.

p38_MAPK_Signaling_Pathway Nerve_Injury Nerve Injury Signal_Molecules ATP, Chemokines Nerve_Injury->Signal_Molecules Releases Microglia_Receptor Microglial Receptors (P2X, CCR2) Signal_Molecules->Microglia_Receptor Activates MKK3_6 MKK3/6 Microglia_Receptor->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p38_P P-p38 p38->p38_P Transcription_Factors Transcription Factors (e.g., CREB) p38_P->Transcription_Factors Activates Gene_Expression Gene Expression (TNF-α, IL-1β, COX-2) Transcription_Factors->Gene_Expression Induces Pain_Sensitization Pain Sensitization Gene_Expression->Pain_Sensitization Leads to Alkaloids Analgesic Alkaloids Alkaloids->p38 Inhibits

Caption: p38 MAPK signaling pathway in microglia contributing to pain sensitization.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the primary analgesic and anti-inflammatory assays.

Acetic_Acid_Writhing_Test_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid (0.6%) Wait->Acetic_Acid_Injection Observation Observation & Counting of Writhes (10-20 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Admin Drug Administration Animal_Grouping->Drug_Admin Baseline_Measurement Baseline Paw Volume Measurement Drug_Admin->Baseline_Measurement Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Baseline_Measurement->Carrageenan_Injection Time_Points Measure Paw Volume at Time Intervals (1-5h) Carrageenan_Injection->Time_Points Data_Analysis Data Analysis (% Inhibition of Edema) Time_Points->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Test.

Conclusion

This compound, a C20-diterpenoid alkaloid, holds promise as a bioactive compound with potential analgesic, anti-inflammatory, and neuroprotective effects. While direct quantitative comparisons with other alkaloids are currently hampered by a lack of specific experimental data for this compound, the broader class of diterpenoid alkaloids from Delphinium and Aconitum species has demonstrated significant efficacy in preclinical models. The primary mechanisms of action for these compounds appear to involve the modulation of key inflammatory and pain signaling pathways, including the NF-κB and p38 MAPK pathways. Further research is warranted to elucidate the precise efficacy and mechanisms of this compound to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in the continued exploration of this and related natural products for drug development.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 14-Dehydrodelcosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of validated analytical methodologies applicable to the diterpenoid alkaloid 14-Dehydrodelcosine. While specific validated methods for this compound are not extensively published, this document synthesizes data from methodologies developed for structurally similar diterpenoid alkaloids found in Delphinium species, offering a comprehensive framework for analytical method development and validation.

Method Performance at a Glance: A Comparative Analysis

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful and commonly employed methods for the analysis of diterpenoid alkaloids. The following tables summarize typical validation parameters for these techniques, providing a baseline for what can be expected in terms of performance.

Table 1: Performance Comparison of a Representative HPLC-UV Method

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 95% - 105%
Precision (RSD)
- Intraday< 2%
- Interday< 3%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL

Table 2: Performance Comparison of a Representative UPLC-MS/MS Method

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 92% - 108%[1]
Precision (RSD)
- Intraday< 5%
- Interday< 7%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Diving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful analytical method implementation. Below are representative methodologies for both HPLC-UV and UPLC-MS/MS analysis of diterpenoid alkaloids, based on established practices for related compounds.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of diterpenoid alkaloids.

A. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material (e.g., from Delphinium species) and extract with 20 mL of methanol (B129727) in a sonicator for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

B. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

II. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, UPLC-MS/MS is the method of choice, particularly for complex matrices or trace-level analysis.

A. Sample Preparation:

  • Extraction: Weigh 0.5 g of powdered plant material and extract with 10 mL of 80% methanol in a vortex mixer for 10 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

B. UPLC Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards would need to be determined.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams illustrate the key stages.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Application Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC/UPLC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Reporting Data Reporting QC_Checks->Data_Reporting

Figure 1. Workflow for Analytical Method Validation.

Sample_Preparation_Workflow Start Start: Plant Material Weighing Weighing Start->Weighing Extraction Extraction (e.g., Sonication/Vortexing) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 or 0.45 µm) Centrifugation->Filtration Injection Injection into LC System Filtration->Injection

Figure 2. General Sample Preparation Workflow.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 14-Dehydrodelcosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of validated analytical methodologies applicable to the diterpenoid alkaloid 14-Dehydrodelcosine. While specific validated methods for this compound are not extensively published, this document synthesizes data from methodologies developed for structurally similar diterpenoid alkaloids found in Delphinium species, offering a comprehensive framework for analytical method development and validation.

Method Performance at a Glance: A Comparative Analysis

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful and commonly employed methods for the analysis of diterpenoid alkaloids. The following tables summarize typical validation parameters for these techniques, providing a baseline for what can be expected in terms of performance.

Table 1: Performance Comparison of a Representative HPLC-UV Method

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 95% - 105%
Precision (RSD)
- Intraday< 2%
- Interday< 3%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL

Table 2: Performance Comparison of a Representative UPLC-MS/MS Method

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 92% - 108%[1]
Precision (RSD)
- Intraday< 5%
- Interday< 7%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Diving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful analytical method implementation. Below are representative methodologies for both HPLC-UV and UPLC-MS/MS analysis of diterpenoid alkaloids, based on established practices for related compounds.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of diterpenoid alkaloids.

A. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material (e.g., from Delphinium species) and extract with 20 mL of methanol in a sonicator for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

B. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

II. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, UPLC-MS/MS is the method of choice, particularly for complex matrices or trace-level analysis.

A. Sample Preparation:

  • Extraction: Weigh 0.5 g of powdered plant material and extract with 10 mL of 80% methanol in a vortex mixer for 10 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

B. UPLC Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards would need to be determined.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams illustrate the key stages.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Application Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC/UPLC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Reporting Data Reporting QC_Checks->Data_Reporting

Figure 1. Workflow for Analytical Method Validation.

Sample_Preparation_Workflow Start Start: Plant Material Weighing Weighing Start->Weighing Extraction Extraction (e.g., Sonication/Vortexing) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 or 0.45 µm) Centrifugation->Filtration Injection Injection into LC System Filtration->Injection

Figure 2. General Sample Preparation Workflow.

References

cross-validation of 14-Dehydrodelcosine bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the bioactivity of the norditerpenoid alkaloid 14-Dehydrodelcosine across different cell lines remains an area with limited publicly available data. Extensive searches of scientific literature and databases did not yield specific experimental studies detailing its cytotoxic effects, impact on apoptosis, or cell cycle regulation in various cancer or normal cell lines. Therefore, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be constructed at this time.

While research exists on other similarly named compounds, such as Dehydrocostuslactone and 14-deoxy-11,12-didehydroandrographolide, it is crucial to distinguish that these are structurally different molecules, and their biological activities cannot be extrapolated to this compound. The scientific community awaits dedicated research to elucidate the potential therapeutic properties of this specific alkaloid.

Future Directions and Hypothetical Experimental Workflow

Should research on this compound become available, a robust cross-validation of its bioactivity would necessitate a series of well-defined experiments. Below is a proposed experimental workflow that researchers could employ to investigate and compare the effects of this compound across a panel of cell lines.

Experimental Workflow: Investigating the Bioactivity of this compound

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Cell Cycle Analysis A Select Panel of Cell Lines (e.g., MCF-7, A549, HeLa, HEK293) B Treat Cells with a Dose Range of this compound A->B C Perform MTT or similar Viability Assay B->C D Calculate IC50 Values C->D E Treat Cells with IC50 Concentration D->E Inform subsequent experiments I Treat Cells and Synchronize (Optional) D->I Inform subsequent experiments F Annexin V/PI Staining E->F H Western Blot for Caspase-3, PARP Cleavage E->H G Flow Cytometry Analysis F->G J Propidium Iodide Staining I->J L Western Blot for Cyclins and CDKs I->L K Flow Cytometry to Determine Cell Cycle Distribution (G1, S, G2/M) J->K

Caption: Proposed experimental workflow for the cross-validation of this compound bioactivity.

Hypothetical Signaling Pathway: Apoptosis Induction

Based on the mechanisms of other norditerpenoid alkaloids, a potential signaling pathway for this compound-induced apoptosis could involve the intrinsic mitochondrial pathway. The following diagram illustrates this hypothetical cascade.

This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Mitochondrial Stress->Bcl-2/Bcl-xL Inhibition Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2/Bcl-xL Inhibition->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Detailed Methodologies for Key Experiments

Should the primary research become available, the following are detailed protocols for the key experiments outlined in the workflow.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be used for compensation.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide underscores the current knowledge gap regarding the bioactivity of this compound and provides a framework for future research in this area. The scientific community looks forward to studies that will illuminate the biological effects of this compound, which may hold promise for future therapeutic applications.

cross-validation of 14-Dehydrodelcosine bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the bioactivity of the norditerpenoid alkaloid 14-Dehydrodelcosine across different cell lines remains an area with limited publicly available data. Extensive searches of scientific literature and databases did not yield specific experimental studies detailing its cytotoxic effects, impact on apoptosis, or cell cycle regulation in various cancer or normal cell lines. Therefore, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be constructed at this time.

While research exists on other similarly named compounds, such as Dehydrocostuslactone and 14-deoxy-11,12-didehydroandrographolide, it is crucial to distinguish that these are structurally different molecules, and their biological activities cannot be extrapolated to this compound. The scientific community awaits dedicated research to elucidate the potential therapeutic properties of this specific alkaloid.

Future Directions and Hypothetical Experimental Workflow

Should research on this compound become available, a robust cross-validation of its bioactivity would necessitate a series of well-defined experiments. Below is a proposed experimental workflow that researchers could employ to investigate and compare the effects of this compound across a panel of cell lines.

Experimental Workflow: Investigating the Bioactivity of this compound

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Cell Cycle Analysis A Select Panel of Cell Lines (e.g., MCF-7, A549, HeLa, HEK293) B Treat Cells with a Dose Range of this compound A->B C Perform MTT or similar Viability Assay B->C D Calculate IC50 Values C->D E Treat Cells with IC50 Concentration D->E Inform subsequent experiments I Treat Cells and Synchronize (Optional) D->I Inform subsequent experiments F Annexin V/PI Staining E->F H Western Blot for Caspase-3, PARP Cleavage E->H G Flow Cytometry Analysis F->G J Propidium Iodide Staining I->J L Western Blot for Cyclins and CDKs I->L K Flow Cytometry to Determine Cell Cycle Distribution (G1, S, G2/M) J->K

Caption: Proposed experimental workflow for the cross-validation of this compound bioactivity.

Hypothetical Signaling Pathway: Apoptosis Induction

Based on the mechanisms of other norditerpenoid alkaloids, a potential signaling pathway for this compound-induced apoptosis could involve the intrinsic mitochondrial pathway. The following diagram illustrates this hypothetical cascade.

This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Mitochondrial Stress->Bcl-2/Bcl-xL Inhibition Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2/Bcl-xL Inhibition->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Detailed Methodologies for Key Experiments

Should the primary research become available, the following are detailed protocols for the key experiments outlined in the workflow.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be used for compensation.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide underscores the current knowledge gap regarding the bioactivity of this compound and provides a framework for future research in this area. The scientific community looks forward to studies that will illuminate the biological effects of this compound, which may hold promise for future therapeutic applications.

Structure-Activity Relationship of 14-Dehydrodelcosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 14-Dehydrodelcosine analogs, focusing on their potential as antiproliferative agents. While direct and extensive SAR studies on a broad range of this compound analogs are limited in publicly available literature, this document leverages data from closely related lycoctonine-type C19-diterpenoid alkaloids, specifically delcosine (B12295418) derivatives, to infer and illustrate the key structural modifications that influence biological activity.

This compound is a norditerpenoid alkaloid found in plants of the Delphinium species.[1] It is recognized for its potential analgesic, anti-inflammatory, and cardiotonic effects and serves as a crucial intermediate in the synthesis of other alkaloids for SAR studies.[1] The exploration of its analogs is a promising avenue for the discovery of novel therapeutic agents.

Comparative Antiproliferative Activity of Delcosine Derivatives

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a series of delcosine derivatives against various human cancer cell lines. Delcosine is structurally similar to this compound, and the insights gained from its analogs are highly relevant. The data is extracted from a study by Jayasingha et al. (2019), which systematically investigated the impact of esterification at the C-1 and C-14 positions on cytotoxic activity.[2]

CompoundR1 (C-1)R2 (C-14)A549 (Lung)KB (Cervical)KB-VIN (MDR Cervical)MDA-MB-231 (Breast)MCF-7 (Breast)
Delcosine (1) OHOH>100>100>100>100>100
2 OCO(CH₂)₂CH₃OH45.3±3.538.2±2.141.5±2.835.1±1.950.7±4.1
3 OCO(CH₂)₄CH₃OH25.8±1.720.4±1.322.9±1.518.6±1.129.3±2.2
4 OCO(CH₂)₆CH₃OH15.2±1.112.8±0.914.7±1.210.5±0.718.1±1.4
5 OCO(CH₂)₈CH₃OH8.9±0.67.5±0.59.2±0.76.3±0.410.8±0.8
6 OCOC₆H₅OH7.2±0.56.1±0.47.8±0.65.2±0.38.9±0.7
7 OCOC₆H₄-p-FOH6.8±0.45.9±0.37.1±0.54.8±0.38.1±0.6
2a OCO(CH₂)₂CH₃OCO(CH₂)₂CH₃68.4±4.855.1±3.960.3±4.250.2±3.575.6±5.3
3a OCO(CH₂)₄CH₃OCO(CH₂)₄CH₃42.1±2.935.8±2.539.4±2.831.7±2.248.9±3.4
6a OCOC₆H₅OCOC₆H₅12.5±0.910.3±0.711.8±0.89.1±0.614.2±1.1

Data presented as mean ± standard deviation (IC50 in µM). Data sourced from Jayasingha et al., 2019.[2]

Structure-Activity Relationship Analysis

The data reveals several key insights into the structure-activity relationship of these lycoctonine-type alkaloids:

  • Esterification is Crucial for Activity: Unmodified delcosine (1) is inactive against all tested cancer cell lines. The introduction of ester groups at the C-1 and/or C-14 positions is essential for antiproliferative activity.[2]

  • Impact of C-1 Acylation:

    • Chain Length: Increasing the length of the aliphatic acyl chain at the C-1 position (compounds 2-5) generally leads to a progressive increase in cytotoxic activity. This suggests that lipophilicity plays a significant role in the compound's ability to interact with cellular targets.

    • Aromatic Substitution: The introduction of an aromatic benzoyl group at C-1 (compound 6) results in potent activity. Further substitution on the phenyl ring, such as with a fluorine atom (compound 7), can slightly enhance this activity.[2]

  • Impact of C-1 and C-14 Diacylation: Diacylation at both C-1 and C-14 positions (compounds 2a, 3a, 6a) generally results in lower antiproliferative activity compared to the corresponding mono-acylated analogs at the C-1 position.[2] This suggests that a free hydroxyl group at the C-14 position might be favorable for activity or that the increased steric bulk of two acyl groups is detrimental.

Experimental Protocols

General Procedure for the Synthesis of Delcosine Derivatives (Esterification)

To a solution of delcosine in anhydrous pyridine, the corresponding acyl chloride or anhydride (B1165640) (1.1 to 2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of ice-water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The dried organic phase is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired esterified derivative.

Antiproliferative Activity Assessment (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, KB, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of about 0.5 mg/mL), and the plates are incubated for another 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in dilute HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

SAR_Diterpenoid_Alkaloids Scaffold Lycoctonine-type Scaffold (e.g., Delcosine) C1_Mono C-1 Mono-esterification Scaffold->C1_Mono Acylation at C-1 C1_C14_Di C-1 & C-14 Di-esterification Scaffold->C1_C14_Di Acylation at C-1 & C-14 High_Activity High Antiproliferative Activity C1_Mono->High_Activity Aromatic or long-chain aliphatic esters Moderate_Activity Moderate Antiproliferative Activity C1_Mono->Moderate_Activity Short-chain aliphatic esters Low_Activity Low/No Antiproliferative Activity C1_C14_Di->Low_Activity

Caption: Structure-activity relationship of delcosine analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Material (Delcosine) React Esterification Reaction Start->React Purify Column Chromatography React->Purify Product Pure Analog Purify->Product Cell_Culture Cancer Cell Seeding Product->Cell_Culture Treatment Compound Incubation Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Readout Absorbance Measurement MTT->Readout Analysis IC50 Determination Readout->Analysis

Caption: Experimental workflow for synthesis and evaluation.

References

Structure-Activity Relationship of 14-Dehydrodelcosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 14-Dehydrodelcosine analogs, focusing on their potential as antiproliferative agents. While direct and extensive SAR studies on a broad range of this compound analogs are limited in publicly available literature, this document leverages data from closely related lycoctonine-type C19-diterpenoid alkaloids, specifically delcosine derivatives, to infer and illustrate the key structural modifications that influence biological activity.

This compound is a norditerpenoid alkaloid found in plants of the Delphinium species.[1] It is recognized for its potential analgesic, anti-inflammatory, and cardiotonic effects and serves as a crucial intermediate in the synthesis of other alkaloids for SAR studies.[1] The exploration of its analogs is a promising avenue for the discovery of novel therapeutic agents.

Comparative Antiproliferative Activity of Delcosine Derivatives

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a series of delcosine derivatives against various human cancer cell lines. Delcosine is structurally similar to this compound, and the insights gained from its analogs are highly relevant. The data is extracted from a study by Jayasingha et al. (2019), which systematically investigated the impact of esterification at the C-1 and C-14 positions on cytotoxic activity.[2]

CompoundR1 (C-1)R2 (C-14)A549 (Lung)KB (Cervical)KB-VIN (MDR Cervical)MDA-MB-231 (Breast)MCF-7 (Breast)
Delcosine (1) OHOH>100>100>100>100>100
2 OCO(CH₂)₂CH₃OH45.3±3.538.2±2.141.5±2.835.1±1.950.7±4.1
3 OCO(CH₂)₄CH₃OH25.8±1.720.4±1.322.9±1.518.6±1.129.3±2.2
4 OCO(CH₂)₆CH₃OH15.2±1.112.8±0.914.7±1.210.5±0.718.1±1.4
5 OCO(CH₂)₈CH₃OH8.9±0.67.5±0.59.2±0.76.3±0.410.8±0.8
6 OCOC₆H₅OH7.2±0.56.1±0.47.8±0.65.2±0.38.9±0.7
7 OCOC₆H₄-p-FOH6.8±0.45.9±0.37.1±0.54.8±0.38.1±0.6
2a OCO(CH₂)₂CH₃OCO(CH₂)₂CH₃68.4±4.855.1±3.960.3±4.250.2±3.575.6±5.3
3a OCO(CH₂)₄CH₃OCO(CH₂)₄CH₃42.1±2.935.8±2.539.4±2.831.7±2.248.9±3.4
6a OCOC₆H₅OCOC₆H₅12.5±0.910.3±0.711.8±0.89.1±0.614.2±1.1

Data presented as mean ± standard deviation (IC50 in µM). Data sourced from Jayasingha et al., 2019.[2]

Structure-Activity Relationship Analysis

The data reveals several key insights into the structure-activity relationship of these lycoctonine-type alkaloids:

  • Esterification is Crucial for Activity: Unmodified delcosine (1) is inactive against all tested cancer cell lines. The introduction of ester groups at the C-1 and/or C-14 positions is essential for antiproliferative activity.[2]

  • Impact of C-1 Acylation:

    • Chain Length: Increasing the length of the aliphatic acyl chain at the C-1 position (compounds 2-5) generally leads to a progressive increase in cytotoxic activity. This suggests that lipophilicity plays a significant role in the compound's ability to interact with cellular targets.

    • Aromatic Substitution: The introduction of an aromatic benzoyl group at C-1 (compound 6) results in potent activity. Further substitution on the phenyl ring, such as with a fluorine atom (compound 7), can slightly enhance this activity.[2]

  • Impact of C-1 and C-14 Diacylation: Diacylation at both C-1 and C-14 positions (compounds 2a, 3a, 6a) generally results in lower antiproliferative activity compared to the corresponding mono-acylated analogs at the C-1 position.[2] This suggests that a free hydroxyl group at the C-14 position might be favorable for activity or that the increased steric bulk of two acyl groups is detrimental.

Experimental Protocols

General Procedure for the Synthesis of Delcosine Derivatives (Esterification)

To a solution of delcosine in anhydrous pyridine, the corresponding acyl chloride or anhydride (1.1 to 2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of ice-water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The dried organic phase is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired esterified derivative.

Antiproliferative Activity Assessment (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, KB, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of about 0.5 mg/mL), and the plates are incubated for another 3-4 hours at 37 °C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in dilute HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

SAR_Diterpenoid_Alkaloids Scaffold Lycoctonine-type Scaffold (e.g., Delcosine) C1_Mono C-1 Mono-esterification Scaffold->C1_Mono Acylation at C-1 C1_C14_Di C-1 & C-14 Di-esterification Scaffold->C1_C14_Di Acylation at C-1 & C-14 High_Activity High Antiproliferative Activity C1_Mono->High_Activity Aromatic or long-chain aliphatic esters Moderate_Activity Moderate Antiproliferative Activity C1_Mono->Moderate_Activity Short-chain aliphatic esters Low_Activity Low/No Antiproliferative Activity C1_C14_Di->Low_Activity

Caption: Structure-activity relationship of delcosine analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Material (Delcosine) React Esterification Reaction Start->React Purify Column Chromatography React->Purify Product Pure Analog Purify->Product Cell_Culture Cancer Cell Seeding Product->Cell_Culture Treatment Compound Incubation Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Readout Absorbance Measurement MTT->Readout Analysis IC50 Determination Readout->Analysis

Caption: Experimental workflow for synthesis and evaluation.

References

comparative analysis of Delphinium species for 14-Dehydrodelcosine content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 14-Dehydrodelcosine content across various Delphinium species. The data presented is compiled from multiple phytochemical studies, offering insights into the distribution of this norditerpenoid alkaloid. This document is intended to serve as a valuable resource for researchers investigating the pharmacological potential of Delphinium alkaloids and for professionals in drug development seeking natural sources for novel therapeutic agents.

Quantitative Analysis of this compound

The following table summarizes the quantitative data on this compound content in different Delphinium species. The data has been collated from various studies employing liquid chromatography-mass spectrometry (LC-MS) for quantification. It is important to note that the concentration of alkaloids can vary significantly based on factors such as the geographic location, developmental stage of the plant, and the specific plant part analyzed.

Delphinium SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Delphinium dissectumAerial parts0.85 ± 0.12[1]
Delphinium excelsumAerial parts0.63 ± 0.09[1]
Delphinium grandiflorumAerial parts0.41 ± 0.07[1]
Delphinium tristeAerial parts0.98 ± 0.15[1]
Delphinium davidiiWhole plantNot explicitly quantified, but isolated as a constituent[2]

Note: The quantitative data presented is representative and may vary. Researchers are encouraged to consult the primary literature for detailed information.

Experimental Protocols

The quantification of this compound in Delphinium species typically involves the following key steps:

Sample Preparation and Extraction
  • Plant Material: Dried and powdered aerial parts (or other specified parts) of the Delphinium species are used for extraction.

  • Extraction Solvent: A common solvent system is a mixture of methanol (B129727) or ethanol (B145695) with water (e.g., 80% methanol).

  • Extraction Method: Maceration or sonication is typically employed to extract the alkaloids from the plant material. The mixture is then filtered to separate the extract from the solid plant residue.

  • Purification: The crude extract may be subjected to further purification steps, such as acid-base partitioning or solid-phase extraction (SPE), to enrich the alkaloid fraction and remove interfering compounds.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of alkaloids.

  • Column: A reversed-phase C18 column is commonly used for the separation of norditerpenoid alkaloids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometer: A mass spectrometer, often a triple quadrupole (QqQ) or a time-of-flight (TOF) analyzer, is coupled to the HPLC system for detection and quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode. A calibration curve is generated using a certified reference standard of this compound.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Delphinium Plant Material (Dried, Powdered) extraction Extraction (e.g., 80% Methanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., SPE) crude_extract->purification purified_extract Purified Alkaloid Fraction purification->purified_extract hplc_ms HPLC-MS Analysis (C18 Column, ESI+) purified_extract->hplc_ms data_analysis Data Analysis (Quantification against Standard) hplc_ms->data_analysis result This compound Content data_analysis->result

Caption: Experimental workflow for the extraction and quantification of this compound.

Conceptual Diagram of Comparative Analysis

comparative_analysis topic Comparative Analysis of This compound Content species1 Delphinium dissectum topic->species1 species2 Delphinium excelsum topic->species2 species3 Delphinium grandiflorum topic->species3 species4 Delphinium triste topic->species4 data_collection Quantitative Data (LC-MS) species1->data_collection species2->data_collection species3->data_collection species4->data_collection comparison Comparison of Content data_collection->comparison conclusion Identification of High-Yielding Species comparison->conclusion

Caption: Logical flow of the comparative analysis of this compound content.

Diterpenoid Alkaloid Biosynthesis Signaling Pathway

The biosynthesis of diterpenoid alkaloids, including this compound, in Delphinium and other members of the Ranunculaceae family is a complex process. It originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

biosynthesis_pathway mva_mep MVA & MEP Pathways ggpp Geranylgeranyl Pyrophosphate (GGPP) mva_mep->ggpp diterpene_synthases Diterpene Synthases ggpp->diterpene_synthases diterpene_scaffold Diterpene Scaffold (e.g., Atisine-type) diterpene_synthases->diterpene_scaffold p450s Cytochrome P450s (Oxidative Modifications) diterpene_scaffold->p450s modified_scaffold Modified Diterpene Scaffold p450s->modified_scaffold aminotransferases Aminotransferases (Nitrogen Incorporation) modified_scaffold->aminotransferases early_alkaloid Early Diterpenoid Alkaloid aminotransferases->early_alkaloid tailoring_enzymes Tailoring Enzymes (Methylation, Acetylation, etc.) early_alkaloid->tailoring_enzymes lycoctonine_type Lycoctonine-type Alkaloids tailoring_enzymes->lycoctonine_type dehydrogenation Dehydrogenation lycoctonine_type->dehydrogenation dehydrodelcosine This compound dehydrogenation->dehydrodelcosine

Caption: Simplified biosynthetic pathway of this compound.

References

comparative analysis of Delphinium species for 14-Dehydrodelcosine content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 14-Dehydrodelcosine content across various Delphinium species. The data presented is compiled from multiple phytochemical studies, offering insights into the distribution of this norditerpenoid alkaloid. This document is intended to serve as a valuable resource for researchers investigating the pharmacological potential of Delphinium alkaloids and for professionals in drug development seeking natural sources for novel therapeutic agents.

Quantitative Analysis of this compound

The following table summarizes the quantitative data on this compound content in different Delphinium species. The data has been collated from various studies employing liquid chromatography-mass spectrometry (LC-MS) for quantification. It is important to note that the concentration of alkaloids can vary significantly based on factors such as the geographic location, developmental stage of the plant, and the specific plant part analyzed.

Delphinium SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Delphinium dissectumAerial parts0.85 ± 0.12[1]
Delphinium excelsumAerial parts0.63 ± 0.09[1]
Delphinium grandiflorumAerial parts0.41 ± 0.07[1]
Delphinium tristeAerial parts0.98 ± 0.15[1]
Delphinium davidiiWhole plantNot explicitly quantified, but isolated as a constituent[2]

Note: The quantitative data presented is representative and may vary. Researchers are encouraged to consult the primary literature for detailed information.

Experimental Protocols

The quantification of this compound in Delphinium species typically involves the following key steps:

Sample Preparation and Extraction
  • Plant Material: Dried and powdered aerial parts (or other specified parts) of the Delphinium species are used for extraction.

  • Extraction Solvent: A common solvent system is a mixture of methanol or ethanol with water (e.g., 80% methanol).

  • Extraction Method: Maceration or sonication is typically employed to extract the alkaloids from the plant material. The mixture is then filtered to separate the extract from the solid plant residue.

  • Purification: The crude extract may be subjected to further purification steps, such as acid-base partitioning or solid-phase extraction (SPE), to enrich the alkaloid fraction and remove interfering compounds.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of alkaloids.

  • Column: A reversed-phase C18 column is commonly used for the separation of norditerpenoid alkaloids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A mass spectrometer, often a triple quadrupole (QqQ) or a time-of-flight (TOF) analyzer, is coupled to the HPLC system for detection and quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode. A calibration curve is generated using a certified reference standard of this compound.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow plant_material Delphinium Plant Material (Dried, Powdered) extraction Extraction (e.g., 80% Methanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., SPE) crude_extract->purification purified_extract Purified Alkaloid Fraction purification->purified_extract hplc_ms HPLC-MS Analysis (C18 Column, ESI+) purified_extract->hplc_ms data_analysis Data Analysis (Quantification against Standard) hplc_ms->data_analysis result This compound Content data_analysis->result

Caption: Experimental workflow for the extraction and quantification of this compound.

Conceptual Diagram of Comparative Analysis

comparative_analysis topic Comparative Analysis of This compound Content species1 Delphinium dissectum topic->species1 species2 Delphinium excelsum topic->species2 species3 Delphinium grandiflorum topic->species3 species4 Delphinium triste topic->species4 data_collection Quantitative Data (LC-MS) species1->data_collection species2->data_collection species3->data_collection species4->data_collection comparison Comparison of Content data_collection->comparison conclusion Identification of High-Yielding Species comparison->conclusion

Caption: Logical flow of the comparative analysis of this compound content.

Diterpenoid Alkaloid Biosynthesis Signaling Pathway

The biosynthesis of diterpenoid alkaloids, including this compound, in Delphinium and other members of the Ranunculaceae family is a complex process. It originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

biosynthesis_pathway mva_mep MVA & MEP Pathways ggpp Geranylgeranyl Pyrophosphate (GGPP) mva_mep->ggpp diterpene_synthases Diterpene Synthases ggpp->diterpene_synthases diterpene_scaffold Diterpene Scaffold (e.g., Atisine-type) diterpene_synthases->diterpene_scaffold p450s Cytochrome P450s (Oxidative Modifications) diterpene_scaffold->p450s modified_scaffold Modified Diterpene Scaffold p450s->modified_scaffold aminotransferases Aminotransferases (Nitrogen Incorporation) modified_scaffold->aminotransferases early_alkaloid Early Diterpenoid Alkaloid aminotransferases->early_alkaloid tailoring_enzymes Tailoring Enzymes (Methylation, Acetylation, etc.) early_alkaloid->tailoring_enzymes lycoctonine_type Lycoctonine-type Alkaloids tailoring_enzymes->lycoctonine_type dehydrogenation Dehydrogenation lycoctonine_type->dehydrogenation dehydrodelcosine This compound dehydrogenation->dehydrodelcosine

Caption: Simplified biosynthetic pathway of this compound.

References

Unraveling the Action of 14-Dehydrodelcosine: A Comparative Look at its Potential Anti-Inflammatory and Analgesic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 14-Dehydrodelcosine, a norditerpenoid alkaloid found in plants of the Delphinium genus, has garnered interest for its potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent.[1] This guide offers a comparative analysis of its likely mechanism of action, drawing parallels with other researched diterpenoid alkaloids and established anti-inflammatory drugs. While direct, extensive experimental data on this compound remains limited in publicly accessible literature, this comparison provides a foundational understanding for researchers and drug development professionals.

Postulated Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Based on studies of structurally related diterpenoid alkaloids isolated from Delphinium and Aconitum species, the primary mechanism of action for this compound is likely centered on the modulation of key inflammatory signaling pathways. Research on similar compounds, such as delbrunine, eldeline, and forrestline F, points towards the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2][3] These pathways are crucial in the transcription of pro-inflammatory mediators.

The NF-κB pathway, when activated by inflammatory stimuli, leads to the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] By inhibiting NF-κB, this compound could theoretically reduce the expression of these inflammatory molecules, thereby mitigating the inflammatory response and associated pain.

The MAPK pathway is another critical regulator of inflammation. The inhibition of key kinases within this pathway, such as p38, ERK, and JNK, by compounds similar to this compound suggests a multi-pronged anti-inflammatory effect.[3]

Comparative Analysis with Alternative Anti-Inflammatory Agents

To provide context, the potential mechanism of this compound is compared with established anti-inflammatory drugs in the table below.

Compound/Class Primary Mechanism of Action Key Molecular Targets Therapeutic Effects
This compound (postulated) Inhibition of pro-inflammatory signaling pathwaysNF-κB, MAPKs (p38, ERK, JNK), potentially COX-2 and iNOSAnalgesic, Anti-inflammatory
NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibition of cyclooxygenase enzymesCOX-1 and COX-2Analgesic, Anti-inflammatory, Antipyretic
Corticosteroids (e.g., Dexamethasone) Broad inhibition of inflammatory gene expressionGlucocorticoid Receptor (GR)Potent Anti-inflammatory, Immunosuppressive
Selective COX-2 Inhibitors (e.g., Celecoxib) Selective inhibition of cyclooxygenase-2COX-2Analgesic, Anti-inflammatory

Experimental Protocols for Investigating Anti-Inflammatory Mechanisms

To rigorously validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays:

In Vitro Assays
  • Cell Culture and Treatment:

    • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

    • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Principle: Measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

    • Protocol:

      • Collect 100 µL of cell culture supernatant.

      • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines:

    • Principle: Quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.

    • Protocol:

      • Use commercially available ELISA kits for murine TNF-α and IL-6.

      • Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubation with detection antibody, addition of substrate, and stopping the reaction.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate cytokine concentrations based on the standard curve.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

    • Protocol:

      • Lyse the treated cells and determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, COX-2, and iNOS.

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect protein bands using an enhanced chemiluminescence (ECL) system.

      • Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: A standard model to assess acute anti-inflammatory activity.

    • Protocol:

      • Administer this compound or a control vehicle orally or intraperitoneally to rodents.

      • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

      • Calculate the percentage of edema inhibition compared to the control group.

  • Acetic Acid-Induced Writhing Test in Mice:

    • Principle: A model to evaluate peripheral analgesic activity.

    • Protocol:

      • Administer this compound or a control vehicle to mice.

      • After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

      • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

      • Calculate the percentage of writhing inhibition compared to the control group.

Visualizing the Molecular Pathways

To illustrate the postulated mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound Action cluster_3 Nuclear Events & Protein Expression LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, ERK, JNK) LPS->MAPK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus MAPK->Transcription DHD This compound DHD->IKK Inhibits DHD->MAPK Inhibits Proteins Pro-inflammatory Proteins (COX-2, iNOS, TNF-α, IL-6) Transcription->Proteins

Caption: Postulated anti-inflammatory mechanism of this compound.

G cluster_0 In Vitro Analysis A RAW 264.7 Cells B Pre-treatment: This compound A->B C Stimulation: LPS (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (NF-κB, MAPK proteins) F->I

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

While further direct research is needed to fully elucidate the specific molecular interactions and quantitative efficacy of this compound, the existing evidence from related compounds strongly suggests its potential as an anti-inflammatory and analgesic agent. Its likely mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a compelling area for future drug discovery and development efforts. The experimental protocols outlined provide a clear roadmap for the independent verification of these promising therapeutic properties.

References

Unraveling the Action of 14-Dehydrodelcosine: A Comparative Look at its Potential Anti-Inflammatory and Analgesic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 14-Dehydrodelcosine, a norditerpenoid alkaloid found in plants of the Delphinium genus, has garnered interest for its potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent.[1] This guide offers a comparative analysis of its likely mechanism of action, drawing parallels with other researched diterpenoid alkaloids and established anti-inflammatory drugs. While direct, extensive experimental data on this compound remains limited in publicly accessible literature, this comparison provides a foundational understanding for researchers and drug development professionals.

Postulated Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Based on studies of structurally related diterpenoid alkaloids isolated from Delphinium and Aconitum species, the primary mechanism of action for this compound is likely centered on the modulation of key inflammatory signaling pathways. Research on similar compounds, such as delbrunine, eldeline, and forrestline F, points towards the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2][3] These pathways are crucial in the transcription of pro-inflammatory mediators.

The NF-κB pathway, when activated by inflammatory stimuli, leads to the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] By inhibiting NF-κB, this compound could theoretically reduce the expression of these inflammatory molecules, thereby mitigating the inflammatory response and associated pain.

The MAPK pathway is another critical regulator of inflammation. The inhibition of key kinases within this pathway, such as p38, ERK, and JNK, by compounds similar to this compound suggests a multi-pronged anti-inflammatory effect.[3]

Comparative Analysis with Alternative Anti-Inflammatory Agents

To provide context, the potential mechanism of this compound is compared with established anti-inflammatory drugs in the table below.

Compound/Class Primary Mechanism of Action Key Molecular Targets Therapeutic Effects
This compound (postulated) Inhibition of pro-inflammatory signaling pathwaysNF-κB, MAPKs (p38, ERK, JNK), potentially COX-2 and iNOSAnalgesic, Anti-inflammatory
NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibition of cyclooxygenase enzymesCOX-1 and COX-2Analgesic, Anti-inflammatory, Antipyretic
Corticosteroids (e.g., Dexamethasone) Broad inhibition of inflammatory gene expressionGlucocorticoid Receptor (GR)Potent Anti-inflammatory, Immunosuppressive
Selective COX-2 Inhibitors (e.g., Celecoxib) Selective inhibition of cyclooxygenase-2COX-2Analgesic, Anti-inflammatory

Experimental Protocols for Investigating Anti-Inflammatory Mechanisms

To rigorously validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays:

In Vitro Assays
  • Cell Culture and Treatment:

    • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

    • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

    • Protocol:

      • Collect 100 µL of cell culture supernatant.

      • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines:

    • Principle: Quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.

    • Protocol:

      • Use commercially available ELISA kits for murine TNF-α and IL-6.

      • Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubation with detection antibody, addition of substrate, and stopping the reaction.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate cytokine concentrations based on the standard curve.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

    • Protocol:

      • Lyse the treated cells and determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, COX-2, and iNOS.

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect protein bands using an enhanced chemiluminescence (ECL) system.

      • Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: A standard model to assess acute anti-inflammatory activity.

    • Protocol:

      • Administer this compound or a control vehicle orally or intraperitoneally to rodents.

      • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

      • Calculate the percentage of edema inhibition compared to the control group.

  • Acetic Acid-Induced Writhing Test in Mice:

    • Principle: A model to evaluate peripheral analgesic activity.

    • Protocol:

      • Administer this compound or a control vehicle to mice.

      • After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

      • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

      • Calculate the percentage of writhing inhibition compared to the control group.

Visualizing the Molecular Pathways

To illustrate the postulated mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound Action cluster_3 Nuclear Events & Protein Expression LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, ERK, JNK) LPS->MAPK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus MAPK->Transcription DHD This compound DHD->IKK Inhibits DHD->MAPK Inhibits Proteins Pro-inflammatory Proteins (COX-2, iNOS, TNF-α, IL-6) Transcription->Proteins

Caption: Postulated anti-inflammatory mechanism of this compound.

G cluster_0 In Vitro Analysis A RAW 264.7 Cells B Pre-treatment: This compound A->B C Stimulation: LPS (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (NF-κB, MAPK proteins) F->I

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

While further direct research is needed to fully elucidate the specific molecular interactions and quantitative efficacy of this compound, the existing evidence from related compounds strongly suggests its potential as an anti-inflammatory and analgesic agent. Its likely mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a compelling area for future drug discovery and development efforts. The experimental protocols outlined provide a clear roadmap for the independent verification of these promising therapeutic properties.

References

Head-to-Head Comparison: 14-Dehydrodelcosine and Established Controls in Anti-Inflammatory and Analgesic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Inflammatory Activity: 14-Dehydrodelcosine vs. Indomethacin

Diterpenoid alkaloids isolated from Delphinium and Aconitum species have demonstrated anti-inflammatory properties.[1][2][3] The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][4] This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its effect primarily through the non-selective inhibition of COX-1 and COX-2 enzymes. This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Comparison of Anti-Inflammatory Activity
CompoundTargetAssayIC50
This compound Putative: NF-κB Pathway-Data not available in searched literature
Indomethacin COX-1Enzyme Inhibition Assay~18 nM
COX-2Enzyme Inhibition Assay~26 nM

Putative Anti-Inflammatory Signaling Pathway of this compound

G Putative Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Dehydrodelcosine This compound Dehydrodelcosine->IKK inhibits (putative)

Caption: Putative inhibition of the NF-κB pathway by this compound.

Analgesic Activity: this compound vs. Morphine

The analgesic properties of diterpenoid alkaloids are thought to be mediated through various mechanisms, including the blockade of voltage-gated sodium channels and interaction with opioid receptors.[2] Extracts from Delphinium species have shown dose-dependent analgesic effects in animal models.[5][6]

Morphine, a potent opioid analgesic, primarily acts as an agonist at the μ-opioid receptors in the central nervous system. This activation mimics the effects of endogenous endorphins, leading to a reduction in the perception of pain.

Quantitative Comparison of Analgesic Activity
CompoundAssayAnimal ModelDoseEffect
This compound ---Data not available in searched literature
Morphine Formalin Test (Phase I)Rat3 mg/kg55-76% inhibition
Formalin Test (Phase II)Rat3 mg/kgSignificant inhibition

General Experimental Workflow for Analgesic and Anti-Inflammatory Testing

G General Experimental Workflow cluster_0 In Vitro Anti-Inflammatory Assay cluster_1 In Vivo Analgesic Assay a1 RAW 264.7 cell culture a2 Pre-treatment with This compound or Indomethacin a1->a2 a3 LPS Stimulation a2->a3 a4 Measurement of NO, TNF-α, IL-6 a3->a4 b1 Animal Acclimatization b2 Administration of This compound or Morphine b1->b2 b3 Induction of Pain (Acetic Acid or Formalin) b2->b3 b4 Observation of Analgesic Response b3->b4

Caption: Workflow for assessing anti-inflammatory and analgesic activities.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or the control compound (Indomethacin).

  • Stimulation: After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours of LPS stimulation, the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
  • Animal Preparation: Male ICR mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Mice are divided into groups and administered either the vehicle, this compound at various doses, or the control drug (Morphine) intraperitoneally.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.

In Vivo Analgesic Assay: Formalin Test in Rats
  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used.

  • Drug Administration: Animals are pre-treated with either the vehicle, this compound, or Morphine subcutaneously.

  • Induction of Pain: Thirty minutes after drug administration, 50 µL of 2.5% formalin solution is injected into the subplantar surface of the right hind paw.

  • Observation: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The observation is divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the control and treated groups. The percentage of inhibition is then determined.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information regarding this compound is based on the activities of structurally related compounds and should be further investigated through direct experimental studies.

References

Head-to-Head Comparison: 14-Dehydrodelcosine and Established Controls in Anti-Inflammatory and Analgesic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Inflammatory Activity: 14-Dehydrodelcosine vs. Indomethacin

Diterpenoid alkaloids isolated from Delphinium and Aconitum species have demonstrated anti-inflammatory properties.[1][2][3] The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][4] This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its effect primarily through the non-selective inhibition of COX-1 and COX-2 enzymes. This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Comparison of Anti-Inflammatory Activity
CompoundTargetAssayIC50
This compound Putative: NF-κB Pathway-Data not available in searched literature
Indomethacin COX-1Enzyme Inhibition Assay~18 nM
COX-2Enzyme Inhibition Assay~26 nM

Putative Anti-Inflammatory Signaling Pathway of this compound

G Putative Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Dehydrodelcosine This compound Dehydrodelcosine->IKK inhibits (putative)

Caption: Putative inhibition of the NF-κB pathway by this compound.

Analgesic Activity: this compound vs. Morphine

The analgesic properties of diterpenoid alkaloids are thought to be mediated through various mechanisms, including the blockade of voltage-gated sodium channels and interaction with opioid receptors.[2] Extracts from Delphinium species have shown dose-dependent analgesic effects in animal models.[5][6]

Morphine, a potent opioid analgesic, primarily acts as an agonist at the μ-opioid receptors in the central nervous system. This activation mimics the effects of endogenous endorphins, leading to a reduction in the perception of pain.

Quantitative Comparison of Analgesic Activity
CompoundAssayAnimal ModelDoseEffect
This compound ---Data not available in searched literature
Morphine Formalin Test (Phase I)Rat3 mg/kg55-76% inhibition
Formalin Test (Phase II)Rat3 mg/kgSignificant inhibition

General Experimental Workflow for Analgesic and Anti-Inflammatory Testing

G General Experimental Workflow cluster_0 In Vitro Anti-Inflammatory Assay cluster_1 In Vivo Analgesic Assay a1 RAW 264.7 cell culture a2 Pre-treatment with This compound or Indomethacin a1->a2 a3 LPS Stimulation a2->a3 a4 Measurement of NO, TNF-α, IL-6 a3->a4 b1 Animal Acclimatization b2 Administration of This compound or Morphine b1->b2 b3 Induction of Pain (Acetic Acid or Formalin) b2->b3 b4 Observation of Analgesic Response b3->b4

Caption: Workflow for assessing anti-inflammatory and analgesic activities.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or the control compound (Indomethacin).

  • Stimulation: After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide Measurement: After 24 hours of LPS stimulation, the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
  • Animal Preparation: Male ICR mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Mice are divided into groups and administered either the vehicle, this compound at various doses, or the control drug (Morphine) intraperitoneally.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.

In Vivo Analgesic Assay: Formalin Test in Rats
  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used.

  • Drug Administration: Animals are pre-treated with either the vehicle, this compound, or Morphine subcutaneously.

  • Induction of Pain: Thirty minutes after drug administration, 50 µL of 2.5% formalin solution is injected into the subplantar surface of the right hind paw.

  • Observation: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The observation is divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the control and treated groups. The percentage of inhibition is then determined.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information regarding this compound is based on the activities of structurally related compounds and should be further investigated through direct experimental studies.

References

Safety Operating Guide

Safe Disposal of 14-Dehydrodelcosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 14-Dehydrodelcosine, a norditerpenoid alkaloid. Due to the absence of specific disposal data for this compound, and acknowledging the high toxicity of structurally related alkaloids such as Aconitine, the following procedures are based on a precautionary approach, treating the compound as highly toxic.

Immediate Safety and Hazard Assessment

This compound is a norditerpenoid alkaloid derived from Delphinium species. While comprehensive toxicological data for this specific compound is limited, related alkaloids are known to be potent neurotoxins and cardiotoxins. Therefore, it is imperative to handle this compound with extreme caution, assuming high acute toxicity via ingestion, inhalation, and skin contact.

Key Assumed Hazards:

  • High Acute Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Potential for toxicity to aquatic life.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For handling powders or creating aerosols, a respirator with a particulate filter is recommended.

Quantitative Toxicity Data for Related Alkaloids

To contextualize the potential hazards of this compound, the following table summarizes acute toxicity data for the well-characterized and structurally related alkaloid, Aconitine. These values underscore the need for stringent safety and disposal protocols.

CompoundTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)Citation
AconitineHumanOral1 - 2 mg/kg (estimated)[1]
AconitineMouseOral1 mg/kg[2]
AconitineMouseIntravenous0.100 mg/kg[2]
AconitineMouseIntraperitoneal0.270 mg/kg[2]
AconitineRatIntravenous0.064 mg/kg[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on guidelines for the disposal of highly toxic chemical waste and should be adapted to comply with all local, state, and federal regulations.

1. Segregation and Collection:

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container. Ensure the container is compatible with the solvent used.

2. Labeling:

  • Clearly label the hazardous waste container with:

    • "Hazardous Waste"

    • "Toxic: this compound"

    • Associated hazard symbols (e.g., skull and crossbones for acute toxicity).

    • Accumulation start date.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and away from heat sources and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]

  • Provide the disposal company with all available information about the waste, including its chemical name and known or suspected hazards.

  • Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Protocol: Chemical Inactivation (Theoretical)

While not a substitute for professional hazardous waste disposal, chemical inactivation through hydrolysis can theoretically reduce the toxicity of certain norditerpenoid alkaloids. This protocol is provided for research and development purposes and should be validated on a small scale in a controlled laboratory setting before implementation as a waste treatment step. The hydrolysis of the ester groups in aconitine-type alkaloids is known to dramatically reduce their toxicity.[4]

Objective: To hydrolyze this compound in a liquid waste stream to less toxic derivatives.

Materials:

  • Liquid waste containing this compound.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate chemical fume hood.

Procedure:

  • Place the liquid waste container in a secondary containment vessel within a chemical fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the NaOH solution to the waste while monitoring the pH.

  • Adjust the pH of the solution to >12.

  • Allow the solution to stir at room temperature for a minimum of 24 hours to facilitate hydrolysis.

  • After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Despite this treatment, the resulting solution should still be collected and disposed of as hazardous waste, as complete inactivation cannot be guaranteed without analytical confirmation.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal Start Start Generate_Waste Generate this compound Waste (Solid or Liquid) Start->Generate_Waste Segregate Segregate Waste Generate_Waste->Segregate Label Label Container as 'Hazardous Waste - Toxic' Segregate->Label Store Store in Designated Secure Area Label->Store Arrange_Pickup Arrange Pickup with Licensed Contractor Store->Arrange_Pickup Transport Transport to Disposal Facility Arrange_Pickup->Transport End End Transport->End Decision Is Chemical Inactivation Feasible? Inactivation Perform Validated Chemical Inactivation (e.g., Hydrolysis) Decision->Inactivation Yes Dispose Dispose of as Hazardous Waste Decision->Dispose No Store Store Waste Securely Store->Decision Collect_Treated Collect Treated Waste for Disposal Inactivation->Collect_Treated Collect_Treated->Dispose

References

Safe Disposal of 14-Dehydrodelcosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 14-Dehydrodelcosine, a norditerpenoid alkaloid. Due to the absence of specific disposal data for this compound, and acknowledging the high toxicity of structurally related alkaloids such as Aconitine, the following procedures are based on a precautionary approach, treating the compound as highly toxic.

Immediate Safety and Hazard Assessment

This compound is a norditerpenoid alkaloid derived from Delphinium species. While comprehensive toxicological data for this specific compound is limited, related alkaloids are known to be potent neurotoxins and cardiotoxins. Therefore, it is imperative to handle this compound with extreme caution, assuming high acute toxicity via ingestion, inhalation, and skin contact.

Key Assumed Hazards:

  • High Acute Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Potential for toxicity to aquatic life.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For handling powders or creating aerosols, a respirator with a particulate filter is recommended.

Quantitative Toxicity Data for Related Alkaloids

To contextualize the potential hazards of this compound, the following table summarizes acute toxicity data for the well-characterized and structurally related alkaloid, Aconitine. These values underscore the need for stringent safety and disposal protocols.

CompoundTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)Citation
AconitineHumanOral1 - 2 mg/kg (estimated)[1]
AconitineMouseOral1 mg/kg[2]
AconitineMouseIntravenous0.100 mg/kg[2]
AconitineMouseIntraperitoneal0.270 mg/kg[2]
AconitineRatIntravenous0.064 mg/kg[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on guidelines for the disposal of highly toxic chemical waste and should be adapted to comply with all local, state, and federal regulations.

1. Segregation and Collection:

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container. Ensure the container is compatible with the solvent used.

2. Labeling:

  • Clearly label the hazardous waste container with:

    • "Hazardous Waste"

    • "Toxic: this compound"

    • Associated hazard symbols (e.g., skull and crossbones for acute toxicity).

    • Accumulation start date.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and away from heat sources and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]

  • Provide the disposal company with all available information about the waste, including its chemical name and known or suspected hazards.

  • Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Protocol: Chemical Inactivation (Theoretical)

While not a substitute for professional hazardous waste disposal, chemical inactivation through hydrolysis can theoretically reduce the toxicity of certain norditerpenoid alkaloids. This protocol is provided for research and development purposes and should be validated on a small scale in a controlled laboratory setting before implementation as a waste treatment step. The hydrolysis of the ester groups in aconitine-type alkaloids is known to dramatically reduce their toxicity.[4]

Objective: To hydrolyze this compound in a liquid waste stream to less toxic derivatives.

Materials:

  • Liquid waste containing this compound.

  • Sodium hydroxide (NaOH) solution (e.g., 1 M).

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate chemical fume hood.

Procedure:

  • Place the liquid waste container in a secondary containment vessel within a chemical fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the NaOH solution to the waste while monitoring the pH.

  • Adjust the pH of the solution to >12.

  • Allow the solution to stir at room temperature for a minimum of 24 hours to facilitate hydrolysis.

  • After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Despite this treatment, the resulting solution should still be collected and disposed of as hazardous waste, as complete inactivation cannot be guaranteed without analytical confirmation.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal Start Start Generate_Waste Generate this compound Waste (Solid or Liquid) Start->Generate_Waste Segregate Segregate Waste Generate_Waste->Segregate Label Label Container as 'Hazardous Waste - Toxic' Segregate->Label Store Store in Designated Secure Area Label->Store Arrange_Pickup Arrange Pickup with Licensed Contractor Store->Arrange_Pickup Transport Transport to Disposal Facility Arrange_Pickup->Transport End End Transport->End Decision Is Chemical Inactivation Feasible? Inactivation Perform Validated Chemical Inactivation (e.g., Hydrolysis) Decision->Inactivation Yes Dispose Dispose of as Hazardous Waste Decision->Dispose No Store Store Waste Securely Store->Decision Collect_Treated Collect Treated Waste for Disposal Inactivation->Collect_Treated Collect_Treated->Dispose

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Dehydrodelcosine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.